(R)-4-Methyloxazolidine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-methyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYCNJKAUROO-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (R)-4-Methyloxazolidine-2,5-dione from D-Alanine
Executive Summary
(R)-4-Methyloxazolidine-2,5-dione, commonly known as D-alanine N-carboxyanhydride (D-Ala-NCA), is a pivotal chiral building block in modern synthetic chemistry. Its high reactivity and stereochemical integrity make it an invaluable monomer for the ring-opening polymerization (ROP) synthesis of polypeptides and a crucial intermediate in the development of complex pharmaceutical agents. This guide provides a detailed, in-depth exploration of the synthesis of D-Ala-NCA from D-alanine. We will delve into the underlying chemical principles, present a robust and validated experimental protocol, and address critical aspects of safety, purification, and characterization, equipping researchers and drug development professionals with the knowledge to confidently execute this synthesis.
Introduction: The Significance of D-Alanine N-Carboxyanhydride
Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as activated monomers for the synthesis of polypeptides.[1] The structure of this compound corresponds to the NCA derived from D-alanine.
The utility of D-Ala-NCA stems from two key features:
-
Activated Carbonyl Groups: The anhydride structure renders the carbonyl groups highly susceptible to nucleophilic attack, facilitating controlled polymerization and peptide coupling reactions with the release of carbon dioxide as the sole byproduct.[2]
-
Stereochemical Purity: As a derivative of the chiral amino acid D-alanine, D-Ala-NCA provides a method for introducing specific stereocenters into larger molecules, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and biomaterials.[3]
While various methods exist for NCA synthesis, the most common and industrially scalable approach involves the reaction of an amino acid with phosgene or a phosgene equivalent.[1][4] This guide will focus on a protocol utilizing triphosgene, a solid and safer-to-handle alternative to gaseous phosgene.[5][6]
The Chemistry of NCA Formation
Reaction Principle and Mechanism
The synthesis of D-Ala-NCA from D-alanine is a cyclization reaction driven by a phosgenation agent. The overall transformation is as follows:
D-Alanine + Phosgene (or equivalent) → this compound + 2 HCl
The reaction proceeds via a two-step mechanism when using phosgene (COCl₂), which is generated in situ from triphosgene:
-
N-Acylation: The amino group of D-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This forms an unstable N-acyl chloride intermediate (carbamoyl chloride).
-
Intramolecular Cyclization: The carboxylic acid moiety of the intermediate then performs an intramolecular nucleophilic attack on the newly formed acyl chloride. This ring-closing step forms the five-membered oxazolidine-2,5-dione ring and eliminates a molecule of hydrogen chloride (HCl).
A significant challenge in this synthesis is the generation of HCl as a byproduct. HCl can react with the starting amino acid to form an unreactive hydrochloride salt or even catalyze the premature polymerization of the NCA product.[7][8] Therefore, reaction conditions are optimized to mitigate these side reactions, often through the use of an inert gas purge or by performing the reaction under reduced pressure.[7][9]
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for D-Ala-NCA synthesis.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of D-Ala-NCA.
CRITICAL SAFETY PRECAUTIONS
Trustworthiness through Safety: The use of triphosgene requires strict adherence to safety protocols. Triphosgene is a stable solid, but it can release highly toxic phosgene gas upon contact with moisture, nucleophiles, or heat.[10]
-
Engineering Controls: All manipulations involving triphosgene and the reaction mixture must be performed in a certified, properly functioning chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (Viton or butyl rubber are recommended) at all times.[11][12]
-
Quenching and Disposal: Have a quenching solution (e.g., concentrated aqueous ammonia or sodium hydroxide) readily available to neutralize any spills or residual reagent. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[10]
-
Exposure: Phosgene inhalation can be fatal, and symptoms may be delayed.[10] In case of any suspected exposure, evacuate the area immediately and seek urgent medical attention.[10][13]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| D-Alanine | ≥99% | Standard Supplier | Must be thoroughly dried before use. |
| Triphosgene (BTC) | ≥98% | Standard Supplier | Handle with extreme caution. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Anhydrous solvent is critical to prevent hydrolysis. |
| Ethyl Acetate | Anhydrous | Standard Supplier | For recrystallization. |
| Hexanes | Anhydrous | Standard Supplier | For recrystallization. |
| Nitrogen Gas (N₂) | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Synthesis Workflow
The following protocol is adapted from established methods for NCA synthesis using triphosgene.[8]
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber containing an alkaline solution to neutralize HCl and any potential phosgene gas.
-
Drying: Add D-alanine (1.0 eq) to the flask and dry it under high vacuum for several hours to remove any residual moisture.
-
Reaction Setup: Release the vacuum with nitrogen gas. Add anhydrous THF via a cannula to create a suspension (approx. 0.5 M concentration of D-alanine).
-
Reagent Addition: In a separate, dry flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the stirring D-alanine suspension at room temperature over 30-45 minutes.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 45-50 °C. The suspension should gradually clarify as the D-alanine reacts and dissolves. Maintain this temperature and stir for 3-5 hours, monitoring the reaction by observing the cessation of HCl gas evolution in the scrubber.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite under a nitrogen atmosphere to remove any insoluble impurities.[4]
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude D-Ala-NCA as a solid or semi-solid. Caution: Do not heat excessively, as NCAs can be thermally sensitive.
Purification: Achieving High Purity
Purification is paramount for successful downstream applications like polymerization.[4] The most common and effective method is recrystallization. For NCAs that are difficult to crystallize, flash chromatography under anhydrous conditions is a viable alternative.[14][15][16]
Protocol for Recrystallization:
-
Dissolve the crude D-Ala-NCA in a minimal amount of warm, anhydrous ethyl acetate.
-
Slowly add anhydrous hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours or overnight to promote crystal formation.
-
Collect the crystals by vacuum filtration in a glovebox or under a stream of dry nitrogen.
-
Wash the crystals with cold, anhydrous hexanes and dry them under a high vacuum.
Visualizing the Experimental Workflow
Caption: Overall workflow for D-Ala-NCA synthesis.
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a non-negotiable step.
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to the methine proton (CH) and the methyl protons (CH₃) of the alanine backbone, and the N-H proton. | Confirms the chemical structure. |
| FTIR | Strong characteristic carbonyl (C=O) stretching bands for the cyclic anhydride at approx. 1850 cm⁻¹ and 1760 cm⁻¹. | Confirms the presence of the NCA ring. |
| Melting Point | A sharp melting point consistent with literature values. | Indicates purity. |
| Chiral HPLC | A single peak confirming high enantiomeric purity. | Verifies retention of stereochemistry. |
The molecular formula for the product is C₄H₅NO₃, with a molecular weight of 115.09 g/mol .[17][18]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture contamination. | Ensure all reagents and glassware are scrupulously dry. Extend reaction time if necessary. |
| Product is an oil or fails to crystallize | Presence of impurities (e.g., residual solvent, side products).[19] | Attempt purification by flash chromatography on silica gel using anhydrous solvents.[14][16] |
| Evidence of polymerization in product | Contamination with water or other nucleophiles; excessive heat during workup. | Perform all steps under a strict inert atmosphere. Avoid high temperatures during solvent removal. |
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. pmcisochem.fr [pmcisochem.fr]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1809616B1 - Synthesis of amino acid, n-carboxyanhydrides - Google Patents [patents.google.com]
- 8. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 9. EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids - Google Patents [patents.google.com]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. nj.gov [nj.gov]
- 13. safety.duke.edu [safety.duke.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-Methyl-2,5-oxazolidinedione | C4H5NO3 | CID 70938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (R)-4-Methyloxazolidine-2,5-dione: A Key Building Block in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Methyloxazolidine-2,5-dione, also widely known as D-Alanine N-carboxyanhydride (D-Ala-NCA), is a chiral heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, strained ring system makes it an ideal monomer for ring-opening polymerization (ROP), enabling the synthesis of polypeptides with controlled stereochemistry. The incorporation of the D-enantiomer of alanine is a strategic approach in drug design to enhance the proteolytic stability of peptide-based therapeutics, thereby improving their pharmacokinetic profiles and therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and polymerization.
| Property | Value | Source(s) |
| CAS Number | 4829-14-5 | [1] |
| Molecular Formula | C₄H₅NO₃ | [1] |
| Molecular Weight | 115.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 94-95 °C | [2] |
| Purity | ≥97.0% | [1] |
Note: Physicochemical properties can vary slightly depending on the specific batch and analytical method.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the phosgenation of D-alanine. This reaction involves the use of phosgene or a phosgene equivalent, such as triphosgene, to cyclize the amino acid. The use of triphosgene is often preferred due to its solid state, which makes it easier and safer to handle compared to gaseous phosgene.[3]
Synthesis Workflow
Caption: Synthesis of this compound from D-Alanine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound using triphosgene.[4]
Materials:
-
D-Alanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)
Procedure:
-
A flame-dried three-neck flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel is charged with D-alanine (1.0 eq).
-
Anhydrous THF is added to suspend the D-alanine under a gentle flow of nitrogen.
-
A solution of triphosgene (0.4 eq) in anhydrous THF is prepared and transferred to the dropping funnel.
-
The triphosgene solution is added dropwise to the D-alanine suspension at room temperature with vigorous stirring.
-
After the addition is complete, the reaction mixture is heated to 60 °C and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is redissolved in a minimal amount of anhydrous THF and precipitated by the slow addition of anhydrous n-hexane.
-
The precipitate is collected by filtration under a nitrogen atmosphere, washed with n-hexane, and dried under vacuum to yield this compound as a white crystalline solid.
Self-Validation: The purity of the synthesized NCA is crucial for controlled polymerization. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and by melting point analysis to assess its purity. The absence of the starting amino acid should be confirmed.
Ring-Opening Polymerization (ROP) and its Significance in Drug Development
This compound is a valuable monomer for the synthesis of poly(D-alanine) and other polypeptides through ring-opening polymerization (ROP). The polymerization can be initiated by various nucleophiles, such as primary amines, and proceeds with the loss of carbon dioxide.[5]
ROP Mechanism
The amine-initiated ROP of NCAs generally follows the "normal amine mechanism" (NAM).[6] This involves the nucleophilic attack of the initiator on the C5 carbonyl carbon of the NCA, leading to the opening of the ring and the formation of a carbamate intermediate. This intermediate then decarboxylates to regenerate a primary amine at the chain end, which can then attack another NCA monomer, propagating the polymer chain.[7]
Caption: Amine-initiated ring-opening polymerization of this compound.
Applications in Drug Development
The primary advantage of using this compound in drug development is the creation of peptides and proteins with enhanced resistance to enzymatic degradation. Natural proteases are stereospecific and primarily cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the resulting peptide backbone is no longer a substrate for these enzymes, leading to a significantly longer in vivo half-life.
Key Applications Include:
-
Peptide and Protein Stabilization: Introducing D-alanine residues into therapeutic peptides can prevent their rapid degradation in the body, leading to improved bioavailability and reduced dosing frequency.
-
Development of Novel Antimicrobials: Some antimicrobial peptides incorporate D-amino acids to enhance their stability and efficacy against bacterial proteases.
-
Drug Delivery Systems: Polypeptides synthesized from this compound can be used to create biocompatible and biodegradable nanoparticles, hydrogels, and other matrices for controlled drug release.
-
Chiral Synthesis: Beyond polymerization, the oxazolidinedione ring can be opened by various nucleophiles to generate enantiomerically pure D-alanine derivatives for use as chiral building blocks in the synthesis of complex small molecule drugs.
While specific drug examples directly citing the use of this compound can be proprietary, the general strategy of incorporating D-amino acids to improve drug properties is well-established in pharmaceutical research and development. For instance, the synthesis of Glatiramer Acetate, a drug for multiple sclerosis, involves the polymerization of N-carboxyanhydrides of L-amino acids, highlighting the industrial relevance of this class of compounds.[3][8] The use of the D-enantiomer follows the same synthetic principles for applications requiring enhanced stability.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of advanced biomaterials and therapeutics. Its ability to undergo controlled ring-opening polymerization to form proteolytically stable polypeptides offers a powerful tool for drug developers seeking to overcome the limitations of traditional peptide-based drugs. As the demand for more robust and effective biopharmaceuticals continues to grow, the importance of enantiomerically pure monomers like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
- 1. D-Alanine N-carboxyanhydride | CAS#:4829-14-5 | Chemsrc [chemsrc.com]
- 2. rsc.org [rsc.org]
- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 4. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 8. nbinno.com [nbinno.com]
Spectroscopic Data of (R)-4-Methyloxazolidine-2,5-dione: A Technical Guide
Introduction
(R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (NCA), is a pivotal chiral building block in the synthesis of stereospecific polypeptides and various pharmaceutical agents. Its high reactivity and defined stereochemistry make it an invaluable reagent for creating complex biomolecules and therapeutic compounds. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure
The structural integrity and purity of this compound are the foundation of its utility. The molecule consists of a five-membered oxazolidine-2,5-dione ring with a methyl group at the fourth position, conferring its chirality.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's identity and purity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, reflecting the small number of distinct protons in the molecule. The chemical shifts can vary slightly depending on the solvent used.
Data Summary Table:
| Proton | Multiplicity | Chemical Shift (δ) in DMSO-d6[1] | Chemical Shift (δ) in CDCl3 ((S)-enantiomer)[2] | Coupling Constant (J) in DMSO-d6[1] |
| NH | Singlet | 9.01 ppm | ~6.5-7.5 ppm (broad) | - |
| CH | Quartet | 4.47 ppm | 4.43 ppm | 7.2 Hz |
| CH₃ | Doublet | 1.33 ppm | 1.53 ppm | 7.2 Hz |
Interpretation:
-
NH Proton: The downfield singlet at 9.01 ppm in DMSO-d6 is characteristic of the amine proton within the anhydride ring. In less polar solvents like CDCl3, this peak is often broader and may appear further upfield. The lability of this proton means it can exchange with residual water in the solvent, sometimes leading to peak broadening or disappearance upon D₂O exchange.
-
CH Proton: The quartet observed at 4.47 ppm (DMSO-d6) is due to the methine proton at the chiral center. Its coupling to the three protons of the adjacent methyl group results in the quartet multiplicity, as predicted by the n+1 rule.
-
CH₃ Protons: The doublet at 1.33 ppm (DMSO-d6) corresponds to the three equivalent protons of the methyl group. The splitting into a doublet is a result of coupling with the single methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides key information about the carbon framework of the molecule, particularly the carbonyl carbons.
Data Summary Table:
| Carbon | Chemical Shift (δ) in DMSO-d6[1] |
| C=O (ester) | 172.5 ppm |
| C=O (amide) | 151.8 ppm |
| CH | 52.9 ppm |
| CH₃ | 16.8 ppm |
Interpretation:
-
Carbonyl Carbons: The two distinct downfield signals at 172.5 ppm and 151.8 ppm are assigned to the two carbonyl carbons of the anhydride ring. The ester carbonyl (C=O) typically resonates at a lower field (higher ppm) than the amide carbonyl (N-C=O).
-
Methine Carbon: The signal at 52.9 ppm corresponds to the chiral methine carbon attached to the nitrogen and the methyl group.
-
Methyl Carbon: The upfield signal at 16.8 ppm is characteristic of the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound, particularly the characteristic anhydride carbonyl groups.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C-H | Stretch (sp³) | 2850 - 3000 |
| C=O | Asymmetric Stretch (Anhydride) | 1840 - 1870 |
| C=O | Symmetric Stretch (Anhydride) | 1770 - 1800 |
| C-O | Stretch | 1000 - 1300 |
Interpretation:
The most prominent features in the IR spectrum of an N-carboxyanhydride are the two strong carbonyl stretching bands.[3] The asymmetric and symmetric stretching modes of the anhydride group give rise to two distinct absorptions, which is a hallmark of this functional group. The N-H stretching vibration is also expected to be present, although its intensity and position can be influenced by hydrogen bonding in the solid state. The C-H stretching and bending vibrations of the methyl and methine groups will also be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Molecular Weight:
-
Molecular Formula: C₄H₅NO₃
-
Monoisotopic Mass: 115.027 Da
Predicted Fragmentation Pathway:
Electron ionization (EI) of this compound is expected to produce a molecular ion peak (M⁺˙) at m/z = 115. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules. A primary fragmentation pathway involves the loss of carbon dioxide (CO₂), a common fragmentation for cyclic anhydrides.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Interpretation:
-
Molecular Ion (m/z = 115): The peak corresponding to the intact molecule.
-
Loss of CO₂ (m/z = 71): A significant fragment resulting from the expulsion of a molecule of carbon dioxide.
-
Loss of CO₂ and CO (m/z = 43): Further fragmentation of the m/z = 71 ion through the loss of carbon monoxide would lead to a fragment at m/z = 43.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to enhance signal-to-noise and simplify the spectrum.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
Mass Spectrometry
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure, purity, and key functional groups. This information is essential for ensuring the quality and reliability of this important chiral building block in its diverse applications in chemical synthesis and drug development.
References
(R)-4-Methyloxazolidine-2,5-dione and its relation to D-alanine N-carboxyanhydride (NCA)
An In-Depth Technical Guide to (R)-4-Methyloxazolidine-2,5-dione (D-alanine N-Carboxyanhydride): Synthesis, Polymerization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, more commonly known as D-alanine N-carboxyanhydride (NCA). This compound is a critical monomer for the synthesis of poly-D-alanine and other advanced polypeptides through ring-opening polymerization (ROP). This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's properties, modern synthesis protocols, polymerization mechanisms, and applications. By focusing on both foundational principles and practical, field-proven methodologies, this guide aims to bridge the gap between theoretical understanding and laboratory application, with a strong emphasis on safer, phosgene-free synthetic routes and controlled polymerization techniques.
Introduction and Nomenclature
This compound is the systematic IUPAC name for the N-carboxyanhydride (NCA) derivative of the amino acid D-alanine.[1] In scientific literature and commercial use, it is overwhelmingly referred to as D-alanine NCA.[1][2] NCAs belong to a class of heterocyclic compounds also known as Leuchs' anhydrides, first synthesized by Hermann Leuchs in 1906.[3][4][5]
These molecules are highly valuable as activated amino acid monomers. Their strained five-membered ring readily undergoes ring-opening polymerization (ROP), providing the most efficient and scalable method for producing high molecular weight polypeptides.[3][6][7][8] The polymerization of D-alanine NCA yields poly-D-alanine (PDAla), a synthetic polypeptide with applications in biomaterials and drug delivery systems.[9][10] The purity of the NCA monomer is paramount, as trace impurities can terminate the polymerization process, making robust synthesis and purification protocols essential for successful application.[7][11]
Caption: Chemical structure of D-alanine NCA.
Physicochemical Properties
Understanding the fundamental properties of D-alanine NCA is crucial for its proper handling, storage, and use in polymerization reactions. The compound is a white, crystalline solid that is highly sensitive to moisture, which can initiate premature polymerization or hydrolysis back to the parent amino acid.[3][4] Therefore, it must be handled under anhydrous conditions and stored at low temperatures (-20°C) under an inert atmosphere.[4][12]
| Property | Value | Source |
| IUPAC Name | (4R)-4-methyl-1,3-oxazolidine-2,5-dione | [1] |
| Synonyms | D-alanine N-carboxyanhydride, D-Ala-NCA | [1][2] |
| Molecular Formula | C₄H₅NO₃ | [1] |
| Molecular Weight | 115.09 g/mol | [1][13] |
| Appearance | White to off-white solid | [3][14] |
| Melting Point | ~92°C | [14][15] |
| Solubility | Soluble in THF, DMF, Dioxane. Reacts with water. | [14][16][17] |
Synthesis of D-Alanine NCA
The synthesis of high-purity NCA is the most critical step for producing well-defined polypeptides. Historically, this was achieved using the highly toxic gas phosgene or its derivatives (e.g., triphosgene) in what is known as the Fuchs-Farthing method.[3][18][19] While effective, the extreme hazards associated with phosgene have driven the development of safer, "phosgene-free" alternatives.[20][21]
Modern Phosgene-Free Synthesis
A contemporary and safer approach utilizes cyclizing agents that are less hazardous and produce byproducts that are easier to remove. One such prominent method involves the use of n-propylphosphonic anhydride (T3P®) on a Boc-protected amino acid precursor.[18][20] This method offers high yields, excellent purity, and avoids the use of halogenated reagents.[18][21]
The causality behind this choice is rooted in safety and efficiency. T3P is a mild dehydrating agent that effectively promotes the intramolecular cyclization of the Boc-protected amino acid to form the NCA ring. The Boc-protecting group is cleaved in situ under the reaction conditions. Pyridine is added as a base to facilitate the reaction, and the byproducts are non-toxic and easily removed by simple workup procedures.[18]
References
- 1. This compound | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Alanine N-carboxyanhydride | CAS#:4829-14-5 | Chemsrc [chemsrc.com]
- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 4. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. moleculardepot.com [moleculardepot.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 15. (S)-4-Methyloxazolidine-2,5-dione | CAS#:2224-52-4 | Chemsrc [chemsrc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Oxazolidine-2,5-diones: A Centennial Journey from Discovery to Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolidine-2,5-diones, more commonly known in contemporary literature as α-amino acid N-carboxyanhydrides (NCAs), represent a cornerstone in the synthesis of polypeptides. Since their discovery over a century ago, these reactive cyclic monomers have evolved from a chemical curiosity to indispensable tools in materials science and medicine. Their ring-opening polymerization (ROP) offers a powerful and versatile method for producing well-defined polypeptides with controlled molecular weights and complex architectures. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of oxazolidine-2,5-diones. It further delves into the mechanistic intricacies of their polymerization and showcases their modern applications, particularly in the realm of advanced drug delivery systems.
A Historical Perspective: The Genesis of a Powerful Monomer
The journey of oxazolidine-2,5-diones began in the early 20th century with the pioneering work of German chemist Hermann Leuchs . In 1906, while investigating amino acid derivatives, Leuchs reported the synthesis of what he termed "Glycin-carbonsäure" (glycine carbonic acid), the first documented N-carboxyanhydride.[1][2] His initial method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating in a vacuum.[3] This groundbreaking discovery laid the foundation for a new field of polymer chemistry, although its full potential would not be realized for several decades.
The significance of Leuchs' anhydrides became more apparent as the demand for synthetic polypeptides grew. These polymers, as simplified mimics of proteins, offered a unique combination of the beneficial properties of both natural proteins (like biocompatibility and secondary structure formation) and synthetic polymers (such as processability and solubility).[4] The ring-opening polymerization of NCAs emerged as the most economical and efficient route for producing high molecular weight polypeptides.[4]
The Synthetic Repertoire: From Hazardous Reagents to Greener Alternatives
The synthesis of oxazolidine-2,5-diones has undergone significant evolution, driven by the need for higher purity, better yields, and improved safety profiles. The historical methods, while foundational, are often hampered by the use of hazardous reagents and harsh reaction conditions.
The Classical Routes: Leuchs and Fuchs-Farthing Methods
The two classical methods for NCA synthesis are the Leuchs method and the Fuchs-Farthing method.
-
The Leuchs Method: This original method involves the cyclization of N-alkoxycarbonyl amino acid chlorides under vacuum and heat.[3] While historically significant, this method can lead to the decomposition of some NCAs due to the high temperatures required.[3]
-
The Fuchs-Farthing Method: Developed in the 1950s, this method became the most widely used approach for NCA synthesis. It involves the direct phosgenation of unprotected amino acids.[5][6] While generally providing good yields of pure NCAs, the high toxicity of phosgene gas is a major drawback, necessitating stringent safety precautions and limiting its use in many laboratories.[7]
Modern Phosgene-Free Syntheses: A Paradigm Shift in Safety and Accessibility
In recent years, significant efforts have been directed towards developing safer, phosgene-free methods for NCA synthesis. These modern techniques often utilize milder reagents and reaction conditions, making NCA synthesis more accessible and environmentally friendly.
One of the most promising modern reagents is n-propylphosphonic anhydride (T3P®) . This commercially available cyclic anhydride has emerged as a powerful and versatile reagent for a variety of chemical transformations, including the synthesis of oxazolidine-2,5-diones.[8][9] The reaction between a Boc-protected α-amino acid and T3P® affords the corresponding NCA in good yield and purity, with no detectable epimerization.[7][10] The byproducts of the T3P® reaction are water-soluble, simplifying the purification process.[8][9]
Another innovative phosgene-free approach involves the use of diphenyl carbonate in conjunction with the activation of α-amino acids as imidazolium salts. This method provides a greener alternative to traditional phosgenation.
The following table provides a comparative overview of the key synthetic methods for oxazolidine-2,5-diones:
| Method | Reagents | Advantages | Disadvantages |
| Leuchs Method | N-alkoxycarbonyl amino acid chlorides, heat, vacuum | Historically significant | High temperatures can lead to decomposition of NCAs[3] |
| Fuchs-Farthing Method | Amino acids, phosgene (or its derivatives) | Good yields, high purity | Use of highly toxic phosgene gas[7] |
| T3P® Method | Boc-protected amino acids, T3P®, base | Phosgene-free, mild conditions, high yields, easy purification[7][9][10] | Requires Boc-protected amino acids |
| Diphenyl Carbonate Method | Amino acid imidazolium salts, diphenyl carbonate | Phosgene-free, greener alternative | May require specific activation of amino acids |
Experimental Protocol: A Modern, Phosgene-Free Synthesis of (L)-Leucine-NCA using T3P®
This protocol describes a safe and efficient method for the synthesis of (L)-Leucine-NCA from Boc-(L)-Leucine-OH using T3P®.
Materials:
-
Boc-(L)-Leucine-OH
-
n-Propylphosphonic anhydride (T3P®) solution (50% in ethyl acetate)
-
Pyridine
-
Ethyl acetate (AcOEt)
-
Saturated sodium chloride solution (brine)
-
Cold water
Procedure:
-
Dissolve Boc-(L)-Leucine-OH (1 equivalent) in ethyl acetate.
-
Add pyridine (1 equivalent) to the solution.
-
Slowly add the T3P® solution (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by LC/MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer twice with cold water and then once with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure (L)-Leucine-NCA.[10]
The Art of Polymerization: Crafting Polypeptides with Precision
The utility of oxazolidine-2,5-diones lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides. The mechanism of this polymerization can be controlled to produce polymers with desired molecular weights and low polydispersity, which is crucial for their application in drug delivery and other biomedical fields.
Mechanistic Pathways of Ring-Opening Polymerization
The ROP of NCAs can proceed through two primary mechanisms, depending on the initiator used:
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles such as primary amines, the NAM involves the nucleophilic attack of the initiator on the C5 carbonyl carbon of the NCA ring. This is followed by ring opening and decarboxylation to generate a new amine terminus, which then propagates the polymerization by attacking another NCA monomer. This mechanism allows for good control over the polymerization and is often used to synthesize well-defined block copolymers.
-
Activated Monomer Mechanism (AMM): In the presence of strong bases or tertiary amines, the NCA monomer can be deprotonated at the N3 position to form a highly nucleophilic carbamate anion. This "activated monomer" then initiates the polymerization by attacking another NCA molecule. The AMM can be more complex to control and may lead to side reactions.
The choice of initiator and reaction conditions is therefore critical in determining the polymerization pathway and the characteristics of the resulting polypeptide.
Figure 1: Simplified schematic of the Normal Amine and Activated Monomer mechanisms for NCA polymerization.
Applications in Drug Development: Engineering the Future of Therapeutics
The ability to create well-defined synthetic polypeptides through NCA polymerization has opened up a plethora of opportunities in drug development. These biocompatible and biodegradable polymers can be engineered to form a variety of nanostructures for targeted drug delivery, improving the efficacy and safety of therapeutic agents.[4][11]
Polypeptide-Based Nanocarriers for Drug Delivery
Polypeptides synthesized from oxazolidine-2,5-diones can be designed as amphiphilic block copolymers, which self-assemble in aqueous environments to form micelles or vesicles. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and enhancing their solubility and bioavailability.[11] Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands to achieve site-specific drug delivery, minimizing off-target effects.[11]
Stimuli-responsive polypeptides are a particularly exciting area of research. These "smart" polymers can be designed to release their drug payload in response to specific triggers in the tumor microenvironment, such as changes in pH or redox potential.[12]
Clinical Relevance and Future Perspectives
The clinical potential of polypeptides derived from NCAs is exemplified by Glatiramer Acetate , an FDA-approved drug for the treatment of multiple sclerosis.[13] While not a drug delivery system in the traditional sense, its development demonstrated the therapeutic viability of synthetic polypeptides.
Current research is focused on developing more sophisticated polypeptide-based drug delivery systems for a range of therapeutic areas, including oncology and gene therapy. The versatility of NCA chemistry allows for the incorporation of a wide variety of functional groups and non-canonical amino acids, enabling the fine-tuning of the properties of the resulting polymers for specific applications.[14]
The continued development of novel, safer synthetic methods for oxazolidine-2,5-diones, coupled with a deeper understanding of their polymerization, will undoubtedly fuel further innovation in the design of next-generation polypeptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of α-Amino Acid N-Carboxyanhydrides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Stimuli responsive synthetic polypeptides derived from N-carboxyanhydride (NCA) polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Chirality and stereochemistry of 4-methyloxazolidine-2,5-dione
An In-Depth Technical Guide to the Chirality and Stereochemistry of 4-Methyloxazolidine-2,5-dione
Abstract
4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from the amino acid alanine, is a cornerstone monomer for the synthesis of advanced polypeptide-based biomaterials and therapeutics. Its utility is intrinsically linked to its stereochemical identity. This guide provides a detailed exploration of the chirality of 4-methyloxazolidine-2,5-dione, covering its synthesis with stereochemical control, rigorous analytical methods for stereopurity assessment, and the critical implications of its stereochemistry in ring-opening polymerization (ROP). We will delve into the mechanistic underpinnings of stereoretention and the potential pathways for stereochemical scrambling, offering field-proven insights to ensure the synthesis of well-defined, enantiomerically pure polypeptides.
The Foundation: Molecular Structure and Inherent Chirality
4-Methyloxazolidine-2,5-dione, commonly known as alanine N-carboxyanhydride (Ala-NCA), is a heterocyclic compound derived from alanine.[1][2] The molecule's structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5.
The critical stereochemical feature of this molecule is the chiral center at the carbon atom in the 4th position (C4). This carbon is the original α-carbon of the parent amino acid, alanine. When synthesized from the naturally occurring L-alanine, the resulting stereoisomer is (S)-4-methyloxazolidine-2,5-dione.[3] Conversely, D-alanine yields the (R)-enantiomer. The stereochemical integrity of the final polypeptide is directly dependent on the enantiomeric purity of this starting monomer.[4]
Diagram: Enantiomers of 4-Methyloxazolidine-2,5-dione
Caption: The (S) and (R) enantiomers of 4-methyloxazolidine-2,5-dione.
Synthesis with Stereochemical Preservation
The synthesis of amino acid NCAs is a mature field, yet one that demands precision to prevent loss of stereochemical purity. The most common industrial method involves the reaction of the parent amino acid with phosgene or a phosgene equivalent like triphosgene.[1][2]
Causality Behind Experimental Choices:
-
Starting Material: The process must begin with an enantiomerically pure amino acid (e.g., L-alanine >99.5% e.e.) as the stereocenter is set at this stage.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are crucial. Protic solvents or residual water can lead to hydrolysis of the NCA back to the amino acid or cause unwanted side reactions.[1]
-
Temperature Control: The reaction is often performed at elevated temperatures (e.g., 70-80°C) to drive the cyclization, but this must be carefully controlled.[2] Excessive heat can promote epimerization.
-
Phosgene-Free Alternatives: For safety and to generate cleaner reaction profiles, methods using reagents like propylphosphonic anhydride (T3P) on Boc-protected amino acids have been developed. These methods often proceed under milder conditions with no detectable epimerization.[5]
Diagram: General Synthesis Pathway
Caption: Workflow for the synthesis of enantiopure Ala-NCA.
Experimental Protocol: Synthesis via Triphosgene
This protocol is a representative example and must be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene generated in situ.
-
Preparation: Suspend 1.0 equivalent of dry, enantiopure L-alanine in anhydrous THF.
-
Reaction: Heat the suspension to 70-80°C. Add a solution of 0.4 equivalents of triphosgene in anhydrous THF dropwise over 4-6 hours. The reaction mixture should become a clear solution.[2]
-
Monitoring: Monitor the reaction for the disappearance of solid L-alanine. Maintain the temperature for an additional hour after the addition is complete.
-
Work-up: Cool the reaction mixture and filter it under an inert atmosphere (e.g., nitrogen) to remove any insoluble byproducts.
-
Crystallization: Reduce the solvent volume under vacuum. Add an anti-solvent like hexane to precipitate the Ala-NCA.
-
Isolation & Storage: Filter the crystalline product, wash with hexane, and dry under vacuum. The final product is a white, moisture-reactive solid that must be stored at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation and hydrolysis.[2]
The Challenge of Epimerization
Epimerization is the conversion of one stereoisomer into its chiral partner, leading to racemization. In the context of Ala-NCA, this is the most significant side reaction that compromises stereochemical integrity.[6]
Mechanism: The hydrogen atom on the C4 chiral center is acidic. In the presence of a base (even weak bases like tertiary amines or impurities), this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (S) and (R) enantiomers.[6]
Trustworthiness through Prevention:
-
Avoid Basic Conditions: Rigorously exclude strong bases during synthesis, purification, and storage.
-
Temperature Management: Perform all manipulations at low temperatures whenever possible. Epimerization is kinetically driven and suppressed at lower temperatures.[7]
-
Solvent Choice: Use non-polar, aprotic solvents. Polar solvents can facilitate proton transfer and stabilize the enolate intermediate.
Diagram: Epimerization Mechanism
Caption: The base-catalyzed epimerization of Ala-NCA via a planar intermediate.
Rigorous Stereochemical Characterization
Confirming the enantiomeric purity of 4-methyloxazolidine-2,5-dione is a non-negotiable step in quality control. A multi-pronged analytical approach provides a self-validating system.
Analytical Techniques
| Technique | Purpose & Causality | Typical Results for (S)-Ala-NCA |
| Chiral HPLC | The gold standard for separating and quantifying enantiomers. A chiral stationary phase interacts differently with each enantiomer, leading to different retention times. This allows for precise determination of enantiomeric excess (e.e.).[8] | A single major peak corresponding to the (S)-enantiomer. Enantiomeric excess typically >99%. |
| ¹H and ¹³C NMR | Confirms the chemical structure and purity. While standard NMR does not distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between them. It is also used to detect impurities.[9][10] | Spectra consistent with the 4-methyloxazolidine-2,5-dione structure. Absence of signals from starting material or hydrolysis products. |
| Polarimetry | Measures the rotation of plane-polarized light. Enantiomers rotate light in equal but opposite directions. This provides a bulk measurement of optical activity, confirming the presence of a single enantiomer in excess.[11] | A specific optical rotation value (e.g., [α]D) characteristic of the pure (S)-enantiomer in a given solvent. |
Diagram: Analytical Workflow for Stereopurity
Caption: A self-validating workflow for the quality control of Ala-NCA.
Stereochemistry in Action: Ring-Opening Polymerization (ROP)
The primary utility of Ala-NCA is as a monomer for ROP to synthesize polypeptides.[12][13] The stereochemistry of the monomer is directly translated to the stereochemistry of the polymer backbone, a property known as tacticity.
-
Stereoretention: The ROP of enantiopure (S)-Ala-NCA yields isotactic poly(L-alanine), where all methyl side groups are on the same side of the polymer chain. This stereoregularity is essential for the polymer to adopt stable secondary structures like the α-helix, which in turn dictates its biological and material properties.
-
Polymerization Mechanisms: ROP can be initiated by various species, including primary amines, and proceeds through mechanisms like the "normal amine mechanism" (NAM) or the "activated monomer mechanism" (AMM).[14][15][16] In a well-controlled polymerization, these mechanisms proceed with retention of configuration at the chiral center.
-
Consequences of Impurity: The presence of even small amounts of the (R)-enantiomer will introduce defects in the polymer chain, disrupting the regular stereochemistry. This can inhibit the formation of secondary structures, alter solubility, and negatively impact the desired biological activity of the final product.
Diagram: Stereoretentive Ring-Opening Polymerization
Caption: ROP of (S)-Ala-NCA leads to stereoregular poly(L-alanine).
Conclusion
The stereochemical integrity of 4-methyloxazolidine-2,5-dione is not merely a structural detail; it is the critical parameter that governs its utility in modern materials science and drug development. From the selection of an enantiopure starting material to rigorous, anhydrous synthesis conditions and careful handling to prevent epimerization, every step must be executed with precision. A robust analytical workflow combining chiral chromatography and spectroscopy is essential for quality assurance. Ultimately, the successful synthesis of stereoregular, functional polypeptides is wholly dependent on the stereochemical purity of the Ala-NCA monomer, making a thorough understanding of its chirality and stereochemistry indispensable for any researcher in the field.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereochemistry [cryst.bbk.ac.uk]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
(R)-4-Methyloxazolidine-2,5-dione: A Guide to Commercial Sourcing and Purity Assessment for Advanced Research Applications
An In-Depth Technical Guide for Researchers
(R)-4-Methyloxazolidine-2,5-dione , also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a critical building block in the synthesis of advanced polypeptides and specialized polymers. Its high reactivity and defined stereochemistry make it an invaluable monomer for creating materials with precise, predetermined structures, essential in fields ranging from drug delivery to biomaterials engineering. However, the very reactivity that makes this compound so useful also presents significant challenges in its synthesis, purification, storage, and handling. The presence of minute impurities can drastically alter polymerization kinetics, final polymer properties, and the biological activity of resulting products.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-quality this compound. It delves into the landscape of commercial suppliers, typical purity specifications, robust analytical methods for quality verification, and the critical impact of impurities on downstream applications.
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers who specialize in reagents for synthesis and materials science. The quality, purity, and available quantities can vary significantly between suppliers, making careful selection a crucial first step. Key suppliers generally fall into two categories: large, broad-spectrum chemical companies and smaller, specialized manufacturers focusing on amino acid derivatives and polymerization reagents.
While purity is often stated as >97% or >98%, this value typically refers to the chemical purity determined by techniques like NMR or elemental analysis. It often does not provide information on the enantiomeric purity or the presence of non-obvious impurities like residual solvents or oligomeric species, which are critical quality attributes.
Table 1: Comparison of Select Commercial Suppliers for this compound
| Supplier | Typical Stated Purity | Key Considerations |
|---|---|---|
| MilliporeSigma (Aldrich) | ≥97% | Offers various grades; extensive documentation often available. |
| Santa Cruz Biotechnology | ≥98% | Primarily for research use; batch-to-batch consistency should be verified. |
| TCI America | >98.0% (TCI-EP Grade) | Often provides detailed specifications and good batch data. |
| Carbosynth | >98% | Specializes in carbohydrates and nucleosides but offers related monomers. |
| Polysciences, Inc. | High Purity | Focuses on materials for life sciences and specialty polymers; quality is a key focus. |
Note: This table is illustrative and not exhaustive. Researchers should always consult the supplier's specific product documentation and Certificate of Analysis (CoA) for the most accurate and up-to-date information.
Purity Assessment: A Multi-Faceted Approach
Verifying the purity of this compound extends beyond the single percentage value listed on a product label. A thorough assessment requires a combination of analytical techniques to probe for different types of impurities. The inherent instability of the N-carboxyanhydride (NCA) ring, which is susceptible to premature polymerization initiated by moisture or nucleophiles, is the primary source of impurities.
Chemical Purity and Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the workhorse for confirming the chemical identity and assessing the primary chemical purity of the NCA. Key diagnostic signals include the quartet for the C4 proton (α-proton) and the doublet for the C4-methyl group. The absence of signals corresponding to free L-alanine or oligomeric byproducts is a strong indicator of high purity. Integration of the characteristic peaks against a known internal standard can provide a quantitative measure of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the presence of the characteristic anhydride carbonyl stretches. For NCAs, strong absorption bands are expected around 1850 cm⁻¹ and 1790 cm⁻¹. The disappearance or weakening of these bands, coupled with the appearance of amide bands (~1650 cm⁻¹), indicates degradation or polymerization.
Enantiomeric Purity
For applications in drug development and biomaterials, ensuring high enantiomeric excess (e.e.) is paramount. The presence of the (S)-enantiomer can lead to polymers with altered secondary structures (e.g., disruption of α-helices) and unpredictable biological properties.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acid derivatives. The NCA is typically derivatized in a controlled manner before analysis to prevent on-column polymerization. A common method involves reacting the NCA with a chiral amine or alcohol to form a stable diastereomeric derivative that can be readily separated on a standard chiral column.
Common Impurities and Their Origin
Understanding the synthetic pathway is key to anticipating potential impurities. This compound is most commonly synthesized by reacting L-alanine with phosgene or a phosgene equivalent like triphosgene.
-
L-Alanine: Unreacted starting material. Can be detected by ¹H NMR.
-
Polypeptide Oligomers: Formed by moisture- or impurity-initiated ring-opening polymerization during synthesis, purification, or storage. Often difficult to detect at low levels by NMR but can be analyzed by techniques like GPC or MALDI-TOF mass spectrometry.
-
Chloride Ions: Residual chlorides from the phosgenation reaction (e.g., from HCl byproduct) can act as initiators for polymerization and are highly detrimental. Ion chromatography or titration can be used for quantification.
-
Solvent Residues: Solvents used during synthesis and recrystallization (e.g., ethyl acetate, hexane, THF) can remain. Gas Chromatography (GC) is the standard method for quantifying residual solvents.
Experimental Workflow: Verifying a Commercial Batch
The following diagram and protocol outline a robust workflow for the quality control and validation of a newly acquired batch of this compound.
Figure 1: A comprehensive workflow for the quality control and validation of commercial this compound.
Protocol: Quantitative ¹H NMR for Purity Assessment
-
Environment: Perform all sample preparations inside an inert atmosphere glovebox (N₂ or Ar) to prevent moisture-induced degradation. Use anhydrous deuterated solvents (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Prepare a stock solution of a suitable internal standard with a known concentration. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and the internal standard into an NMR tube.
-
Dissolution: Add ~0.6 mL of the anhydrous deuterated solvent to the NMR tube and cap it securely before removing it from the glovebox. Ensure complete dissolution.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all signals.
-
Analysis:
-
Integrate the characteristic peak of the NCA (e.g., the quartet of the α-proton).
-
Integrate the characteristic peak of the internal standard.
-
Calculate the molar ratio and, subsequently, the purity of the NCA using the known mass and molar mass of both the analyte and the standard.
-
Impact of Purity on Research and Development
The stringent requirement for high purity is directly linked to the primary application of NCAs: the ring-opening polymerization (ROP) to form polypeptides.
Figure 2: The divergent outcomes of ring-opening polymerization (ROP) based on the purity of the NCA monomer.
-
Polymerization Control: Impurities like water, alcohols, or residual acids/halides can act as unintended initiators in ROP. This leads to poor control over the polymerization process, resulting in polymers with a broad molecular weight distribution (high polydispersity index, PDI) and unpredictable chain lengths.
-
Stereochemical Integrity: The presence of the (S)-enantiomer will be incorporated into the growing polymer chain, disrupting the regular stereochemistry. This is particularly damaging for polypeptides intended to form specific secondary structures like α-helices or β-sheets, which are highly dependent on stereochemical purity.
-
Reproducibility: For drug development and GMP (Good Manufacturing Practice) applications, batch-to-batch consistency is non-negotiable. Using poorly characterized or impure monomers is a primary source of irreproducibility in polymer synthesis.
Recommendations and Best Practices
-
Request Batch-Specific CoA: Always request the Certificate of Analysis for the specific lot you are purchasing. Do not rely on generic product data sheets.
-
In-House Verification: For critical applications, establish an in-house quality control protocol, as described in Section 3, to verify the purity of every new batch received.
-
Strict Storage Conditions: Upon receipt, immediately store the NCA under an inert atmosphere (in a glovebox or a sealed vial backfilled with argon/nitrogen) at low temperatures (≤ -20°C) to minimize degradation.
-
Purification of Commercial Material: If the required purity cannot be sourced commercially, recrystallization from a suitable anhydrous solvent system (e.g., ethyl acetate/hexane) inside a glovebox is a common and effective method for purification. The purity of the recrystallized material must be thoroughly re-verified.
By implementing a rigorous approach to sourcing, verification, and handling, researchers can mitigate the risks associated with impurities and ensure the successful and reproducible synthesis of high-quality polypeptides and advanced materials.
An In-Depth Technical Guide to the Safe Handling of (R)-4-Methyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-4-Methyloxazolidine-2,5-dione , also commonly known as L-Alanine N-Carboxyanhydride (Ala-NCA), is a highly reactive, cyclic derivative of the amino acid L-alanine. Its utility as a monomer for the ring-opening polymerization (ROP) to produce polypeptides, such as poly-L-alanine, makes it a valuable reagent in the fields of biomaterials, drug delivery, and tissue engineering. However, the very reactivity that makes this compound a powerful synthetic tool also presents significant handling and safety challenges. This guide provides a comprehensive overview of the essential safety and handling precautions required to work with this compound, grounded in an understanding of its chemical properties and potential hazards.
The Chemistry of Reactivity: Understanding the Hazards
The primary hazard associated with this compound stems from its high sensitivity to moisture and nucleophiles. The five-membered ring is strained and susceptible to nucleophilic attack, leading to two primary degradation pathways: hydrolysis and polymerization.
-
Hydrolysis: In the presence of water, the anhydride ring is opened, leading to the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the parent amino acid, L-alanine, and carbon dioxide gas.[1]
-
Polymerization: The ring-opening polymerization can be initiated by nucleophiles, including water, amines, and alcohols. Water-initiated polymerization begins with hydrolysis, and the resulting amino group of the L-alanine can then act as a nucleophile to attack another monomer, propagating the polymerization. This process also releases carbon dioxide.[1] Uncontrolled polymerization can be rapid and exothermic, and the evolution of CO2 gas can lead to a dangerous pressure buildup in a sealed container.
References
Methodological & Application
Mastering the Synthesis of Chiral Polydepsipeptides: A Detailed Protocol for the Ring-Opening Polymerization of (R)-4-Methyloxazolidine-2,5-dione
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the ring-opening polymerization (ROP) of (R)-4-methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from D-alanine. The resulting polymer is a chiral polydepsipeptide, specifically poly(D-alanyl-co-glycolic acid), a biodegradable and biocompatible material with significant potential in advanced drug delivery systems, tissue engineering, and other biomedical applications. This document offers in-depth technical insights, explaining the rationale behind experimental choices and providing self-validating protocols grounded in established scientific principles.
Introduction: The Significance of Polydepsipeptides
Polydepsipeptides, which are copolymers containing both ester and amide linkages in their backbone, are a promising class of biomaterials. They combine the beneficial properties of both polyesters, such as biodegradability, with those of polypeptides, including the potential for specific secondary structures and biological recognition. The polymerization of this compound offers a direct route to poly(D-alanyl-co-glycolic acid), a polymer whose chirality and composition can be precisely controlled to tune its physical, chemical, and biological properties. This level of control is paramount for the rational design of sophisticated drug carriers and tissue engineering scaffolds.
Reaction Mechanism: Understanding the Ring-Opening Polymerization of N-Carboxyanhydrides
The ring-opening polymerization of N-carboxyanhydrides (NCAs) is a versatile method for the synthesis of polypeptides and related polymers. The polymerization of this compound can proceed through several mechanisms, with the most common being the "Normal Amine Mechanism" (NAM) when initiated by a primary amine.
In the NAM, the primary amine initiator attacks the C5 carbonyl group of the NCA ring, leading to a ring-opened carbamate intermediate. This is followed by the rapid decarboxylation (loss of CO2) to regenerate a primary amine at the chain end, which can then propagate the polymerization by attacking another NCA monomer. This process allows for the formation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Diagram of the Normal Amine Mechanism (NAM) for ROP of this compound:
Caption: Normal Amine Mechanism for NCA Polymerization.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the monomer and its subsequent polymerization.
Monomer Synthesis: this compound from D-Alanine
The synthesis of the N-carboxyanhydride of D-alanine is achieved using triphosgene, a safer and more manageable alternative to the highly toxic phosgene gas.[1][2]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| D-Alanine | C3H7NO2 | 89.09 | 10.0 g | 0.112 |
| Triphosgene | C3Cl6O3 | 296.75 | 11.1 g | 0.037 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | - | 200 mL | - |
| Anhydrous Hexane | C6H14 | - | 300 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend D-alanine (10.0 g, 0.112 mol) in anhydrous THF (200 mL).
-
Addition of Triphosgene: Heat the suspension to reflux (approximately 66 °C). In a separate flask, dissolve triphosgene (11.1 g, 0.037 mol) in anhydrous THF (50 mL). Add the triphosgene solution dropwise to the refluxing D-alanine suspension over 1-2 hours. Caution: Triphosgene is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Continue refluxing the reaction mixture until the solution becomes clear, which typically takes 2-4 hours. The disappearance of the solid D-alanine indicates the completion of the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Add anhydrous hexane (300 mL) to the concentrated solution to precipitate the this compound.
-
Cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.
-
Collect the white crystalline product by filtration under a nitrogen atmosphere, wash with cold hexane, and dry under vacuum.
-
-
Storage: Store the purified monomer at -20 °C under a nitrogen atmosphere to prevent degradation.
Ring-Opening Polymerization of this compound
This protocol describes the polymerization initiated by a primary amine, benzylamine, to yield poly(D-alanyl-co-glycolic acid).
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C4H5NO3 | 115.09 | 2.0 g | 0.0174 |
| Benzylamine | C7H9N | 107.15 | Variable (for target DP) | Variable |
| Anhydrous N,N-Dimethylformamide (DMF) | C3H7NO | - | 20 mL | - |
| Diethyl Ether | C4H10O | - | 200 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (2.0 g, 0.0174 mol) in anhydrous DMF (20 mL).
-
Initiator Preparation: Prepare a stock solution of benzylamine in anhydrous DMF. The amount of initiator will determine the target degree of polymerization (DP). For a target DP of 100, you would need 1.74 x 10^-4 moles of benzylamine.
-
Initiation: Add the calculated amount of the benzylamine solution to the monomer solution via syringe while stirring.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the disappearance of the monomer peak in FT-IR spectroscopy (anhydride carbonyl peaks around 1850 and 1790 cm⁻¹).
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a large excess of cold diethyl ether (200 mL) with vigorous stirring to precipitate the polymer.
-
Collect the white solid by filtration.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate into diethyl ether. Repeat this process two more times to ensure the removal of any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
-
Experimental Workflow Diagram:
Caption: Workflow for Monomer Synthesis and Polymerization.
Polymer Characterization
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the polymer.
-
¹H NMR (in TFA-d):
-
The spectrum of poly(D-alanyl-co-glycolic acid) will show characteristic peaks for the alanine methyl protons (around 1.7 ppm), the alanine alpha-proton (around 4.6 ppm), and the glycine methylene protons (around 4.2 ppm).[3] The integration of these peaks can be used to determine the copolymer composition.
-
-
¹³C NMR (in D₂O):
-
The carbon spectrum will show signals for the alanine methyl carbon (around 18-23 ppm), the glycine methylene carbon (around 44-46 ppm), the alanine alpha-carbon (around 51-54 ppm), and the carbonyl carbons (around 170-175 ppm).[4]
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Typical Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with LiBr.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Calibration: Polystyrene standards.
-
A monomodal and narrow peak in the GPC chromatogram indicates a well-controlled polymerization.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the polymer.
-
DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The Tg of poly(lactic-co-glycolic acid) copolymers is typically in the range of 40-60 °C, depending on the composition and molecular weight.[5]
-
TGA: Used to assess the thermal stability of the polymer. The degradation temperature of PLGA is generally above 200 °C.[6]
Table of Expected Polymer Characteristics:
| Property | Technique | Expected Value/Observation |
| Chemical Structure | ¹H NMR, ¹³C NMR | Characteristic peaks for alanine and glycolic acid units. |
| Molecular Weight (Mn) | GPC | Controllable by monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | GPC | Typically < 1.5 for controlled polymerizations. |
| Glass Transition Temp. (Tg) | DSC | 40 - 60 °C |
| Thermal Stability | TGA | Degradation onset > 200 °C |
Conclusion
This application note provides a robust and detailed protocol for the synthesis and polymerization of this compound to produce the chiral polydepsipeptide, poly(D-alanyl-co-glycolic acid). By following these procedures, researchers can reliably produce well-defined polymers with tunable properties, paving the way for advancements in drug delivery, tissue engineering, and other biomedical fields. The provided rationale for each step and the detailed characterization methods ensure the scientific integrity and reproducibility of the experimental work.
References
Synthesis of Poly-D-Alanine via Ring-Opening Polymerization of (R)-4-Methyloxazolidine-2,5-dione: An Application Note
Introduction: The Significance of Poly-D-Alanine
Poly-D-alanine (p-D-Ala), a synthetic polypeptide, is of considerable interest to researchers in materials science and drug development. Unlike its naturally occurring L-enantiomer, p-D-Ala exhibits enhanced resistance to enzymatic degradation by proteases, a crucial attribute for biomedical applications. This inherent stability makes it an attractive candidate for constructing long-circulating drug delivery systems, hydrogels for tissue engineering, and other biocompatible materials. The synthesis of well-defined p-D-Ala with controlled molecular weight and low polydispersity is paramount for these applications, and the ring-opening polymerization (ROP) of (R)-4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) of D-alanine, offers a robust and versatile method to achieve this.
This application note provides a comprehensive guide for the synthesis of p-D-Ala, detailing the preparation of the D-alanine-NCA monomer and its subsequent polymerization. We will delve into the mechanistic underpinnings of the polymerization, provide field-proven protocols, and discuss key characterization techniques to ensure the synthesis of high-quality p-D-Ala for your research needs.
The Chemistry at its Core: Ring-Opening Polymerization of D-Alanine-NCA
The synthesis of poly-D-alanine is achieved through the ring-opening polymerization of its corresponding N-carboxyanhydride (NCA), this compound. This process is initiated by a nucleophile, typically a primary amine, which attacks the carbonyl group at the C5 position of the NCA ring. This leads to the opening of the ring and the formation of a carbamate intermediate, which then decarboxylates to yield an amino-amide dimer. This newly formed primary amine at the chain end then acts as the nucleophile for the next NCA monomer, propagating the polymer chain. The polymerization proceeds with the evolution of carbon dioxide.
The "normal amine mechanism" is the desired pathway for achieving a living polymerization, where termination and chain-transfer reactions are minimized. This allows for the synthesis of polymers with predictable molecular weights, determined by the initial monomer-to-initiator ratio ([M]/[I]), and narrow molecular weight distributions (low polydispersity index, Đ).
dot
(R)-4-Methyloxazolidine-2,5-dione in the synthesis of biodegradable polymers
Application Note & Protocol
(R)-4-Methyloxazolidine-2,5-dione: A Versatile Monomer for the Synthesis of Advanced Biodegradable Polymers via Ring-Opening Polymerization
Introduction: Beyond Conventional Polyesters
The field of biodegradable polymers is critical for advancing therapeutic delivery, tissue engineering, and sustainable materials.[1][2] While aliphatic polyesters like polylactic acid (PLA) and polyglycolic acid (PGA) are well-established, the demand for polymers with tailored functionalities, degradation profiles, and biomimetic properties is growing.[3] this compound, also known as D-Alanine N-carboxyanhydride (NCA), emerges as a key monomer in this context.[4]
Unlike lactide, the cyclic dimer of lactic acid which yields pure polyesters, NCAs are activated amino acid derivatives.[5][6][7] Their polymerization provides a direct route to polypeptides, which are synthetic analogues of proteins. This application note details the synthesis of poly(D-alanine) from this compound via Ring-Opening Polymerization (ROP), a powerful technique for producing well-defined polymers.[8] We provide the scientific rationale for methodological choices, a detailed experimental protocol, and characterization guidelines for researchers aiming to leverage this versatile monomer.
Monomer Profile: this compound
Understanding the monomer's properties is fundamental to successful polymerization. This compound is the N-carboxyanhydride derived from the amino acid D-alanine.
Physicochemical Properties
The key properties of the monomer are summarized below. Purity is paramount, as impurities can interfere with polymerization kinetics and achievable molecular weight.
| Property | Value | Source |
| IUPAC Name | (4R)-4-methyl-1,3-oxazolidine-2,5-dione | PubChem[4] |
| Molecular Formula | C₄H₅NO₃ | PubChem[4] |
| Molecular Weight | 115.09 g/mol | PubChem[4][9] |
| Appearance | White to off-white solid | ChemicalBook[6] |
| Storage | Store in freezer (-20°C) under inert atmosphere | ChemicalBook[6][7] |
Synthesis Rationale
N-carboxyanhydrides are typically synthesized by reacting the corresponding amino acid with a phosgenating agent, such as triphosgene (a safer solid alternative to phosgene gas).[6][7] This method, known as the Fuchs-Farthing method, efficiently creates the strained five-membered ring structure. The ring strain is the thermodynamic driving force for the subsequent ring-opening polymerization. Rigorous purification by recrystallization is essential to remove any unreacted starting materials or hydrochloric acid byproducts, which can detrimentally affect polymerization control.
The Polymerization of an N-Carboxyanhydride (NCA)
The Ring-Opening Polymerization (ROP) of NCAs is a chain-growth process that, unlike the ROP of lactide, involves the release of carbon dioxide with each monomer addition. This results in the formation of an amide bond, building a polypeptide chain.
Mechanism of Polymerization
The polymerization can be initiated by various nucleophiles, with primary amines being one of the most common and well-controlled methods. The initiator attacks the carbonyl group at the C5 position of the NCA ring, leading to ring opening. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing CO₂ and regenerating a terminal amine group on the growing polymer chain. This new amine terminus then propagates the polymerization by attacking the next NCA monomer. This "normal amine mechanism" allows for the synthesis of polypeptides with controlled molecular weights and narrow polydispersity.
Diagram of the NCA Polymerization Mechanism
The following diagram illustrates the key steps in the amine-initiated ROP of this compound.
Caption: Amine-initiated ROP of D-Alanine NCA.
Detailed Experimental Protocol: Synthesis of Poly(D-alanine)
This protocol describes the synthesis of poly(D-alanine) using benzylamine as an initiator. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques to exclude moisture.
Materials and Reagents
-
This compound (Monomer, >99% purity)
-
Benzylamine (Initiator, distilled prior to use)
-
Anhydrous N,N-Dimethylformamide (DMF, polymerization solvent)
-
Anhydrous Dichloromethane (DCM, for dissolution)
-
Methanol (Cold, ~4°C, for precipitation)
-
Flame-dried glassware
-
Magnetic stirrer and stir bars
-
Glovebox or Schlenk line setup
Experimental Workflow Diagram
Caption: Step-by-step workflow for polypeptide synthesis.
Step-by-Step Polymerization Procedure
-
Preparation: Transfer a flame-dried Schlenk flask containing a magnetic stir bar into a glovebox.
-
Monomer Addition: Weigh 575 mg (5.0 mmol) of this compound into the flask. Add 10 mL of anhydrous DMF to dissolve the monomer completely.
-
Initiator Stock Solution: Prepare a stock solution of benzylamine initiator in anhydrous DMF. For a target Monomer-to-Initiator (M/I) ratio of 50:1, the required amount of initiator is 0.1 mmol. This corresponds to 10.7 mg (or approximately 10.9 µL) of benzylamine. A stock solution (e.g., 107 mg in 1 mL DMF) is recommended for accurate addition.
-
Initiation: Add the calculated volume of the initiator stock solution (100 µL for the example above) to the stirring monomer solution.
-
Polymerization: Seal the flask and allow the reaction to stir at room temperature for 48-72 hours. The reaction progress can be monitored by taking small aliquots and analyzing via FTIR for the disappearance of the characteristic anhydride peaks (~1850 and 1790 cm⁻¹).
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure or dissolve the mixture in a small amount of DCM (~5 mL).
-
Slowly add the polymer solution dropwise into a beaker of vigorously stirring cold methanol (~100 mL). A white precipitate should form immediately.[10][11]
-
Allow the suspension to stir for 30 minutes to ensure complete precipitation.
-
Collect the white solid by filtration or centrifugation.
-
Wash the polymer precipitate twice with fresh cold methanol to remove any residual monomer or initiator.
-
Dry the final poly(D-alanine) product in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization of the Final Polymer
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer.
| Technique | Purpose | Expected Outcome / Key Parameters |
| ¹H NMR | Confirm polymer structure and purity. | Appearance of characteristic polypeptide backbone peaks and disappearance of monomer peaks. |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | For a controlled polymerization, a PDI close to 1.1-1.3 is expected. Mn should be predictable from the M/I ratio and conversion. |
| FTIR | Confirm chemical structure. | Presence of strong amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. Absence of NCA anhydride peaks. |
| DSC | Analyze thermal properties. | Determine the glass transition temperature (Tg), which is crucial for understanding the material's physical state and mechanical properties. |
Conclusion and Applications
This application note provides a robust protocol for the synthesis of poly(D-alanine), a biodegradable polypeptide, from this compound. The resulting polymers have significant potential in biomedical applications, including:
-
Drug Delivery: As building blocks for block copolymers to form micelles or vesicles for encapsulating therapeutic agents.[10]
-
Tissue Engineering: Creating scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and growth.
-
Medical Implants: Developing bioresorbable sutures, films, or hydrogels.[12]
The methodology described herein is highly adaptable. By varying the initiator, co-polymerizing with other NCAs, or modifying the polymer post-synthesis, researchers can create a vast library of functional biomaterials with precisely tuned chemical, physical, and biological properties.
References
- 1. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (S)-4-Methyl-2,5-oxazolidonedione CAS#: 2224-52-4 [m.chemicalbook.com]
- 7. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 8. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 9. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DE69224456T2 - Biodegradable polymer composition - Google Patents [patents.google.com]
Application Notes & Protocols: A Detailed Guide to Polypeptide Synthesis via Ring-Opening Polymerization of (R)-4-Methyloxazolidine-2,5-dione
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of poly-L-alanine, a model polypeptide, through the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA), (R)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA). This document is intended for researchers, scientists, and professionals in drug development and materials science. It elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses critical parameters that ensure the synthesis of well-defined polypeptides with controlled molecular weights and low polydispersity.
Introduction: The Power of N-Carboxyanhydrides
The synthesis of polypeptides with defined structures is paramount for applications ranging from biomaterials to therapeutics. While solid-phase peptide synthesis (SPPS) offers precise sequence control, it becomes impractical and costly for producing long polypeptide chains (>100 residues)[1]. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) presents the most economical and efficient alternative for generating high molecular weight polypeptides.[1] This method involves simple reagents and can yield large quantities of polymer with high stereochemical fidelity.[1]
This compound, the NCA derived from L-alanine, is a fundamental building block for creating poly-L-alanine, a polypeptide known for its tendency to form stable α-helical secondary structures. The inherent chirality of the monomer is crucial for producing enantiomerically pure polypeptides, which is a critical factor for biological efficacy and safety.
This guide will focus on a primary amine-initiated ROP, a robust and widely used method that proceeds via the "normal amine mechanism" (NAM).
The Chemistry: Mechanism of Polymerization
The ROP of NCAs can be initiated by various nucleophiles, including primary amines, alkoxides, and certain organometallic complexes.[1] The primary amine-initiated polymerization is a living polymerization under ideal conditions, allowing for the synthesis of block copolymers and control over the polymer chain length.
The polymerization proceeds via two primary, often competing, mechanisms:
-
Normal Amine Mechanism (NAM): The initiator (a primary amine, R-NH₂) attacks the C5 carbonyl of the NCA ring. This ring-opening is followed by decarboxylation (loss of CO₂) to generate a new primary amine at the chain end, which can then attack another NCA monomer, propagating the chain.[2] This is the desired mechanism for controlled polymerization.
-
Activated Monomer Mechanism (AMM): A strong base can deprotonate the N-H bond of the NCA monomer, creating a highly reactive, anionic "activated monomer." This species then propagates the chain. This mechanism is more common with basic initiators like tertiary amines or alkoxides and can lead to less control over the polymerization.[3]
Our protocol is optimized to favor the Normal Amine Mechanism for superior control over the final polypeptide structure.
Workflow of NCA Ring-Opening Polymerization
Caption: Experimental workflow for poly-L-alanine synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (L-Ala-NCA) | Polymerization Grade | Various | Must be of high purity. Recrystallize from THF/hexane if necessary. Store under inert gas at -20°C. Purity is critical to avoid premature termination.[4] |
| Benzylamine | Anhydrous, >99.5% | Sigma-Aldrich | Initiator. Distill over CaH₂ before use. Store under argon. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Must be rigorously dried to <10 ppm water. Store over 4Å molecular sieves. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Non-solvent for precipitation. |
| Dichloromethane (DCM) | ACS Grade | VWR | For dissolving polymer for analysis. |
| Hexafluoroisopropanol (HFIP) | >99.5% | Oakwood Chemical | Solvent for GPC analysis. |
Causality: The success of NCA polymerization is critically dependent on the exclusion of moisture. Water can act as an initiator, leading to poorly controlled polymerization and a broad molecular weight distribution. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) in flame-dried glassware.
Step-by-Step Polymerization Procedure
This protocol describes the synthesis of poly-L-alanine with a target Degree of Polymerization (DP) of 50. The DP can be adjusted by changing the monomer-to-initiator ([M]/[I]) ratio.
-
Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with dry argon. Maintain a positive pressure of argon throughout the experiment.
-
Monomer Dissolution: In a glovebox or under a strong flow of argon, weigh 575 mg (5.0 mmol) of L-Ala-NCA and add it to the Schlenk flask. Add 25 mL of anhydrous DMF via a dry syringe to dissolve the monomer. The target monomer concentration is 0.2 M.
-
Initiator Stock Solution: Prepare a stock solution of the initiator. In a separate flame-dried vial, add 10.7 mg (0.1 mmol) of freshly distilled benzylamine to 1.0 mL of anhydrous DMF.
-
Initiation: Vigorously stir the L-Ala-NCA solution in DMF. Using a microliter syringe, rapidly inject 1.0 mL of the benzylamine stock solution (containing 0.1 mmol of initiator) into the monomer solution. This corresponds to a [M]/[I] ratio of 50.
-
Polymerization: Allow the reaction to stir at room temperature (20-25°C) under a positive argon pressure. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹). For a DP of 50, the reaction is typically complete within 24-48 hours. In some solvents, poly-L-alanine may precipitate as it forms due to its secondary structure.[5]
-
Isolation and Purification:
-
Once the polymerization is complete (as indicated by FTIR), transfer the reaction mixture into a 250 mL beaker.
-
Slowly add the DMF solution dropwise into 200 mL of vigorously stirring anhydrous diethyl ether. A white, fibrous precipitate of poly-L-alanine will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer on the filter with three 20 mL portions of anhydrous diethyl ether to remove any residual DMF and unreacted monomer.
-
-
Drying: Transfer the white solid to a pre-weighed round-bottom flask and dry under high vacuum for at least 24 hours to remove all traces of solvent.
-
Characterization:
-
Determine the final yield.
-
Confirm the structure using ¹H NMR spectroscopy (in a solvent like TFA-d or HFIP).
-
Determine the molecular weight (Mₙ) and polydispersity index (Đ = Mₙ/Mₙ) using Gel Permeation Chromatography (GPC) with HFIP as the eluent.
-
Analyze the secondary structure (α-helix vs. β-sheet) using Circular Dichroism (CD) spectroscopy.[6]
-
Mechanism of Primary Amine Initiation
Caption: Normal Amine Mechanism (NAM) for NCA polymerization.
Note: The DOT script above is illustrative. Actual chemical structure images would be required for rendering.
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Impact on Results |
| Monomer Purity | >99%, recrystallized | Impurities (e.g., HCl, water) can initiate side reactions, leading to low molecular weight, broad polydispersity, and premature termination of the polymerization.[7] |
| Solvent | Anhydrous DMF, Dioxane, or DCM | Solvent polarity can affect polymerization rate and polymer solubility. For poly-L-alanine, DMF is a good choice, but precipitation can occur.[5] This can lead to broader polydispersity. |
| [M]/[I] Ratio | 20 - 200 | Directly controls the theoretical degree of polymerization (DP). For a living polymerization, DP ≈ [M]/[I] × conversion. |
| Temperature | 20 - 25°C | Higher temperatures can increase the rate of side reactions, such as backbiting, leading to cyclic byproducts and loss of control over molecular weight. |
| Stirring | Vigorous | Ensures homogeneous distribution of the initiator and monomer, leading to uniform chain growth and a narrower molecular weight distribution. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents termination by atmospheric moisture and oxygen. |
Conclusion
The ring-opening polymerization of this compound is a powerful and efficient method for synthesizing poly-L-alanine. By rigorously controlling experimental conditions, particularly the exclusion of water and the use of high-purity reagents, researchers can produce well-defined polypeptides with predictable molecular weights. The protocol detailed herein provides a robust foundation for the synthesis of not only poly-L-alanine but also a wide array of other polypeptide-based materials for advanced applications in science and medicine.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
Initiators for controlled polymerization of (R)-4-Methyloxazolidine-2,5-dione
An Application Guide for the Controlled Polymerization of (R)-4-Methyloxazolidine-2,5-dione
Authored by: Gemini, Senior Application Scientist
Abstract
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most prominent method for synthesizing high-molecular-weight polypeptides.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the controlled polymerization of this compound, the NCA derived from D-alanine (D-Ala-NCA), to produce well-defined poly(D-alanine). We delve into the fundamental mechanisms governing NCA polymerization and explore a range of initiator systems, from classical primary amines to modern organocatalytic and metal-based systems. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize custom polypeptides with precise control over molecular weight, dispersity, and end-group functionality.
Introduction: The Importance of Controlled Polypeptide Synthesis
Poly(α-amino acid)s, or synthetic polypeptides, are a vital class of biomaterials prized for their biocompatibility, biodegradability, and ability to adopt secondary structures akin to natural proteins.[2][5] Poly(D-alanine), synthesized from this compound[6], is of particular interest in fields such as drug delivery and tissue engineering due to its unique stereochemistry which can impart resistance to enzymatic degradation.
The synthesis of well-defined polypeptides hinges on the ability to control the polymerization process, yielding polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities.[3][7] The ring-opening polymerization (ROP) of NCAs is the most efficient route to these materials, but the reaction is notoriously sensitive to impurities and reaction conditions, which can lead to undesirable side reactions and loss of control.[8][9][10] Understanding the choice of initiator is paramount, as it dictates the polymerization mechanism and the ultimate success of the synthesis.
Fundamental Polymerization Mechanisms
The ROP of NCAs can proceed through several pathways, but two are predominant: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[3][7][11] The choice of initiator directly influences which mechanism prevails.
-
Normal Amine Mechanism (NAM): Favored by nucleophilic initiators like primary amines, the NAM pathway involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring.[5][12] This ring-opens the monomer, forming a carbamic acid intermediate that quickly decarboxylates to regenerate a primary amine at the growing chain end. This process repeats, adding one monomer unit at a time, which allows for a controlled, living polymerization when side reactions are suppressed.[5]
-
Activated Monomer Mechanism (AMM): This pathway is promoted by strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides).[3][7] The base deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic NCA anion. This anion then acts as the initiator, attacking another NCA monomer. The AMM often leads to very rapid polymerization and can produce high molecular weight polymers, but it is typically difficult to control, resulting in broad dispersity.[3][11]
Side reactions, often initiated by water or other protic impurities, can terminate growing chains and compromise the controlled nature of the polymerization, making stringent anhydrous conditions essential for many traditional methods.[9][13]
A Survey of Initiator Systems
The selection of an initiator is the most critical decision in designing a controlled NCA polymerization. Below is an analysis of common and advanced initiator classes.
Primary Amines
Primary amines are the most conventional and widely used initiators for NCA ROP.[1][3][14] They operate via the NAM, allowing for the synthesis of polypeptides with a primary amine at one terminus and a carboxylic acid at the other (after quenching).
-
Mechanism & Control: The polymerization proceeds via the NAM, but the inherent basicity of primary amines can sometimes trigger competing AMM side reactions.[15] Control is typically enhanced by working at low temperatures (e.g., 0-20 °C) or under high vacuum to remove CO2 and other volatile impurities that can cause termination.[15][16]
-
Advantages: A vast library of primary amines is commercially available, enabling the facile installation of desired functionality at the polymer's N-terminus.
-
Disadvantages: Polymerization can be slow, often requiring hours to days to reach full conversion.[1][8] The reaction is highly sensitive to moisture, necessitating the use of a glovebox and anhydrous solvents.[13]
Transition Metal Complexes
Pioneered by Deming, certain transition metal complexes, particularly of cobalt and nickel, are exceptionally effective initiators for living NCA polymerization.[3][14]
-
Mechanism & Control: These systems operate through a coordination-insertion mechanism. The metal center coordinates to the NCA monomer, activating it for ring-opening and insertion into a metal-amido bond. The propagating chain end remains chelated to the metal center, effectively eliminating termination and transfer reactions.[3][14] This provides outstanding control over molecular weight and yields polymers with very low dispersity (Đ < 1.2).[14]
-
Advantages: Enables the synthesis of high molecular weight polypeptides and complex block copolymers with unparalleled precision.[3]
-
Disadvantages: Requires synthesis of specialized organometallic complexes. The final polymer may contain trace metal residues that can be cytotoxic and require extensive purification to remove, a concern for biomedical applications.[17]
Organocatalysts
To circumvent the issues of slow kinetics and metal contamination, various organocatalytic systems have been developed.
-
Mechanism & Control: These systems often employ a bifunctional catalyst, such as a thiourea or guanidine derivative, which co-activates both the NCA monomer (e.g., via hydrogen bonding) and the amine initiator.[7] More recently, single-center cationic organocatalysts have been shown to accelerate polymerization through cation-dipole interactions with the NCA monomer, enhancing its electrophilicity while simultaneously suppressing side reactions.[1][18]
-
Advantages: Provides metal-free polypeptides. Significantly accelerates polymerization rates compared to uncatalyzed primary amine initiation while maintaining excellent control.[18]
-
Disadvantages: The catalyst may need to be synthesized and must be removed from the final product.
Lithium Hexamethyldisilazide (LiHMDS)
Recent work has identified LiHMDS as a remarkably efficient initiator for NCA polymerization.
-
Mechanism & Control: While traditionally strong bases were associated with the uncontrolled AMM, LiHMDS-initiated polymerization can proceed rapidly and with reasonable control under specific conditions.
-
Advantages: The polymerization is extremely fast, often completing within minutes.[2][8][13] Critically, the reaction shows a high tolerance to moisture and can be performed in an open vessel, eliminating the need for a glovebox.[8][13] This makes it ideal for high-throughput synthesis and industrial scale-up.
-
Disadvantages: Control over dispersity may not be as precise as with transition metal systems. The mechanism is complex and may involve a mixture of pathways.
Comparative Analysis of Initiator Systems
The ideal initiator depends on the specific goals of the synthesis, such as the need for absolute control, speed, scalability, or a metal-free final product.
| Initiator System | Primary Mechanism(s) | Polymerization Speed | Control (Đ) | Conditions | Key Advantage | Key Disadvantage |
| Primary Amines | NAM (some AMM) | Slow (hours-days) | Good (~1.1-1.4) | Anhydrous, Inert | Versatile N-terminus | Slow, moisture-sensitive[1][8] |
| Transition Metals | Coordination-Insertion | Moderate (hours) | Excellent (< 1.2) | Anhydrous, Inert | "Living" character, precision[3][14] | Metal contamination[17] |
| Organocatalysts | Catalyzed NAM | Fast (minutes-hours) | Excellent (< 1.2) | Anhydrous, Inert | Metal-free, fast, controlled[18] | Catalyst synthesis/removal |
| LiHMDS | Anionic / AMM | Very Fast (minutes) | Moderate (~1.2-1.5) | Open vessel tolerant | Speed, moisture tolerance[2][13] | Less precise control |
Detailed Experimental Protocols
Safety Precaution: this compound (D-Ala-NCA) may cause skin and respiratory irritation.[19] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Triphosgene, used for NCA synthesis, is highly toxic and requires specialized handling procedures.
Protocol 1: Classical Polymerization with a Primary Amine Initiator
This protocol describes the synthesis of poly(D-alanine) with a target degree of polymerization (DP) of 50 using benzylamine as the initiator under standard inert conditions.
-
Materials:
-
This compound (D-Ala-NCA, 115.09 g/mol )[6]
-
Benzylamine (BnNH₂, 99%, distilled before use)
-
Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O)
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and vacuum/gas manifold
-
-
Procedure:
-
Monomer Preparation: Dry the D-Ala-NCA (575 mg, 5.0 mmol) under high vacuum for at least 2 hours to remove any trace moisture.
-
Initiator Stock Solution: Prepare a 0.1 M stock solution of benzylamine in anhydrous DMF.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, transfer the dried D-Ala-NCA to a flame-dried Schlenk flask. Dissolve the NCA in 10 mL of anhydrous DMF to achieve a monomer concentration of 0.5 M.
-
Initiation: Calculate the required volume of initiator solution for a monomer-to-initiator ratio ([M]/[I]) of 50. For 5.0 mmol of NCA, this requires 0.1 mmol of BnNH₂, which is 1.0 mL of the 0.1 M stock solution. Rapidly inject the initiator solution into the stirring NCA solution at room temperature.
-
Polymerization: Allow the reaction to stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via FTIR, observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Precipitation and Purification: Once the polymerization is complete (or has reached the desired conversion), precipitate the polymer by pouring the DMF solution into a large volume (approx. 200 mL) of cold, stirring diethyl ether.
-
Isolation: Collect the white polymer precipitate by vacuum filtration or centrifugation. Wash the polymer several times with fresh diethyl ether to remove any residual monomer and solvent.
-
Drying: Dry the final poly(D-alanine) product under high vacuum to a constant weight.
-
Characterization: Confirm the structure via ¹H NMR spectroscopy. Determine the molecular weight and dispersity (Đ) via Gel Permeation Chromatography (GPC) using a suitable solvent like hexafluoroisopropanol (HFIP) with appropriate calibration standards.
-
Protocol 2: Rapid, Open-Vessel Polymerization with LiHMDS
This protocol leverages the speed and convenience of LiHMDS for the rapid synthesis of poly(D-alanine) with a target DP of 100.[2][8][13]
-
Materials:
-
This compound (D-Ala-NCA, 115.09 g/mol )
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF)
-
N,N-Dimethylformamide (DMF, standard grade)
-
Diethyl ether
-
-
Procedure:
-
Reaction Setup: In a standard glass vial on the benchtop (no glovebox required), dissolve D-Ala-NCA (230 mg, 2.0 mmol) in 4 mL of DMF.
-
Initiation: Calculate the required volume of initiator for a [M]/[I] ratio of 100. For 2.0 mmol of NCA, this requires 0.02 mmol of LiHMDS, which is 20 µL of the 1.0 M solution. Add the LiHMDS solution to the rapidly stirring NCA solution.
-
Polymerization: The reaction is extremely fast. Vigorous gas (CO₂) evolution will be observed. The solution may become viscous or form a gel within 5-10 minutes. Allow the reaction to proceed for 15-20 minutes to ensure full conversion.
-
Workup: Precipitate, wash, and dry the polymer as described in Protocol 1.
-
Characterization: Analyze the final polymer by ¹H NMR and GPC. The resulting polymer is expected to have a higher molecular weight and slightly broader dispersity compared to the primary amine method.
-
Conclusion
The controlled polymerization of this compound is a versatile and powerful tool for creating well-defined poly(D-alanine). While traditional primary amine initiators offer reliability and straightforward end-group control, they are hampered by slow kinetics and stringent reaction requirements. Modern advancements have introduced a host of powerful alternatives. Transition metal initiators provide unparalleled precision for creating complex architectures, while organocatalysts offer a metal-free route to accelerated and controlled polymerizations. For applications demanding speed and scalability, LiHMDS provides an exceptionally rapid, moisture-tolerant pathway. By understanding the mechanisms, advantages, and limitations of each initiator class, researchers can select the optimal strategy to synthesize polypeptide materials tailored to the specific demands of their advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. This compound | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 10. pnas.org [pnas.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Controlled Synthesis of Poly(D-alanine) via Living Ring-Opening Polymerization of D-alanine N-Carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup and execution of the living ring-opening polymerization (ROP) of D-alanine N-carboxyanhydride (NCA). The synthesis of well-defined poly(D-alanine) with controlled molecular weight and a narrow molecular weight distribution is critical for various biomedical applications, including drug delivery and tissue engineering. This protocol emphasizes the stringent requirements for reagent purity and inert reaction conditions necessary to achieve a living polymerization, proceeding primarily through the normal amine mechanism (NAM). Detailed procedures for monomer synthesis, initiator selection, polymerization, and polymer characterization are presented, underpinned by an explanation of the mechanistic principles governing the reaction.
Introduction: The Significance of Controlled Polypeptide Synthesis
Poly(α-amino acid)s are a vital class of biomaterials due to their biocompatibility and biodegradability.[1] The ability to precisely control the molecular weight and architecture of these polymers is paramount for tailoring their properties for specific applications.[2] The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is the most prevalent method for synthesizing high molecular weight polypeptides.[2][3] A "living" polymerization is characterized by the absence of irreversible chain-termination and chain-transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (Đ).[4]
The polymerization of NCAs can proceed through different mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM).[1][2] For a controlled, living polymerization, the NAM is desired as it proceeds via a chain-growth mechanism initiated by a nucleophile, typically a primary amine.[1][2] This allows for the degree of polymerization to be directly controlled by the monomer-to-initiator ratio ([M]/[I]). Conversely, the AMM, often initiated by strong bases, can lead to a loss of control over the polymerization.[2]
This guide focuses on establishing a robust experimental protocol for the living polymerization of D-alanine NCA, a monomer that yields poly(D-alanine), a polypeptide with unique structural and biological properties.
Mechanistic Principles: Achieving a Living Polymerization
The successful living polymerization of D-alanine NCA hinges on favoring the Normal Amine Mechanism (NAM) while suppressing side reactions.
The Normal Amine Mechanism (NAM)
The NAM is a nucleophilic ring-opening chain growth process.[2] The key steps are:
-
Initiation: A primary amine initiator attacks the C5 carbonyl of the D-alanine NCA monomer, leading to the opening of the anhydride ring.
-
Propagation: The newly formed terminal amine group of the growing polymer chain attacks another NCA monomer. This process repeats, extending the polypeptide chain.
-
Decarboxylation: Concurrently, carbon dioxide is eliminated from the carbamic acid intermediate.
For the polymerization to be "living," the rate of initiation must be comparable to or faster than the rate of propagation, and termination/transfer side reactions must be negligible.
Competing Side Reactions
Several side reactions can disrupt the living nature of the polymerization:
-
Activated Monomer Mechanism (AMM): Strong bases can deprotonate the NCA monomer at the N3 position, creating a highly reactive NCA anion that can initiate polymerization, leading to poor control over molecular weight.[2]
-
Chain Termination: Impurities such as water, acid chlorides, or isocyanates can react with the propagating amine chain-ends, terminating chain growth.[2] Reaction of the propagating chain with the solvent, such as DMF, can also lead to termination.[5]
-
Inter- and Intramolecular Chain Transfer: These reactions can broaden the molecular weight distribution.
To mitigate these issues, stringent control over reagent purity and reaction conditions is essential. The use of high-vacuum techniques or a meticulously maintained inert atmosphere glovebox is highly recommended to eliminate atmospheric moisture.[3][5]
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step guide for the living polymerization of D-alanine NCA.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| D-alanine | ≥99% | Sigma-Aldrich | Must be dried under vacuum before use. |
| Triphosgene | ≥98% | Sigma-Aldrich | Highly toxic, handle with extreme caution in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Purified by passing through an activated alumina column. |
| Anhydrous Ethyl Acetate | ≥99.8% | Sigma-Aldrich | Used for recrystallization. |
| Anhydrous Hexane | ≥99% | Sigma-Aldrich | Used for washing. |
| Benzylamine | 99% | Sigma-Aldrich | Distilled under reduced pressure before use. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Used as the polymerization solvent. |
| Deuterated Solvents (e.g., TFA-d, DMSO-d6) | NMR Grade | Cambridge Isotope Laboratories | For NMR analysis. |
Synthesis of D-alanine NCA
The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of the amino acid with phosgene or a phosgene equivalent like triphosgene.[1]
Protocol:
-
Drying: Thoroughly dry D-alanine under high vacuum at 60 °C for at least 24 hours.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl2), and a nitrogen inlet, suspend the dried D-alanine in anhydrous THF (approximately 20 mL per gram of amino acid).
-
Phosgenation: While stirring vigorously under a positive pressure of nitrogen, add a solution of triphosgene (0.4 equivalents relative to D-alanine) in anhydrous THF dropwise to the suspension. Caution: This step must be performed in a well-ventilated fume hood as phosgene gas may be released.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the solution becomes clear.
-
Solvent Removal: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude D-alanine NCA from a mixture of anhydrous ethyl acetate and hexane. The purity of the NCA is critical and can be checked by analyzing the chloride content.[6] Repeat the recrystallization until the product is chloride-free.[6]
-
Drying and Storage: Dry the purified D-alanine NCA crystals under high vacuum and store them in a glovebox under an inert atmosphere.
Living Ring-Opening Polymerization of D-alanine NCA
This protocol is designed for a target degree of polymerization (DP) of 50. Adjust the monomer-to-initiator ratio ([M]/[I]) to achieve different molecular weights.
Protocol:
-
Glovebox Preparation: All glassware should be flame-dried and brought into a nitrogen-filled glovebox.
-
Monomer and Initiator Solutions:
-
Prepare a stock solution of D-alanine NCA in anhydrous DMF (e.g., 50 mg/mL).
-
Prepare a stock solution of benzylamine initiator in anhydrous DMF (e.g., 10 mg/mL).
-
-
Reaction Setup: In a vial equipped with a magnetic stir bar, add the desired amount of the D-alanine NCA stock solution.
-
Initiation: Calculate the required volume of the benzylamine initiator stock solution to achieve the target [M]/[I] ratio (e.g., 50:1). Add the initiator solution to the monomer solution while stirring.
-
Polymerization: Seal the vial and allow the reaction to proceed at room temperature. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR. The reaction is typically complete within 24-72 hours.
-
Precipitation and Isolation: Once the polymerization is complete, precipitate the poly(D-alanine) by adding the reaction mixture dropwise to a large excess of a non-solvent, such as cold diethyl ether.
-
Purification: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly(D-alanine) under high vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the living polymerization of D-alanine NCA.
Characterization of Poly(D-alanine)
Thorough characterization is essential to confirm the successful synthesis of well-defined poly(D-alanine).
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | To confirm the chemical structure and purity of the polymer. | The spectrum should show characteristic peaks for the poly(D-alanine) backbone. For example, a peak around 4.3 ppm for the α-proton and a peak around 1.4 ppm for the methyl protons.[7] The absence of monomer peaks confirms complete reaction. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). | For a living polymerization, the Đ should be low (typically < 1.2).[2] The experimental Mn should be close to the theoretical Mn calculated from the [M]/[I] ratio and monomer conversion. |
| FT-IR Spectroscopy | To confirm the polypeptide structure and the absence of the NCA monomer. | The spectrum should show characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. The absence of the NCA anhydride peaks (~1850 and 1790 cm⁻¹) indicates complete polymerization. |
| Circular Dichroism (CD) Spectroscopy | To investigate the secondary structure (e.g., α-helix, β-sheet) of the poly(D-alanine) in solution. | The CD spectrum will provide information on the conformational properties of the synthesized polypeptide. |
Troubleshooting and Key Considerations
-
Broad Polydispersity (Đ > 1.3): This often indicates the presence of impurities (especially water) or that the polymerization did not proceed exclusively via the NAM. Re-purification of monomers, solvents, and initiators is recommended. Ensure a strictly inert atmosphere.
-
Low Monomer Conversion: This can be due to impure reagents or a non-optimal solvent. Ensure the NCA is of high purity. While DMF is a common solvent, for some NCAs, other solvents like dioxane or THF may be more suitable.
-
Discrepancy between Theoretical and Experimental Mn: This can result from inaccurate initiator concentration or the presence of impurities that act as initiators. Careful preparation of the initiator solution is crucial.
-
Polymer Solubility: Poly(D-alanine) has limited solubility. Trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) may be required for GPC analysis.
Conclusion
The living ring-opening polymerization of D-alanine NCA provides a powerful method for synthesizing well-defined poly(D-alanine). Success is critically dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can reliably produce high-quality poly(D-alanine) with controlled molecular weights and narrow polydispersity, enabling advancements in the development of novel biomaterials for a range of scientific and therapeutic applications.
References
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 5. materials.uoi.gr [materials.uoi.gr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Applications of Poly-D-Alanine in Drug Delivery Systems: A Comprehensive Guide
Introduction: The Strategic Advantage of D-Chirality in Polypeptide-Based Drug Delivery
In the landscape of biodegradable polymers for drug delivery, poly(amino acid)s have emerged as a promising class of materials due to their inherent biocompatibility and the chemical versatility of their amino acid building blocks.[1] Among these, poly-L-alanine has been explored for its ability to form stable secondary structures. However, the use of its enantiomer, poly-D-alanine (PD-Ala), offers a distinct and significant advantage: resistance to enzymatic degradation. Most proteases in the body are specific for L-amino acid residues, rendering poly-D-alanine less susceptible to rapid cleavage and clearance. This inherent stealth property prolongs the circulation time of drug carriers, enhancing their therapeutic efficacy.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of poly-D-alanine in advanced drug delivery systems. We will delve into the synthesis of poly-D-alanine, the formulation of drug-loaded nanoparticles, and detailed protocols for their characterization and evaluation.
I. Synthesis of Poly-D-Alanine via Ring-Opening Polymerization of D-Alanine N-Carboxyanhydride (NCA)
The most common and controlled method for synthesizing poly-D-alanine is the ring-opening polymerization (ROP) of D-alanine N-carboxyanhydride (NCA).[2] This method allows for the production of polypeptides with a defined molecular weight and a narrow molecular weight distribution.
A. Synthesis of D-Alanine NCA (Fuchs-Farthing Method)
The Fuchs-Farthing method is a widely used approach for synthesizing NCA monomers from the corresponding amino acid using a phosgene equivalent, such as triphosgene.[2]
Protocol 1: Synthesis of D-Alanine NCA
-
Preparation:
-
Thoroughly dry D-alanine under vacuum at 60-80°C for at least 4 hours to remove any residual water.
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Suspend the dried D-alanine in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or ethyl acetate) in a flame-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet/outlet.
-
Heat the suspension to 50-60°C with vigorous stirring.
-
Dissolve triphosgene in the same anhydrous solvent and add it dropwise to the D-alanine suspension over a period of 1-2 hours. Caution: Triphosgene is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Maintain the reaction at 50-60°C under a continuous flow of nitrogen to facilitate the removal of the HCl byproduct. The reaction is typically complete when the suspension becomes a clear solution.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the hot solution to remove any insoluble byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the crude D-alanine NCA by recrystallization from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane.
-
Dry the purified D-alanine NCA crystals under high vacuum and store them under an inert atmosphere at -20°C.
-
B. Ring-Opening Polymerization of D-Alanine NCA
The polymerization is typically initiated by a primary amine, which allows for control over the degree of polymerization.
Protocol 2: Synthesis of Poly-D-Alanine
-
Preparation:
-
Dry the purified D-alanine NCA and the initiator (e.g., hexylamine) under high vacuum.
-
Use a dry, freshly distilled polymerization solvent (e.g., N,N-dimethylformamide (DMF) or THF).
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
-
Polymerization:
-
Dissolve the desired amount of D-alanine NCA in the anhydrous solvent in a reaction flask.
-
In a separate vial, dissolve the initiator in the anhydrous solvent.
-
Add the initiator solution to the NCA solution via syringe while stirring vigorously. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the reaction to proceed at room temperature for 24-72 hours under an inert atmosphere.
-
-
Purification:
-
Precipitate the synthesized poly-D-alanine by adding the reaction mixture to a non-solvent, such as diethyl ether or cold water.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified poly-D-alanine under high vacuum.
-
II. Formulation of Poly-D-Alanine Nanoparticles for Drug Delivery
Poly-D-alanine can be formulated into nanoparticles to encapsulate hydrophobic drugs, protecting them from the aqueous environment of the bloodstream and facilitating their delivery to target tissues. The nanoprecipitation method is a simple and reproducible technique for preparing poly-D-alanine nanoparticles.[3]
Protocol 3: Preparation of Drug-Loaded Poly-D-Alanine Nanoparticles by Nanoprecipitation
-
Preparation of Solutions:
-
Nanoparticle Formation:
-
Add the organic solution dropwise to the aqueous stabilizer solution while stirring vigorously.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to precipitate, forming nanoparticles.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purify the nanoparticles by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa) to remove the stabilizer, any remaining organic solvent, and non-encapsulated drug.[6]
-
Alternatively, purify the nanoparticles by centrifugation, followed by washing and resuspension in deionized water.
-
-
Lyophilization and Storage:
-
For long-term storage, the nanoparticle suspension can be lyophilized. It is often beneficial to add a cryoprotectant (e.g., sucrose or trehalose) to prevent aggregation during freeze-drying.
-
Store the lyophilized powder at -20°C.
-
Caption: Nanoprecipitation workflow for drug-loaded nanoparticles.
III. Characterization of Poly-D-Alanine Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.
A. Physicochemical Characterization
| Parameter | Technique | Purpose |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.[7] |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and surface morphology of the nanoparticles.[8] |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug encapsulated within the nanoparticles.[9] |
Protocol 4: Quantification of Drug Loading using UV-Vis Spectroscopy
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the free drug in a suitable solvent at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the drug.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a solvent that dissolves both the polymer and the drug (e.g., DMF or DMSO).
-
Alternatively, disrupt the nanoparticles to release the drug and separate the polymer by centrifugation.
-
-
Quantification:
-
Measure the absorbance of the sample solution at the drug's λmax.
-
Determine the concentration of the drug in the sample using the calibration curve.
-
-
Calculation:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
B. In Vitro Drug Release
In vitro release studies are performed to predict the in vivo performance of the drug delivery system. The dialysis bag method is a common technique for these studies.[6]
Protocol 5: In Vitro Drug Release Study using Dialysis Bag Method
-
Preparation:
-
Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off.
-
Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative drug release versus time to obtain the release profile.
-
IV. In Vitro and In Vivo Evaluation
A. Cell Viability Assays
Cell viability assays, such as the MTT or CCK-8 assay, are used to assess the cytotoxicity of the drug-loaded nanoparticles on cancer cell lines.
Protocol 6: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).
-
Include untreated cells as a negative control.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each treatment group.
-
Caption: In vitro and in vivo evaluation workflow.
B. In Vivo Animal Models
The selection of an appropriate animal model is crucial for evaluating the in vivo efficacy and pharmacokinetics of the poly-D-alanine drug delivery system.[10] For cancer therapy, tumor-bearing mouse models (e.g., subcutaneous xenografts) are commonly used. Key parameters to assess include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and the biodistribution of the nanoparticles.
V. Conclusion and Future Perspectives
Poly-D-alanine represents a highly promising platform for the development of advanced drug delivery systems. Its resistance to enzymatic degradation, coupled with its biocompatibility and versatility in forming various nanostructures, makes it an ideal candidate for prolonging the circulation time and enhancing the therapeutic index of encapsulated drugs. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, formulate, and evaluate poly-D-alanine-based drug carriers. Future research may focus on the development of stimuli-responsive poly-D-alanine systems and the conjugation of targeting ligands to further enhance the specificity and efficacy of these promising delivery vehicles.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Doxorubicin and paclitaxel carried by methoxy poly(ethylene glycol)-poly(lactide-co-glycolide) is superior than traditional drug-delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. D-alanyl-D-alanine-Modified Gold Nanoparticles Form a Broad-Spectrum Sensor for Bacteria [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-enzymatic Synthesis of Peptides Using (R)-4-Methyloxazolidine-2,5-dione
An Application Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of polypeptides is a cornerstone of modern drug development and materials science. However, traditional chemical methods like solid-phase peptide synthesis (SPPS) face challenges with scalability, impurity profiles for long chains, and racemization risks.[1][2] Chemo-enzymatic peptide synthesis (CEPS) emerges as a robust and sustainable alternative, leveraging the unparalleled stereoselectivity of enzymes under mild reaction conditions.[1][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of poly(D-alanine) via lipase-catalyzed ring-opening polymerization (eROP) of (R)-4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from D-alanine. We will explore the foundational principles, from the chemical synthesis of the monomer to the mechanism of enzymatic polymerization, and provide step-by-step protocols for synthesis, characterization, and troubleshooting.
Foundational Principles: A Hybrid Approach
The power of this methodology lies in its elegant fusion of robust chemical synthesis for monomer preparation and precise enzymatic catalysis for polymerization. This "best of both worlds" approach circumvents many of the limitations inherent to purely chemical or purely biological methods.
The Monomer: this compound
This compound is the N-carboxyanhydride (NCA) of D-alanine, often referred to as D-Ala-NCA. First discovered by Hermann Leuchs, NCAs are cyclic derivatives of amino acids that serve as highly activated monomers for polypeptide synthesis.[4][5] Their high reactivity is due to the strained five-membered ring, which readily undergoes nucleophilic attack, leading to ring-opening and the formation of a peptide bond with the concomitant release of carbon dioxide.
The synthesis of the NCA monomer itself is a chemical process, most commonly achieved via the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent like triphosgene.[4][5] The purity of the NCA monomer is paramount; impurities can interfere with the polymerization, leading to premature termination or a broad molecular weight distribution.[6]
The Catalyst: Lipase-Mediated Ring-Opening Polymerization (eROP)
While NCAs can be polymerized using various chemical initiators (e.g., primary amines), this process can be sensitive to moisture and may lack control.[6][7] The use of enzymes, particularly lipases, offers a significant advantage. Lipases, which belong to the serine hydrolase family, are exceptionally stable and active in non-aqueous environments, making them ideal for this type of polymerization.[8][9][10]
Key Advantages of Using Lipases:
-
Stereoselectivity: The enzyme's chiral active site ensures that the stereochemical integrity of the amino acid is preserved during polymerization, preventing racemization.[10]
-
Mild Conditions: Reactions are typically conducted at or near room temperature, preserving sensitive functional groups and reducing energy consumption.[9]
-
High Purity: Enzymatic catalysis often results in fewer side reactions, leading to a cleaner product with a narrower molecular weight distribution.
-
Biocompatibility: As a biocatalyst, the enzyme is non-toxic, and any residual amounts can be easily removed, which is critical for biomedical applications.
The proposed mechanism for lipase-catalyzed ROP involves the activation of the NCA monomer by the serine residue in the enzyme's catalytic triad (Ser-His-Asp). This forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of an initiator or the growing polymer chain, elongating the peptide and regenerating the active enzyme.
Experimental Protocols & Workflow
This section provides detailed, self-validating protocols for the complete chemo-enzymatic synthesis of poly(D-alanine).
Overall Workflow
The process begins with the chemical synthesis of the monomer, followed by its purification. The purified monomer is then subjected to enzymatic polymerization, and the resulting polypeptide is isolated and characterized.
Protocol 1: Synthesis of this compound
(Safety Note: This procedure involves triphosgene, a toxic substance, and should be performed in a certified fume hood with appropriate personal protective equipment.)
-
Drying: Dry D-alanine (1.0 eq) under high vacuum at 60°C for at least 4 hours to remove any residual moisture.
-
Suspension: Suspend the dried D-alanine in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of amino acid) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Phosgenation: While stirring vigorously, add triphosgene (0.4 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C). The suspension will gradually become a clear solution over 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or by observing the complete dissolution of the amino acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude solid product from a mixture of anhydrous THF and hexane. Dissolve the crude product in a minimal amount of hot THF and add hexane until turbidity persists. Allow to cool slowly to room temperature, then at 4°C to induce crystallization.
-
Isolation and Storage: Filter the white crystalline product, wash with cold hexane, and dry under high vacuum. Store the purified D-Ala-NCA at -20°C under an inert atmosphere. The purity should be confirmed by ¹H NMR and melting point analysis before use.
Protocol 2: Lipase-Catalyzed Ring-Opening Polymerization (eROP)
-
Enzyme Preparation: Use an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). Dry the enzyme under vacuum for 24 hours prior to use to ensure anhydrous conditions.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon or nitrogen atmosphere, dissolve the purified D-Ala-NCA (e.g., 200 mg) in anhydrous solvent (e.g., 4 mL of toluene or THF).
-
Initiation (Optional): For better control over molecular weight, a primary amine initiator (e.g., benzylamine) can be added. The monomer-to-initiator ratio ([M]/[I]) will theoretically determine the degree of polymerization. A typical [M]/[I] ratio is between 20 and 100.
-
Enzyme Addition: Add the dried immobilized lipase to the monomer solution. A typical enzyme loading is 5-10% by weight relative to the monomer.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C). The optimal temperature depends on the specific lipase and solvent used.[11]
-
Reaction Monitoring: Track the progress of the polymerization by taking small aliquots at different time points. The disappearance of the NCA can be monitored by FT-IR spectroscopy by observing the decrease in the characteristic anhydride carbonyl peaks (~1850 and 1790 cm⁻¹).
-
Termination and Isolation: After the desired time (typically 24-72 hours) or when monomer conversion is complete, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. Precipitate the resulting polymer by adding the concentrated solution dropwise into a non-solvent, such as cold diethyl ether or methanol.
-
Final Product: Collect the precipitated poly(D-alanine) by centrifugation or filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization and Representative Data
Thorough characterization is essential to validate the success of the synthesis and to understand the properties of the resulting polypeptide.
| Technique | Purpose | Expected Observations |
| FT-IR | Confirm polymerization | Disappearance of NCA C=O peaks (~1850, 1790 cm⁻¹). Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. |
| ¹H NMR | Confirm structure | Broad peaks corresponding to the polypeptide backbone (α-CH and N-H) and the methyl side chain of alanine. |
| GPC/SEC | Determine molecular weight and distribution | A single, symmetrical peak. Typical values for Mn can range from 2,000 to 15,000 g/mol with a Polydispersity Index (PDI) between 1.1 and 1.5. |
| CD Spec. | Analyze secondary structure | For poly(D-alanine), characteristic spectra indicating the presence of α-helical or β-sheet structures, depending on chain length and environment.[12] |
Troubleshooting and Field-Proven Insights
-
Problem: Low or no polymerization.
-
Cause & Solution: The primary culprit is often moisture, which hydrolyzes the highly reactive NCA monomer.[5] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a strict inert atmosphere. Verify the purity of the NCA monomer.
-
-
Problem: Broad Polydispersity Index (PDI > 1.8).
-
Cause & Solution: This can result from slow initiation compared to propagation, side reactions, or impurities in the monomer.[7] Using a fast-acting initiator or optimizing the monomer-to-initiator ratio can provide better control. Ensure the NCA monomer is freshly recrystallized.
-
-
Problem: Low Molecular Weight.
-
Cause & Solution: The molecular weight is influenced by the monomer-to-initiator ratio and the presence of terminating species (like water). To increase molecular weight, decrease the relative amount of initiator or ensure the system is scrupulously dry.
-
-
Expert Insight on Solvent Choice: While THF and toluene are common, the choice of solvent can influence both the reaction rate and the secondary structure of the forming polypeptide.[13] Less polar solvents like dichloromethane can sometimes promote the formation of α-helical structures during polymerization, which can in turn accelerate the reaction rate in a phenomenon known as cooperative covalent polymerization.[13]
Conclusion
The chemo-enzymatic synthesis of polypeptides via lipase-catalyzed ROP of N-carboxyanhydrides represents a powerful convergence of chemical and biological catalysis. This method provides a reliable and sustainable route to well-defined polypeptides with high stereochemical purity. The protocols and insights provided herein for this compound serve as a foundational platform that can be adapted for a wide range of other amino acid NCAs, opening avenues for the creation of novel biomaterials, drug delivery vehicles, and therapeutic peptides.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 5. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling of lipase catalyzed ring-opening polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejbiotechnology.info [ejbiotechnology.info]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low molecular weight in (R)-4-Methyloxazolidine-2,5-dione polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of (R)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of poly(L-alanine), specifically focusing on achieving the desired high molecular weight. Here, we will delve into the causality behind experimental outcomes and provide field-proven, self-validating protocols to enhance the success of your polymerizations.
Troubleshooting Guide: Low Molecular Weight in Poly(L-alanine) Synthesis
Achieving a high molecular weight is often critical for the desired material properties of poly(L-alanine). Low molecular weight is a common frustration that can typically be traced back to a few key experimental areas. This section addresses these issues in a direct question-and-answer format.
Question 1: My polymerization resulted in a significantly lower molecular weight than predicted by my monomer-to-initiator ratio. What are the most likely causes?
This is a classic problem in N-Carboxyanhydride (NCA) polymerization and usually points to unintended initiation or termination events. The limitation of NCA polymerizations has historically been the presence of side reactions like chain termination and chain transfer, which restrict control over molecular weight and lead to broad molecular weight distributions[1].
Here are the primary culprits:
-
Monomer Impurities: NCA monomers are highly sensitive to moisture and other nucleophilic impurities. Even trace amounts of water can act as an initiator, leading to a higher than expected number of polymer chains and consequently, a lower average molecular weight. Acidic impurities can also quench propagating chains[1].
-
Solvent Impurities: Similar to monomer impurities, residual water or other reactive species in your polymerization solvent can lead to uncontrolled initiation or termination.
-
Initiator Purity and Reactivity: The choice and handling of your initiator are paramount. If the initiator is not pure or its reactivity is not well-controlled, it can lead to inefficient initiation or side reactions. For instance, secondary amines with a low nucleophilicity-to-basicity ratio can promote an "activated monomer" mechanism, which can be less controlled than the primary amine-initiated "normal amine mechanism"[2].
-
Reaction Temperature: Higher temperatures can accelerate side reactions. For some NCA polymerizations, conducting the reaction at 0°C has been shown to dramatically reduce the formation of "dead" polymer chains compared to room temperature[2][3].
Question 2: I suspect my L-Ala-NCA monomer is impure. How can I purify it effectively?
Monomer purity is non-negotiable for controlled polymerization. The "Fuchs-Farthing" method is a widely employed synthesis route that can yield pure NCA monomers[2]. However, even with a good synthesis, purification is often necessary.
Protocol for Recrystallization of L-Ala-NCA:
-
Solvent Selection: A common and effective solvent system for the recrystallization of L-Ala-NCA is a mixture of tetrahydrofuran (THF) and n-hexane.
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude L-Ala-NCA in a minimal amount of anhydrous THF at room temperature.
-
Precipitation: Slowly add anhydrous n-hexane to the stirred solution until it becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Store the flask at a low temperature (e.g., -20°C) for several hours, or overnight, to allow for complete crystallization[4].
-
Isolation and Drying: Quickly filter the crystals under an inert atmosphere and wash them with cold, anhydrous n-hexane. Dry the purified crystals under high vacuum to remove any residual solvent. It is crucial to handle the purified monomer in a glovebox to prevent re-exposure to atmospheric moisture[3].
| Parameter | Value/Solvent | Purpose |
| Dissolving Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes the NCA monomer. |
| Precipitating Solvent | Anhydrous n-Hexane | Induces crystallization of the pure NCA. |
| Storage Temperature | -20°C | Promotes complete crystallization and minimizes degradation. |
| Handling Environment | Inert atmosphere (Glovebox) | Prevents moisture contamination of the purified monomer. |
Question 3: What is the best type of initiator to use for a controlled polymerization of L-Ala-NCA?
For a well-controlled, living polymerization of NCAs, primary amines are often the initiators of choice, proceeding via the "normal amine mechanism"[1][3]. However, recent advancements have shown that transition-metal complexes can also provide excellent control over the polymerization, leading to predictable molecular weights and narrow polydispersities[2]. The use of high-vacuum techniques for both monomer purification and polymerization has been shown to be a viable method for producing polypeptides with predictable molecular weights and low polydispersities[3].
Here's a comparison of common initiator types:
| Initiator Type | Mechanism | Advantages | Disadvantages |
| Primary Amines | Normal Amine Mechanism | Well-understood, can lead to living polymerization. | Highly sensitive to impurities, can have side reactions at higher temperatures. |
| Secondary Amines | Activated Monomer Mechanism | Can produce very high molecular weight polypeptides. | Less controlled, depends on the nucleophilicity/basicity ratio of the amine. |
| Aprotic Bases | Activated Monomer Mechanism | Can initiate polymerization. | Prone to side reactions and less control over molecular weight. |
| Transition-Metal Complexes | Alternative controlled mechanisms | Can yield polymers with predictable molecular weights and narrow polydispersities. | May require more specialized knowledge and handling. |
Frequently Asked Questions (FAQs)
Q: Can I perform the polymerization in any solvent?
A: No, the choice of solvent is critical. Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) or chloroform, have been shown to be effective for the cooperative covalent polymerization of NCAs, which can minimize side reactions[5]. N,N-dimethylformamide (DMF) is also commonly used, but it's important to be aware that it can participate in side reactions, especially at higher temperatures[3]. The use of cosolvent systems, such as mixing DMF with chloroform, can help to regulate the polymerization behavior, balancing rate and control[6].
Q: How does temperature affect the molecular weight of my poly(L-alanine)?
A: Temperature has a significant impact. While higher temperatures can increase the rate of polymerization, they also tend to increase the rate of side reactions that can lead to chain termination and a lower molecular weight. For many NCA polymerizations, lower temperatures (e.g., 0°C or even lower) are preferred to suppress these side reactions and achieve better control over the molecular weight and polydispersity[2][7].
Q: What is a chain transfer reaction and how does it affect my polymerization?
A: Chain transfer is a reaction where the active center of a growing polymer chain is transferred to another molecule, such as a solvent molecule, monomer, or another polymer chain. This terminates the growth of the original chain and initiates the growth of a new one[8]. The result is a decrease in the average molecular weight of the final polymer[8]. Impurities, particularly those with labile protons like water, can act as chain transfer agents[1].
Visualizing the Process
To better understand the critical steps and decision-making process in troubleshooting low molecular weight, the following diagrams are provided.
Caption: Ideal vs. problematic polymerization pathways.
Caption: A decision tree for troubleshooting low molecular weight.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Polymerization of NâCarboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control - Macromolecules - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Chain transfer - Wikipedia [en.wikipedia.org]
How to avoid side reactions in D-alanine NCA polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for D-alanine N-carboxyanhydride (NCA) polymerization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter in the lab. The goal is to provide not just solutions, but a deep, mechanistic understanding to empower you to troubleshoot effectively and achieve controlled, predictable results. This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world problems faced during polypeptide synthesis.
Troubleshooting Guide: Common Polymerization Issues
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: "My polymerization has a very broad molecular weight distribution (high dispersity, Đ > 1.3). What's going wrong?"
A1: A high dispersity is the most common indicator of poor polymerization control. It suggests that polymer chains are not all growing at the same rate, which is typically caused by a combination of factors related to your initiator and reaction mechanism.
Core Problem: The primary cause is often the unintended co-existence of multiple polymerization mechanisms, chiefly the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[1]
-
Normal Amine Mechanism (NAM): This is the desired pathway for controlled polymerization. The initiator (a primary amine) directly attacks the NCA ring, leading to a linear, step-wise chain growth. This results in predictable molecular weights and low dispersity.[2][3]
-
Activated Monomer Mechanism (AMM): This pathway is initiated by strong bases or even the primary amine initiator acting as a base. It deprotonates the NCA monomer itself, turning it into a highly reactive nucleophile.[1][3][4] This can lead to rapid, uncontrolled polymerization and even the formation of multiple active sites on a growing chain, resulting in high dispersity.[1]
Troubleshooting Steps:
-
Initiator Choice: Avoid strong bases (e.g., tertiary amines, alkoxides) as primary initiators if control is the goal. While they produce high molecular weight polymers quickly, they do so via the AMM, sacrificing control.[2][5] If you must use a mixed primary/tertiary amine system to accelerate the reaction, keep the tertiary amine fraction below 0.8 equivalents relative to the primary amine to maintain control.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C) is highly effective at suppressing side reactions and favoring the NAM pathway.[5][6][7] At lower temperatures, the nucleophilic attack of the amine (NAM) is kinetically favored over the deprotonation step (AMM).
-
Monomer Purity: Traces of acidic impurities (like HCl from NCA synthesis) can react with amine initiators, creating ammonium salts that alter initiation kinetics.[8][9] Conversely, basic impurities can trigger the AMM. Ensure your D-alanine NCA is rigorously purified.
Q2: "My polymerization terminates prematurely, or I get a much lower molecular weight than my Monomer-to-Initiator (M/I) ratio predicts."
A2: Premature termination points to the presence of electrophilic contaminants or reactive species that "kill" the propagating chain end. This is almost always an issue of purity—of your monomer, solvent, or initiator.
Core Problem: The propagating chain end is a primary amine, which is a nucleophile. It can be quenched by reacting with impurities.
Causative Agents & Solutions:
-
Water: Water is a common culprit. It can act as a competing initiator, starting new chains that are not accounted for in your M/I calculation, leading to lower average molecular weight. Rigorously dry all solvents and glassware, and perform the reaction under an inert atmosphere (glovebox or Schlenk line).[2][10]
-
Acid Chlorides/HCl: These are common by-products from NCA synthesis using phosgene or its derivatives.[8] HCl reacts with the amine chain end to form a non-nucleophilic ammonium salt, effectively stopping propagation.[9] Purification of the NCA monomer is non-negotiable.
-
Reactive Solvents: Solvents like Dimethylformamide (DMF) and Dimethylacetamide (DMAc) can cause chain termination at elevated temperatures.[7] If you must use them, conduct the polymerization at lower temperatures (e.g., 0°C). Tetrahydrofuran (THF) and Dichloromethane (DCM) are generally safer choices.
Caption: A logical workflow for diagnosing the cause of premature termination in NCA polymerization.
Frequently Asked Questions (FAQs)
Q1: How pure does my D-alanine NCA monomer need to be, and how do I achieve that purity?
A1: For controlled polymerization, the purity of your NCA monomer is paramount. Aim for >99% purity, with special attention to removing acidic and electrophilic contaminants.[10]
Common Impurities and Their Impact:
-
Unreacted Amino Acid: Can interfere with initiation.
-
HCl and Acid Chlorides: Generated during synthesis with (tri)phosgene.[8] Chloride ions can initiate polymerization, and HCl quenches growing chains.[8][9]
-
Moisture: Induces uncontrolled polymerization.[10]
Protocol 1: Standard Recrystallization of D-Alanine NCA
This is the most effective method for achieving high purity.
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the crude D-alanine NCA in a minimal amount of a suitable hot solvent (e.g., anhydrous ethyl acetate or THF).
-
Filtration (Optional but Recommended): If insoluble impurities (like amino acid hydrochloride salts) are visible, perform a hot filtration through Celite or a dry, fine-porosity fritted funnel into another flame-dried flask. This step is crucial for large-scale preparations to remove fine particulates that can act as nucleation sites for side reactions.[8]
-
Crystallization: Add a hot, anhydrous anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a freezer (-20 °C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Quickly filter the resulting crystals under a blanket of inert gas using a Büchner funnel. Wash the crystals sparingly with cold, anhydrous anti-solvent.
-
Drying: Dry the crystals thoroughly under high vacuum for several hours. Store the purified NCA in a sealed container under an inert atmosphere at -20 °C.
Q2: Which initiator should I choose for D-alanine NCA polymerization?
A2: The choice of initiator is the most critical decision for controlling the polymerization mechanism and final polymer properties.
| Initiator Type | Mechanism(s) | Advantages | Disadvantages | Best For |
| Primary Amines (e.g., n-Hexylamine, Benzylamine) | Primarily Normal Amine Mechanism (NAM) | Good control over MW, low Đ, initiator becomes the chain end.[3] | Can have slow initiation; susceptible to AMM side reactions if basicity is high or impurities are present.[1] | Well-defined homopolymers and block copolymers where end-group functionality is desired. |
| Organometallic Complexes (e.g., bpyNi(COD), Co(PMe₃)₄) | Covalent Propagating Species | Excellent control (living polymerization), high MW achievable, eliminates amine-related side reactions.[2][5] | Air- and moisture-sensitive, requires specialized handling, metal removal from the final polymer is necessary. | Highest level of control for advanced architectures like block copolypeptides. |
| Hexamethyldisilazane (HMDS) | Silyl-Amine Mechanism | Yields polymers with a primary amine end-group after quenching; offers good control and living characteristics.[5] | Initiation can be slow; requires aqueous workup to hydrolyze the silyl carbamate end-group. | Creating well-defined polypeptides with a terminal primary amine for post-polymerization modification. |
| Tertiary Amines / Strong Bases | Activated Monomer Mechanism (AMM) | Very fast polymerization, achieves high MW quickly.[1] | Uncontrolled, leads to very broad dispersity (high Đ), not a living polymerization.[5] | Applications where high molecular weight is needed but precise control is not. |
Q3: What roles do solvent and temperature play?
A3: Solvent and temperature are key parameters for managing reaction kinetics and suppressing side reactions.
-
Solvent: The ideal solvent should fully dissolve both the monomer and the growing polymer chain to prevent precipitation, which can halt polymerization. It must also be rigorously dried.
-
Recommended: Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane.
-
Use with Caution: N,N-Dimethylformamide (DMF) is a common solvent but can cause chain termination, especially at room temperature or above.[7] Use it at 0 °C or below if necessary for solubility.
-
-
Temperature: As discussed, lower temperatures (0 °C is a good starting point) are highly beneficial. They slow down all reactions but disproportionately suppress the higher-activation-energy side reactions (like termination and the AMM pathway) relative to the desired NAM propagation.[6][7] This "kinetic selection" is a powerful tool for achieving a clean polymerization.
Caption: Relationship between experimental inputs and polymerization outcomes.
Protocol 2: Standard Amine-Initiated Polymerization of D-Alanine NCA
This protocol assumes all materials are pure and all glassware is rigorously dried.
-
Setup: In a glovebox, add purified D-alanine NCA (e.g., 575 mg, 5.0 mmol) to a flame-dried vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 25 mL) to achieve the desired monomer concentration (e.g., 0.2 M). Stir until the NCA is fully dissolved.
-
Initiator Stock Solution: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. This allows for accurate addition of small quantities. For an M/I ratio of 100, you would need 0.05 mmol of initiator.
-
Initiation: Add the calculated volume of the initiator stock solution to the stirring monomer solution. Seal the vial and let the reaction proceed. If outside a glovebox, perform this under a positive pressure of inert gas via a Schlenk line.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing them via FT-IR. Look for the disappearance of the characteristic NCA anhydride peaks at ~1850 and 1780 cm⁻¹.
-
Termination/Work-up: Once the monomer is consumed (typically 24-72 hours, depending on conditions), the polymerization is complete. The polymer can be isolated by precipitation into a non-solvent like cold diethyl ether or hexane.
-
Purification: Centrifuge or filter the precipitated polymer, wash with more non-solvent, and dry under high vacuum.
By carefully controlling these parameters and understanding the underlying chemistry, you can reliably avoid common side reactions and achieve high-fidelity synthesis of poly(D-alanine).
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Peptide Coupling with (R)-4-Methyloxazolidine-2,5-dione
Welcome to the technical support center for the optimization of peptide coupling reactions using (R)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of polypeptides via the ring-opening polymerization (ROP) of this critical monomer.
Introduction to this compound Peptide Coupling
This compound is a highly valuable N-carboxyanhydride (NCA) monomer used in the synthesis of poly-L-alanine and other complex polypeptides.[1] The ring-opening polymerization of NCAs is a widely utilized method for producing synthetic polypeptides due to its efficiency in forming long polypeptide chains.[2][3][4] However, the process is sensitive to various reaction conditions, and achieving well-defined polymers with controlled molecular weights and narrow polydispersity requires careful optimization. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you achieve successful and reproducible results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight (Mn) | Monomer Impurities: The presence of water, HCl, or other electrophilic impurities in the NCA monomer can lead to premature termination of the polymerization.[2][5] | 1. Purify the NCA monomer: Recrystallization is a common and effective method for purifying NCAs. Ensure the monomer is thoroughly dried under vacuum before use.[5] 2. Use of Acid Scavengers: Employing a non-nucleophilic acid scavenger during polymerization can neutralize acidic impurities.[6][7] |
| Incorrect Monomer-to-Initiator (M/I) Ratio: A low M/I ratio will inherently result in shorter polymer chains. | Increase the M/I ratio to target a higher degree of polymerization.[5] | |
| Chain Termination Reactions: Side reactions, such as the "carbamate mechanism," can terminate growing polymer chains, especially at higher temperatures.[8][9] | 1. Lower the reaction temperature: Conducting the polymerization at 0°C or even lower can significantly suppress side reactions.[8][10][11] 2. Ensure high purity of solvent and initiator: Use freshly distilled and anhydrous solvents. The initiator should also be of high purity. | |
| Premature Precipitation: The growing polypeptide chain may precipitate out of solution, preventing further monomer addition.[5] | 1. Optimize solvent choice: Select a solvent that effectively solubilizes both the L-Ala-NCA monomer and the resulting poly-L-alanine. Common solvents include DMF, DMSO, and dioxane.[2][12] 2. Adjust monomer concentration: Lowering the initial monomer concentration can help maintain solubility throughout the polymerization. | |
| Broad Polydispersity (Đ > 1.2) | Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it can lead to a broad distribution of chain lengths. | 1. Select an efficient initiator: Primary amines are generally effective initiators that proceed via the "normal amine mechanism".[2][13] 2. Consider alternative initiation systems: Transition metal complexes or organocatalysts can offer better control over the polymerization.[2][14] |
| Competing Polymerization Mechanisms: The coexistence of the "normal amine mechanism" and the "activated monomer mechanism" can lead to a lack of control over the polymerization.[2][8] | 1. Use primary amine initiators: These favor the normal amine mechanism.[2] 2. Avoid strong, non-nucleophilic bases: Tertiary amines and alkoxides tend to promote the activated monomer mechanism.[8][9] | |
| Presence of Water: Water can act as an initiator, leading to uncontrolled polymerization and broader polydispersity.[15][16] | Ensure all reagents and solvents are rigorously dried. Conducting the reaction under an inert atmosphere (e.g., in a glovebox) is highly recommended.[3][15] | |
| No Polymerization or Very Low Yield | Inactive Initiator: The initiator may be degraded or unsuitable for the reaction. | 1. Verify initiator purity and activity: Use a fresh, high-purity initiator. 2. Choose an appropriate initiator: Ensure the chosen initiator is known to be effective for NCA polymerization. |
| Monomer Degradation: L-Ala-NCA is sensitive to moisture and can hydrolyze back to the amino acid.[16] | Store the NCA monomer under anhydrous conditions and use it promptly after purification. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, potentially inhibiting the polymerization. | Screen different anhydrous, polar aprotic solvents such as DMF, DMSO, or dioxane.[2][17] | |
| Gel Formation | High Monomer Concentration: At high concentrations, the growing polypeptide chains can entangle and cross-link, leading to gelation. | Reduce the initial monomer concentration. |
| Intermolecular Reactions: Side reactions between growing polymer chains can cause cross-linking. | Lower the reaction temperature to minimize side reactions.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the polymerization of this compound?
The optimal temperature is a balance between reaction rate and control. While room temperature can lead to faster polymerization, it also increases the likelihood of side reactions that can result in low molecular weight and broad polydispersity.[8][18] Many studies have shown that conducting the polymerization at 0°C significantly suppresses these side reactions, leading to more well-defined polypeptides.[10][11] For some systems, even lower temperatures may be beneficial.
Q2: Which initiator should I use for a controlled polymerization?
For a well-controlled polymerization proceeding primarily through the "normal amine mechanism," primary amines are a common and effective choice.[2] The nucleophilic amine attacks the C5 carbonyl of the NCA ring.[13] For even greater control and the synthesis of block copolymers, transition metal initiators (e.g., cobalt or nickel complexes) have been shown to facilitate living polymerizations.[2][14] More recently, organocatalysts and silyl-amine initiators have also been developed to achieve controlled NCA polymerizations.[8][19]
Q3: How critical is the purity of the this compound monomer?
Monomer purity is absolutely critical for a successful and controlled polymerization.[2] Impurities such as water, hydrochloric acid, or unreacted phosgene derivatives from the synthesis of the NCA can act as unwanted initiators or terminating agents, leading to poor control over the molecular weight and a broad polydispersity.[8][15][16] It is highly recommended to recrystallize the NCA monomer immediately before use.
Q4: What are the best solvents for this reaction?
The choice of solvent is crucial as it must solubilize both the monomer and the growing polymer chain. Polar aprotic solvents are generally preferred. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane.[2] The solvent must be anhydrous, as any moisture will interfere with the reaction.[3][16] Recent studies have also explored co-solvent systems and solvents with low polarity to accelerate the polymerization while maintaining control.[20][21][22]
Q5: My polypeptide has a very broad molecular weight distribution. What is the most likely cause?
A broad molecular weight distribution (high polydispersity) is often a result of multiple factors. The most common culprits are impurities in the monomer or solvent, slow initiation compared to propagation, and the occurrence of side reactions or competing polymerization mechanisms.[2][5] To address this, ensure the highest purity of all reagents, choose an efficient initiator, and consider lowering the reaction temperature to suppress side reactions.[10]
Experimental Protocols
Protocol 1: Purification of this compound (L-Ala-NCA) by Recrystallization
-
Dissolve the crude L-Ala-NCA in a minimal amount of a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40-50°C).
-
Add a non-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a cold mixture of the solvent and non-solvent.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: General Procedure for Amine-Initiated Polymerization of L-Ala-NCA
-
In a glovebox, add the purified L-Ala-NCA to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous solvent (e.g., DMF) to dissolve the monomer.
-
Cool the solution to the desired reaction temperature (e.g., 0°C) using an ice bath.
-
In a separate vial, prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent.
-
Add the calculated amount of the initiator solution to the monomer solution to achieve the target monomer-to-initiator ratio.
-
Allow the reaction to proceed with stirring for the desired amount of time. Monitor the reaction progress by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or methanol).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Visualizing the Polymerization Process
Caption: Workflow for the polymerization of this compound.
Caption: Troubleshooting logic for optimizing the polymerization reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Collection - Polymerization of NâCarboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control - Macromolecules - Figshare [acs.figshare.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of (R)-4-Methyloxazolidine-2,5-dione
Welcome to the technical support center for the ring-opening polymerization (ROP) of (R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (D-Ala-NCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this polymerization, with a special focus on the critical impact of moisture. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of well-defined poly(D-alanine).
The Dual Role of Water: Foe and Occasional Friend
The ring-opening polymerization of N-carboxyanhydrides (NCAs) is notoriously sensitive to moisture.[1] Traditionally, the presence of water is meticulously avoided as it can act as an unwanted initiator, leading to poor control over the polymer's molecular weight and a broad molecular weight distribution.[2][3] Water initiates polymerization through a nucleophilic attack on the C5 carbonyl of the NCA monomer, leading to the formation of a carbamic acid which then decarboxylates to a primary amine, initiating a new polymer chain.[2]
However, recent studies have revealed a more complex role for water. In some systems, particularly with specific NCAs like proline-NCA, water has been shown to assist in the polymerization by facilitating proton transfer, which can significantly accelerate the reaction rate under controlled conditions.[4][5][6] While this "water-assisted" polymerization is a fascinating area of research, for most applications requiring precise control over the polymer architecture, minimizing moisture remains the standard and recommended practice.
This guide will focus on troubleshooting issues arising from unintended moisture contamination, which is the more common scenario faced by researchers.
Troubleshooting Guide: Common Issues and Solutions
Here we address common problems encountered during the polymerization of this compound, with a focus on those related to moisture.
| Problem | Potential Cause(s) | Recommended Solutions |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Moisture Contamination: Uncontrolled initiation by water molecules.[3] Monomer Impurities: Residual HCl or other acidic impurities from NCA synthesis can also act as initiators.[7][8] | Rigorous Drying of Reagents and Glassware: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Monomer Purification: Recrystallize the this compound monomer to remove impurities. A common method is recrystallization from a mixture of tetrahydrofuran (THF) and n-hexane.[9] Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[10] |
| Lower than Expected Molecular Weight | Excess Initiator: Water acting as an additional, unquantified initiator. Chain Termination Reactions: Side reactions, which can be exacerbated by impurities, may terminate growing polymer chains prematurely.[3][11] | Quantify and Minimize Water Content: Use Karl Fischer titration to determine the water content in your solvent and monomer. Optimize Monomer-to-Initiator Ratio: Adjust the ratio based on the desired molecular weight, accounting for any known background water content. Lower Reaction Temperature: Performing the polymerization at 0°C can help to suppress side reactions.[12] |
| Inconsistent Polymerization Rate or Failure to Reach High Conversion | Dormant Chain Ends: The propagating amine chain end can react with CO2 (a byproduct of polymerization) to form a stable carbamate salt, rendering the chain dormant.[11] Initiator Inefficiency: Impurities in the initiator can reduce its effectiveness. | Degas Solvents: Thoroughly degas solvents before use to remove dissolved CO2. Purify Initiator: Ensure the purity of the primary amine initiator. Monitor Reaction: Use techniques like FT-IR spectroscopy to monitor the disappearance of the NCA anhydride peaks (~1850 and 1790 cm-1) to track reaction progress.[8] |
| Formation of Insoluble Polymer | High Molecular Weight: The target molecular weight may exceed the solubility of poly(D-alanine) in the chosen solvent. Aggregation: Certain solvents may promote the aggregation of the growing polypeptide chains. | Choose an Appropriate Solvent: N,N-Dimethylformamide (DMF) is a common solvent for NCA polymerization that can dissolve many polypeptides.[13] Adjust Polymer Concentration: Lowering the initial monomer concentration can help to prevent premature precipitation.[8] |
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the this compound monomer?
A1: The purity of the NCA monomer is arguably the most critical factor for a successful and controlled polymerization.[8] Impurities such as water and hydrogen chloride (HCl), a common byproduct of NCA synthesis from amino acids and phosgene derivatives, can act as initiators.[7][14] This leads to poor control over the molecular weight and results in a broad polydispersity. It is highly recommended to purify the NCA monomer by recrystallization before use.[15]
Q2: I don't have access to a glovebox. Can I still perform this polymerization?
A2: While a glovebox provides the ideal environment for excluding moisture, it is possible to perform the polymerization using Schlenk line techniques. This involves using specialized glassware that allows for reactions to be carried out under an inert atmosphere (e.g., dry nitrogen or argon). Rigorous drying of all glassware and the use of cannula transfers for reagents are essential. Recent developments in accelerated polymerization have also shown that some systems can be more tolerant to moisture, potentially allowing for open-vessel setups, but this is highly dependent on the specific initiator and conditions used.[1][13]
Q3: What is the "activated monomer" mechanism and can water trigger it?
A3: The "activated monomer" mechanism is an alternative polymerization pathway for NCAs. It is typically promoted by strong bases which deprotonate the N-H bond of the NCA monomer, creating a highly nucleophilic NCA-anion that then attacks another monomer.[2][10] Water is not a strong enough base to initiate this mechanism. It acts as a nucleophile, initiating the "normal amine mechanism" where the initiator attacks the C5 carbonyl of the NCA.[2]
Q4: Can I use water as a deliberate initiator to synthesize poly(D-alanine)?
A4: While water can initiate the polymerization, using it as a deliberate initiator for controlled synthesis is challenging. The initiation kinetics can be difficult to predict and control, often leading to polymers with broad molecular weight distributions. For well-defined polypeptides, a primary amine initiator is generally preferred as it offers much better control over the polymerization.[3]
Q5: How should I properly store this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere. For long-term storage, it is best kept in a freezer at -20°C.[15] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold monomer.
Experimental Workflow & Diagrams
Workflow for Moisture-Sensitive NCA Polymerization
The following diagram illustrates a typical workflow for the ring-opening polymerization of this compound, emphasizing the steps required to minimize moisture contamination.
Mechanism of Water-Initiated Polymerization
This diagram illustrates the initiation of this compound polymerization by a water molecule, leading to the formation of a new polymer chain with a primary amine terminus.
References
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. books.rsc.org [books.rsc.org]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. materials.uoi.gr [materials.uoi.gr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 15. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
Technical Support Center: Purification of (R)-4-Methyloxazolidine-2,5-dione
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (R)-4-Methyloxazolidine-2,5-dione. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of hydrochloric acid (HCl) impurities, a common challenge that can significantly impact downstream applications such as ring-opening polymerizations.
Frequently Asked Questions (FAQs)
Q1: Why is my batch of this compound contaminated with HCl?
A1: Hydrochloric acid is a frequent impurity originating from the synthesis of N-carboxyanhydrides (NCAs) like this compound. The use of chlorinating agents such as phosgene, diphosgene, or triphosgene in the cyclization of the parent amino acid (L-alanine) is the primary source of HCl contamination.[1][2] Residual reagent or byproducts can lead to the presence of acidic impurities in the final product.
Q2: What are the consequences of HCl impurities in my sample?
A2: HCl impurities can have significant detrimental effects on your experiments. As a strong acid, it can act as an undesired initiator in ring-opening polymerizations of NCAs, leading to poor control over the resulting polypeptide's molecular weight and a broader molecular weight distribution. Furthermore, the acidic environment can promote side reactions and degradation of the NCA monomer over time.[3]
Q3: How can I detect the presence of HCl in my this compound?
A3: A simple preliminary check involves dissolving a small sample in a suitable solvent and testing the pH with litmus paper or a pH meter; a low pH would indicate acidic contamination.[4] For more quantitative analysis, techniques like titration can be employed. Instrumental methods, such as certain spectroscopic techniques, can also be used for the sensitive detection of trace HCl.[5]
Q4: My compound is an oil and won't crystallize. Does this mean it's impure?
A4: Oily impurities, which can include residual synthesis reagents and byproducts, often hinder the crystallization of NCAs.[6] While this compound is a solid, significant contamination can lower its melting point or prevent crystallization altogether. In such cases, purification methods other than recrystallization, such as flash chromatography, are recommended.[6][7]
Troubleshooting Guide: HCl Removal
This section addresses specific issues you may encounter during the purification process.
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Low pH of the product after initial work-up. | Presence of residual HCl from the synthesis reaction. | Primary Recommendation: Implement a purification step specifically targeting acidic impurities. Flash column chromatography is highly effective.[6][7] Alternative: Perform a wash with an ice-cold, dilute solution of sodium bicarbonate (e.g., 0.5% w/v), followed by washing with ice-cold water to neutralize and remove the acid.[2][8] Ensure all aqueous solutions are ice-cold to minimize hydrolysis of the NCA. |
| Product fails to crystallize or appears oily. | Oily impurities, including HCl adducts or other byproducts, are preventing lattice formation. | Action: Avoid relying solely on recrystallization. Utilize flash column chromatography on silica gel, which is adept at separating NCAs from such impurities.[6][7] This method has proven successful for NCAs that are difficult to crystallize. |
| Recrystallization yields are very low. | The chosen solvent system may not be optimal, or significant impurities are being removed, leading to a substantial loss of material. NCAs can also be sensitive to prolonged exposure to certain solvents. | Troubleshooting: Experiment with different solvent systems for recrystallization, such as tetrahydrofuran (THF)/hexanes or ethyl acetate/hexane.[6][9] However, if yields remain low, flash chromatography is a more efficient alternative that often provides higher yields compared to multiple recrystallizations.[7] |
| Downstream polymerization results in poor molecular weight control. | Trace amounts of HCl are likely acting as uncontrolled initiators for the polymerization reaction. | Corrective Action: The purity of the NCA monomer is paramount. Repurify the this compound using a robust method like flash chromatography to ensure the removal of residual acid.[6] Elemental analysis to confirm the reduction of chlorine content can be a useful quality control step. |
| Need for a rapid, non-chromatographic purification method. | Time constraints or lack of access to chromatographic equipment. | Solution: Employ solid-supported acid scavengers. These are functionalized resins that react with and bind acidic impurities, which can then be removed by simple filtration.[10] Resins with basic functionalities like carbonate or amine groups are suitable for this purpose.[11][12] This method is fast and avoids the need for liquid-liquid extractions or column chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly recommended for its efficiency and broad applicability in removing a range of impurities, including HCl.[6][7]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Anhydrous ethyl acetate
-
Anhydrous hexanes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate visualization agent for TLC (e.g., potassium permanganate stain)
-
Rotary evaporator
Procedure:
-
Column Preparation: Prepare a flash chromatography column with silica gel, packed using a suitable eluent system (a mixture of ethyl acetate and hexanes is a good starting point; the exact ratio should be determined by TLC).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the powder onto the top of the prepared column.
-
Elution: Elute the column with the chosen ethyl acetate/hexanes mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Analysis and Pooling: Identify the fractions containing the pure this compound. Pool these fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Storage: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower.[13][14]
Protocol 2: Rapid Purification Using an Acid Scavenger
This protocol is ideal for quickly neutralizing and removing HCl without resorting to chromatography.
Materials:
-
Crude this compound
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Solid-supported basic scavenger resin (e.g., polymer-bound carbonate or triethylamine).[11]
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent.
-
Addition of Scavenger: Add the solid-supported acid scavenger to the solution (typically 1.5-3 equivalents relative to the estimated amount of HCl).
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
-
Storage: Store the purified solid under an inert atmosphere at -20°C or lower.[13][14]
Purification Workflow Diagram
Caption: Alternative purification routes for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 3. Organic and Hydrogen Chloride Detection [cianalytics.com]
- 4. Identifying HCl Gas: A Comprehensive Guide [taiyugas.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. suprasciences.com [suprasciences.com]
- 12. silicycle.com [silicycle.com]
- 13. 30291-41-9|4-Methyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 14. (S)-4-Methyl-2,5-oxazolidonedione CAS#: 2224-52-4 [m.chemicalbook.com]
Technical Support Center: Stereochemical Control in (R)-4-Methyloxazolidine-2,5-dione Reactions
Welcome to the Technical Support Center for reactions involving (R)-4-Methyloxazolidine-2,5-dione, a critical monomer in the synthesis of stereoregular polypeptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling stereochemistry and troubleshooting common experimental challenges. Our focus is on the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound, also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a cyclic monomer derived from the amino acid L-alanine.[1][2] The stereochemistry at the 4-position is of paramount importance as it dictates the stereochemistry of the resulting polypeptide chain during ring-opening polymerization (ROP). Maintaining the stereochemical integrity of this chiral center is crucial for producing polypeptides with well-defined secondary structures (e.g., α-helices or β-sheets), which in turn govern their biological activity and material properties.[3][4][5]
Q2: What are the primary mechanisms for the ring-opening polymerization (ROP) of NCAs, and how do they influence stereocontrol?
The ROP of N-Carboxyanhydrides (NCAs) like this compound primarily proceeds through two main mechanisms: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[4][5][6]
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines, this mechanism involves the nucleophilic attack of the amine at the C5 carbonyl of the NCA ring.[4][7][8] This is generally the preferred mechanism for achieving controlled polymerization and preserving stereochemistry, as it leads to a living polymerization with minimal side reactions when performed under optimal conditions.[3][9]
-
Activated Monomer Mechanism (AMM): This mechanism is typically initiated by strong bases or tertiary amines, which deprotonate the N-H group of the NCA, creating a highly nucleophilic NCA anion.[4][10][11] While often faster, the AMM can lead to a loss of stereochemical control and broader molecular weight distributions due to a higher propensity for side reactions.[6][10]
The choice of initiator is therefore a critical determinant of the polymerization pathway and the resulting stereochemical purity of the polypeptide.[7][8]
Q3: How does the choice of initiator affect the stereochemical outcome?
The initiator plays a pivotal role in determining which polymerization mechanism is favored, directly impacting stereocontrol.
-
Primary Amines: These are the most common initiators for a controlled polymerization via the NAM, leading to polypeptides with predictable molecular weights and narrow polydispersity.[6][12]
-
Secondary Amines: These can act as either nucleophiles (favoring NAM) or bases (favoring AMM), making the outcome less predictable.[6]
-
Tertiary Amines: As non-nucleophilic bases, they exclusively promote the AMM, which can compromise stereochemical integrity.[10][11]
-
Other Initiators: A variety of other initiators, including transition metal complexes, silyl amines, and even amino acids themselves, have been developed to achieve better control over the polymerization.[4][7][8][13]
Q4: Can reaction conditions like temperature and solvent impact stereoselectivity?
Yes, both temperature and solvent are critical parameters for maintaining stereochemical control.
-
Temperature: Lowering the reaction temperature, often to 0°C or below, is a common strategy to suppress side reactions that can lead to racemization or other stereochemical scrambling events.[3][9][14] Conversely, higher temperatures can sometimes lead to decreased stereoselectivity.[15] However, the optimal temperature can be enzyme or catalyst-specific.[15]
-
Solvent: The choice of solvent can influence the solubility of the growing polymer chain and the transition states of the reaction, thereby affecting stereoselectivity.[16][17] A solvent that keeps the polymer in solution is crucial to prevent premature precipitation, which would halt polymerization.[12] The polarity and coordinating ability of the solvent can also play a role in stabilizing or destabilizing chiral intermediates.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the polymerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Stereochemical Purity / Racemization | Monomer Impurities: Presence of acidic impurities (e.g., HCl from synthesis) can catalyze racemization.[8] | Monomer Purification: Recrystallize the this compound monomer immediately before use to remove impurities. Ensure the monomer is thoroughly dried. |
| Inappropriate Initiator: Use of a strong base or tertiary amine initiator favoring the AMM.[6][10] | Initiator Selection: Use a primary amine initiator to favor the Normal Amine Mechanism (NAM).[12] | |
| High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the barrier to epimerization.[15] | Temperature Control: Conduct the polymerization at a lower temperature, such as 0°C, to minimize side reactions.[9][14] | |
| Broad Polydispersity (Đ > 1.2) | Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to chains of varying lengths. | Optimize Initiation: Select a more efficient primary amine initiator. Ensure the initiator is fully dissolved before adding the monomer. |
| Competing Mechanisms: Co-existence of NAM and AMM can lead to a less controlled polymerization.[10] | Mechanism Control: Strictly exclude basic impurities. If using a mixed amine system, carefully control the ratio of primary to tertiary amine.[10] | |
| Chain Termination Reactions: Impurities in the solvent or monomer (e.g., water) can terminate growing polymer chains.[3][12] | Rigorous Anhydrous Conditions: Use freshly distilled, dry solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6][18] | |
| Low Molecular Weight or Incomplete Conversion | Premature Precipitation: The growing polypeptide chain becomes insoluble in the reaction solvent and precipitates out.[12] | Solvent Screening: Choose a solvent that can effectively solvate both the monomer and the resulting polypeptide. Common choices include DMF, DMSO, or dioxane. |
| Incorrect Monomer-to-Initiator (M/I) Ratio: The M/I ratio determines the target degree of polymerization. | Adjust M/I Ratio: Accurately weigh both the monomer and initiator to achieve the desired M/I ratio for the target molecular weight. | |
| Monomer Decomposition: this compound is sensitive to moisture and heat.[19] | Proper Monomer Handling: Store the monomer under inert gas at low temperatures (-20°C).[2] Use freshly purified monomer for each reaction. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Dissolve the crude this compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane) at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
Store the purified monomer under an inert atmosphere at -20°C.[2]
Protocol 2: General Procedure for Controlled Ring-Opening Polymerization
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (argon or nitrogen).
-
In a flame-dried flask equipped with a magnetic stir bar, dissolve the desired amount of primary amine initiator in anhydrous solvent (e.g., DMF).
-
In a separate flame-dried flask, dissolve the purified this compound in anhydrous solvent.
-
Cool the initiator solution to the desired reaction temperature (e.g., 0°C) in an ice bath.
-
Slowly add the monomer solution to the initiator solution via syringe or cannula under a positive pressure of inert gas.
-
Allow the reaction to stir at the set temperature, monitoring the conversion by FT-IR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Visualizing Reaction Mechanisms and Workflows
Caption: Comparison of the Normal Amine and Activated Monomer polymerization mechanisms.
Caption: Decision workflow for troubleshooting poor stereocontrol.
References
- 1. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 8. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Polypeptides from (R)-4-Methyloxazolidine-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for polypeptides synthesized from (R)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA). The resulting homopolymer, poly-L-alanine (PLA), is a valuable biomaterial with significant potential. However, its utility is often hampered by its notoriously poor solubility, which presents challenges during synthesis, purification, and application.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you navigate the complexities of working with this challenging but promising polypeptide.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of poly-L-alanine.
Q1: What is this compound and why is its polypeptide product often insoluble?
This compound is the N-carboxyanhydride (NCA) of L-alanine.[1][2] It serves as the monomer for synthesizing poly-L-alanine (PLA) via ring-opening polymerization (ROP). The insolubility of PLA stems primarily from two factors:
-
Hydrophobicity: The alanine side chain consists of a simple methyl group, which is hydrophobic. As the polypeptide chain grows, the cumulative effect of these hydrophobic side chains reduces its affinity for aqueous and many common organic solvents.[3]
-
Secondary Structure Formation: Poly-L-alanine has a strong propensity to form highly ordered secondary structures, particularly intermolecular β-sheets.[4][5] These β-sheets can stack together, leading to the formation of stable, insoluble aggregates and fibrils. This aggregation is a key factor in the pathology of several human diseases involving polyalanine repeats.[4][6][7]
Q2: How does the degree of polymerization (chain length) affect the solubility of poly-L-alanine?
Chain length is a critical determinant of PLA solubility. Shorter oligomers (generally with a degree of polymerization, DP < 10) may remain soluble in certain solvents.[5] However, as the chain length increases, the tendency for aggregation and precipitation rises sharply.[6]
-
Short Chains (DP < 10): Tend to be more disordered or form soluble oligomers. Physiological buffers can be neutral solvents for these shorter peptides.[5][6]
-
Long Chains (DP > 10-15): Have a much higher propensity to form insoluble β-sheets and precipitate from the reaction medium.[5] For longer chains, physiological buffers act as poor solvents.[6] Studies have shown a sharp transition in physical properties and aggregation behavior between alanine repeats of 19 and 25.[6]
Q3: What is the relationship between secondary structure (α-helix vs. β-sheet) and solubility?
The secondary structure of poly-L-alanine is intimately linked to its solubility. The kinetically trapped conformation after synthesis is often the α-helix, which can be more soluble.[8][9] However, the thermodynamically more stable conformation is the β-sheet, which is associated with aggregation and insolubility.
-
α-Helix: Can be promoted by certain solvents like trifluoroacetic acid (TFA).[10] This helical conformation can prevent the intermolecular hydrogen bonding required for β-sheet formation.
-
β-Sheet: Formation is driven by hydrophobic interactions between the methyl side chains and is favored in many common solvents and aqueous buffers, especially at alkaline pH.[4][10] This structure leads to the formation of insoluble fibrils and aggregates.[4]
The conversion from α-helix to β-sheet can be triggered by factors like heat or changes in the solvent environment.[8][9]
Q4: Can the polymerization method itself influence the final polypeptide's solubility?
Yes, the polymerization conditions significantly impact the properties of the resulting poly-L-alanine. The ring-opening polymerization of NCAs can proceed through different pathways, primarily the "normal amine mechanism" and the "activated monomer mechanism".[11][12]
-
Initiator Choice: Primary amine initiators generally offer better control, but the polymerization can be slow.[13] Tertiary amines or strong bases lead to the activated monomer mechanism, which is faster but can result in broader molecular weight distributions and less control.[12][13]
-
Solvent: The solvent used during polymerization (e.g., DMF, dioxane, CH2Cl2) can influence the secondary structure of the growing chains. Partial precipitation of oligopeptides as β-sheets during polymerization can reduce the reactivity of the chain ends, leading to a broad distribution of chain lengths.[5]
-
Purity: Impurities in the NCA monomer or solvent, such as water or HCl (a common byproduct of NCA synthesis), can act as unintended initiators or cause side reactions, leading to poor control over the polymerization and affecting the final product's properties.[11][12][14]
Troubleshooting Guide: From Polymerization to Final Product
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: The polypeptide precipitates during the polymerization reaction.
| Potential Cause | Explanation & Recommended Solution |
| Critical Chain Length Reached | As the polypeptide chains grow beyond a certain length (DP > 10), they can adopt an insoluble β-sheet conformation and precipitate from common solvents like DMF or dioxane.[5] |
| Solution 1: Change the Solvent. Consider using a solvent system known to better solubilize poly-L-alanine helices, though this can be challenging. Some researchers have used solvents like trifluoroacetic acid (TFA), but this is often reserved for post-synthesis characterization.[10] For polymerization, a less ideal but sometimes necessary approach is to proceed with the precipitation, then isolate and attempt to redissolve the polymer in a stronger solvent for purification. | |
| Solution 2: Adjust Monomer-to-Initiator (M/I) Ratio. Target a lower degree of polymerization by increasing the relative amount of initiator. This will yield shorter, potentially more soluble chains. | |
| Poor Solvent Choice | The chosen solvent may not be suitable for poly-L-alanine, even at shorter lengths. |
| Solution: Perform Solvent Screening. Before scaling up, conduct small-scale polymerizations in a variety of solvents (e.g., Dichloromethane (DCM), Chloroform, THF) to identify one that minimizes precipitation for your target chain length. Recent studies on cooperative polymerization in low-polarity solvents like DCM or chloroform have shown promise for synthesizing high molecular weight polypeptides.[15] |
Issue 2: The final, purified polypeptide is completely insoluble in all tested solvents.
| Potential Cause | Explanation & Recommended Solution |
| Irreversible β-Sheet Aggregation | Once dried, poly-L-alanine can form highly stable, irreversible β-sheet aggregates that are extremely difficult to redissolve. The hydrophobic interactions and extensive hydrogen bonding network create a thermodynamically stable, insoluble state.[4] |
| Solution 1: Use Strong, Disrupting Solvents. Attempt to dissolve the polypeptide in strong, acidic solvents that can disrupt hydrogen bonds. Caution: These solvents can cause degradation. • Trifluoroacetic acid (TFA): Often used for NMR and CD analysis of PLA as it promotes a helical conformation.[10]• Sulfonic Acids (e.g., Dichloroacetic acid, Methanesulfonic acid): These have been reported to be even better solvents for polypeptides than TFA.[10] | |
| Solution 2: Employ Denaturants. For some applications, high concentrations of denaturants like guanidinium hydrochloride or urea can be used, but they may be incompatible with downstream applications. | |
| Solution 3: Modify the Polypeptide (Advanced). If insolubility is a persistent issue, consider synthesizing a random or block copolymer by introducing a more soluble amino acid NCA (e.g., Sarcosine-NCA or γ-benzyl-L-glutamate-NCA) during the polymerization.[5][15] | |
| High Molecular Weight | The polypeptide may have a much higher molecular weight than intended, exacerbating its insolubility. |
| Solution: Re-evaluate Polymerization Control. Review your polymerization protocol. Ensure the purity of your NCA monomer and initiator, and use high-vacuum techniques to eliminate water.[16] Consider using a more controlled polymerization method, such as those employing transition metal initiators, to better manage the final molecular weight.[11] |
Issue 3: The polypeptide has a broad molecular weight distribution (high polydispersity).
| Potential Cause | Explanation & Recommended Solution |
| Chain Termination/Transfer Reactions | Impurities (water, HCl) in the NCA monomer or solvent can cause side reactions that terminate growing chains or initiate new ones, leading to a broad distribution of chain lengths.[11][12] |
| Solution 1: Rigorous Purification of Reagents. Recrystallize the L-Ala-NCA monomer to a high purity. Use anhydrous solvents and rigorously dry all glassware. Performing the polymerization under an inert atmosphere (N2 or Ar) is critical. | |
| Solution 2: Optimize Temperature. Lowering the reaction temperature (e.g., to 0 °C) can sometimes reduce the rate of side reactions relative to the rate of propagation, leading to better control.[16] | |
| Precipitation During Polymerization | As oligomers precipitate, the reactivity of their amine end-groups is sterically hindered, causing a broad distribution of propagation rates and, consequently, a broad final molecular weight distribution.[5] |
| Solution: See Issue 1. Addressing the precipitation issue through solvent choice or by targeting lower molecular weights is the primary way to mitigate this problem. |
Visualizing the Solubility Challenge
The following diagram illustrates the key factors influencing the transition of poly-L-alanine from a soluble to an insoluble state.
Caption: Factors driving poly-L-alanine from a soluble to an insoluble state.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you systematically test the solubility of your purified poly-L-alanine in various solvents.
Materials:
-
Purified, lyophilized poly-L-alanine
-
A selection of test solvents (see table below for suggestions)
-
Small glass vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Microbalance
Procedure:
-
Preparation: Accurately weigh 1-2 mg of poly-L-alanine into each labeled vial.
-
Solvent Addition: Add a defined volume of the first test solvent (e.g., 1 mL) to the corresponding vial to achieve a target concentration (e.g., 1-2 mg/mL).
-
Mixing: Cap the vial securely and vortex vigorously for 2-3 minutes.
-
Incubation: Allow the vial to stand at room temperature for at least 1 hour. For difficult samples, gentle heating or sonication can be attempted, but be aware this can also promote aggregation.
-
Observation: Visually inspect the solution. Note whether the polypeptide is fully dissolved (clear solution), partially dissolved (cloudy/hazy), or fully insoluble (precipitate at the bottom).
-
Repeat: Repeat steps 2-5 for all test solvents.
-
Documentation: Record your observations in a table for easy comparison.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Behavior & Notes |
| Strong Acids | Trifluoroacetic Acid (TFA), Dichloroacetic Acid (DCA) | Often effective. Promotes α-helical structure.[10] Use with caution in a fume hood. Can cause peptide degradation over time. |
| Chlorinated | Dichloromethane (DCM), Chloroform | May dissolve shorter chains. Often used in polymerization.[5] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Commonly used for NCA polymerization, but solubility of the final polymer is often poor, especially for longer chains.[5] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Generally poor solvents for chains with DP > 10.[6] Solubility can be slightly enhanced at alkaline pH (e.g., pH 11), but this also promotes β-sheet and fibril formation.[4] |
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dissociation process of polyalanine aggregates by free electron laser irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Length-dependent aggregation of uninterrupted polyalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of internalized polyalanine to cells depends on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(alanine): Structure and Stability of the D and L-Enantiomers. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. Emulsion-templated synthetic polypeptide scaffolds prepared by ring-opening polymerization of N -carboxyanhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00387E [pubs.rsc.org]
- 14. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
(R)-4-Methyloxazolidine-2,5-dione vs. (S)-4-Methyloxazolidine-2,5-dione in polymer properties
An in-depth guide to the stereochemical effects on polymer properties, comparing polymers derived from (R)- and (S)-4-Methyloxazolidine-2,5-dione.
Introduction: The Critical Role of Stereochemistry in Polymer Science
In the realm of polymer chemistry, stereochemistry is a pivotal factor that dictates the three-dimensional arrangement of atoms and subsequently governs the macroscopic properties of the material. This guide delves into the comparison of polymers synthesized from the stereoisomers of 4-Methyloxazolidine-2,5-dione: the (R)- and (S)-enantiomers. These molecules are the N-carboxyanhydride (NCA) derivatives of D-alanine and L-alanine, respectively. Their polymerization via ring-opening polymerization (ROP) yields poly(D-alanine) and poly(L-alanine), polypeptides whose distinct properties are a direct consequence of their monomer's chirality. For researchers in materials science and drug development, understanding these differences is paramount for designing materials with tailored functionalities, from biodegradable sutures to chiral separation media and drug delivery systems.
The Monomers: (R)- and (S)-4-Methyloxazolidine-2,5-dione
(S)-4-Methyloxazolidine-2,5-dione is the N-carboxyanhydride derived from L-alanine, the naturally abundant enantiomer of this amino acid. Conversely, (R)-4-Methyloxazolidine-2,5-dione is derived from D-alanine. The synthesis of these monomers is typically achieved through the reaction of the respective amino acid with phosgene or a phosgene equivalent. The high reactivity of the anhydride bonds in the NCA ring makes them ideal monomers for controlled ring-opening polymerization, allowing for the synthesis of well-defined polypeptides.
Polymerization and Structural Consequences
The ring-opening polymerization of these NCAs is a living polymerization technique, which allows for precise control over the molecular weight and dispersity of the resulting poly(alanine) chains. The choice of initiator, such as a primary amine, plays a crucial role in the polymerization kinetics and the final polymer architecture.
The most significant consequence of using stereochemically pure monomers is the formation of polymers with distinct secondary structures. Poly(L-alanine), synthesized from the (S)-monomer, predominantly adopts a right-handed α-helical conformation. In contrast, poly(D-alanine), from the (R)-monomer, forms a left-handed α-helix. This fundamental difference in helical directionality is the origin of the divergent properties observed between the two polymers.
Caption: Polymerization pathways of (S)- and this compound.
Comparative Analysis of Polymer Properties
The distinct helical structures of poly(L-alanine) and poly(D-alanine) give rise to significant differences in their physical, chemical, and biological properties.
| Property | Poly(L-alanine) from (S)-Monomer | Poly(D-alanine) from (R)-Monomer | Rationale for Difference |
| Secondary Structure | Right-handed α-helix | Left-handed α-helix | The inherent chirality of the monomer units dictates the thermodynamically favored helical twist direction. |
| Optical Activity | Levorotatory | Dextrorotatory | The chiroptical properties are a direct consequence of the macromolecular helicity and the stereochemistry of the constituent amino acid residues. |
| Biodegradability | Generally susceptible to enzymatic degradation by proteases. | Highly resistant to enzymatic degradation by common proteases. | Most proteases are stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids. The D-configuration is not recognized by the active site of these enzymes. |
| Thermal Stability | High thermal stability due to strong intermolecular hydrogen bonding within the helical structure. | Similar high thermal stability to the L-enantiomer, as the strength of hydrogen bonding is independent of the helical direction. | The stability arises from the regular, tightly packed helical structure stabilized by intramolecular hydrogen bonds. |
| Solubility | Soluble in strongly polar, hydrogen bond-disrupting solvents like dichloroacetic acid or hexafluoroisopropanol. | Similar solubility profile to poly(L-alanine). | The strong intermolecular forces in the crystalline, helical domains necessitate aggressive solvents to achieve dissolution. |
| Mechanical Strength | High stiffness and tensile strength, characteristic of semi-crystalline, fibrous polymers. | Expected to have similar mechanical properties to poly(L-alanine) under similar processing conditions. | The mechanical properties are primarily determined by the degree of crystallinity and the efficiency of chain packing, which should be comparable for both enantiomers. |
Experimental Protocols
Synthesis of Poly(alanine) via Ring-Opening Polymerization of NCAs
This protocol describes a general procedure for the synthesis of poly(alanine) from its corresponding N-carboxyanhydride.
Materials:
-
(R)- or (S)-4-Methyloxazolidine-2,5-dione (Alanine NCA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzylamine (initiator)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Purification: Recrystallize the alanine NCA from a suitable solvent system (e.g., ethyl acetate/hexane) to remove any impurities. Dry under vacuum.
-
Reaction Setup: Assemble the reaction flask under an inert atmosphere (Argon or Nitrogen) and flame-dry the glassware to remove any moisture.
-
Monomer Dissolution: Dissolve the desired amount of alanine NCA in anhydrous DMF inside the reaction flask. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.
-
Initiation: Calculate the required amount of initiator (benzylamine) to achieve the target degree of polymerization (DP = [Monomer]/[Initiator]). Inject the initiator into the reaction mixture with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride peaks of the NCA ring.
-
Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like anhydrous diethyl ether.
-
Washing: Wash the precipitated polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.
-
Drying: Dry the purified poly(alanine) under high vacuum to a constant weight.
Caption: Experimental workflow for the synthesis of poly(alanine).
Characterization of Poly(alanine) Stereoisomers
a) Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the polymer structure and assess the secondary conformation.
-
Procedure: Acquire the FT-IR spectrum of the solid polymer sample.
-
Expected Results: The amide I band (around 1650 cm⁻¹) is indicative of an α-helical structure, while the amide II band appears around 1540 cm⁻¹.
b) Circular Dichroism (CD) Spectroscopy:
-
Purpose: To definitively determine the helical conformation (right-handed vs. left-handed).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and acquire the CD spectrum in the far-UV region (190-250 nm).
-
Expected Results: Poly(L-alanine) will exhibit a positive Cotton effect with a maximum around 195 nm and two negative bands around 208 and 222 nm, characteristic of a right-handed α-helix. Poly(D-alanine) will show a mirror-image spectrum, indicative of a left-handed α-helix.
c) Thermal Analysis (TGA and DSC):
-
Purpose: To evaluate the thermal stability and transitions of the polymers.
-
Thermogravimetric Analysis (TGA): Heat the sample under a controlled atmosphere and measure the weight loss as a function of temperature to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Heat the sample at a constant rate to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Applications and Future Directions
The distinct properties of poly(L-alanine) and poly(D-alanine) open up a wide range of specialized applications:
-
Biomedical Materials: The high resistance of poly(D-alanine) to enzymatic degradation makes it a candidate for long-term implants and drug delivery devices where slow degradation is desired. In contrast, poly(L-alanine) can be used for biodegradable materials like sutures and tissue engineering scaffolds.
-
Chiral Separations: The chiral nature of these polymers makes them suitable as stationary phases in chromatography for the separation of enantiomers.
-
Hydrogels: Block copolymers containing segments of poly(L-alanine) and poly(D-alanine) can form stereocomplexes, leading to the formation of hydrogels with enhanced thermal and mechanical stability.
Future research is directed towards the synthesis of block copolymers with controlled stereochemistry to fine-tune the self-assembly behavior and create novel biomaterials with programmable properties. The ability to precisely control the polymer's stereochemistry provides a powerful tool for the rational design of advanced functional materials.
A Senior Application Scientist's Guide: Comparing NCA Polymerization and Solid-Phase Peptide Synthesis (SPPS) for Efficiency
Abstract
Introduction
From therapeutic agents and vaccines to advanced biomaterials for tissue engineering, synthetic polypeptides are indispensable tools.[1][2] Their function is intrinsically linked to their structure—both the sequence of amino acids and the overall polymer chain length. The ability to efficiently produce these macromolecules is therefore a critical bottleneck in research and development.
Historically, two primary strategies have emerged. The first, Solid-Phase Peptide Synthesis (SPPS), introduced by Bruce Merrifield, revolutionized the field by anchoring a growing peptide chain to an insoluble resin.[3][4] This approach allows for the iterative, stepwise addition of amino acids, offering absolute control over the final sequence.[5][6] The second, older method involves the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides.[7][8] This chain-growth polymerization method is exceptionally rapid and is the most economical and expedient process for synthesizing long polypeptide chains.[9][10]
This guide will dissect these two powerful techniques. We will explore the causality behind their respective mechanisms, compare their performance based on key efficiency metrics, and provide actionable protocols to illustrate their practical application. Our goal is to provide the in-depth technical insight required to make an informed, application-driven decision between these two synthetic philosophies.
The Chemistry of N-Carboxyanhydride (NCA) Polymerization
NCA polymerization is a chain-growth process analogous to the synthesis of conventional polymers. It involves the ring-opening of a highly reactive NCA monomer, which releases carbon dioxide and extends a polymer chain by one amino acid residue.[7]
Mechanism: A Tale of Two Pathways
The polymerization of NCAs can proceed through several concurrent mechanisms, making precise control a significant challenge.[11] The two most prominent pathways are the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[9]
-
Normal Amine Mechanism (NAM): This is the desired pathway for controlled polymerization. A nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring. The ring opens, CO2 is eliminated, and the process generates a new primary amine at the chain end, which is then ready to attack the next NCA monomer.[11] This process can be "living," allowing for the synthesis of block copolymers by sequential monomer addition.[12]
-
Activated Monomer Mechanism (AMM): This pathway is often considered a side reaction. A strong base can deprotonate the nitrogen of the NCA monomer itself, turning it into a nucleophile. This "activated monomer" then initiates polymerization.[9] This mechanism disrupts control over molecular weight and chain-end functionality.[9]
The delicate balance between these pathways is influenced by the initiator's nucleophilicity versus its basicity, solvent polarity, and temperature.[8][12] Modern advancements using specific initiators like transition-metal complexes or lithium hexamethyldisilazide (LiHMDS) offer much-improved control by favoring a single mechanistic pathway.[11][13][14]
Workflow and Key Characteristics
The general workflow for NCA polymerization is conceptually simple, involving the dissolution of a purified NCA monomer and the introduction of an initiator.
Caption: General workflow for polypeptide synthesis via NCA Polymerization.
Advantages & Challenges
-
Key Advantages:
-
Speed and Scalability: NCA polymerization is exceptionally fast, with some systems reaching completion in minutes.[10][14] It is the most efficient method for producing high molecular weight polypeptides (>100 residues) on a large scale (many grams to kilograms).[9][15]
-
High Yield: The process generates high yields of polymer with minimal purification required for many applications.[1]
-
-
Inherent Challenges:
-
Sequence Control: The primary limitation is the lack of precise, residue-by-residue sequence control.[16][17] Copolymerization results in statistically distributed sequences rather than defined ones.
-
Monomer Purity: The process is notoriously sensitive to impurities, especially water, which can act as an unwanted initiator or chain-transfer agent.[9][10] NCA monomers require rigorous purification.[18]
-
The Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS is a stepwise, iterative process that builds a peptide chain one amino acid at a time while it is covalently attached to an insoluble resin support.[3][4] This ingenious approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step being a simple filtration and washing procedure.[3]
Mechanism: The Iterative Cycle
Modern SPPS predominantly uses the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[19][20] The synthesis cycle consists of four main steps that are repeated for each amino acid added to the chain.[5]
-
Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in DMF.[21] This exposes a free amine ready for the next coupling.
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc byproducts.
-
Activation & Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HCTU) to form a highly reactive species. This activated amino acid is then added to the resin, where it rapidly forms a peptide bond with the free amine of the growing chain.[22]
-
Washing: The resin is washed again to remove any excess reagents and byproducts, leaving the newly extended, N-terminally protected peptide ready for the next cycle.
This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA).[4][21]
Workflow and Key Characteristics
The automated and cyclical nature of SPPS makes it highly reliable and reproducible.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Advantages & Challenges
-
Key Advantages:
-
Absolute Sequence Control: SPPS provides complete and precise control over the amino acid sequence.[1]
-
High Purity & Automation: The use of excess reagents and simple washing steps leads to very high coupling efficiencies and crude purities for short to medium peptides.[6][23] The process is easily automated.[5]
-
-
Inherent Challenges:
-
Cumulative Yield Loss: Even with coupling efficiencies of >99%, the overall yield drops significantly for long peptides. A 70-mer peptide with a 97% stepwise yield would have a theoretical overall yield of only 1.4%.[24] This makes SPPS impractical for peptides >100 amino acids.[9]
-
Scalability and Waste: SPPS requires a large excess of expensive reagents and generates significant volumes of solvent waste, making it costly and environmentally burdensome to scale up beyond the gram level.[1][25]
-
Head-to-Head Comparison: Efficiency as a Multifactorial Concept
Efficiency is not a single metric but a balance of speed, scale, cost, and the ability to produce the desired final product. The choice between NCA polymerization and SPPS depends entirely on which of these factors is prioritized for a given application.
| Parameter | NCA Polymerization | Solid-Phase Peptide Synthesis (SPPS) | Justification & Causality |
| Primary Strength | Scale & Speed for high MW polymers | Precision & Sequence Fidelity | NCA is a rapid, one-pot chain-growth reaction. SPPS is a slow, stepwise, iterative process designed for sequence control. |
| Sequence Control | None to statistical | Absolute, residue-by-residue control | NCA polymerization is a statistical process. SPPS builds the chain sequentially based on a pre-programmed cycle.[1][16] |
| Typical Product Length | 50 to >1000 residues | 2 to ~70 residues (practical limit ~100) | NCA is ideal for high MW polymers.[9][26] SPPS suffers from cumulative yield loss, making very long peptides impractical.[9][16] |
| Synthesis Time | Minutes to a few hours | Days to weeks (for longer peptides) | A single NCA reaction is very fast.[14] SPPS requires repeating a cycle (deprotection, washing, coupling) for every single amino acid.[25] |
| Typical Purity (Crude) | Variable, depends on monomer purity | High (>70-95% for shorter peptides) | NCA purity is highly dependent on eliminating side reactions.[9] SPPS uses excess reagents to drive each step to near completion.[6][24] |
| Scalability | Excellent (Kilogram scale) | Poor to moderate (Gram scale) | NCA polymerization is a bulk process with favorable economics for large-scale production.[15] SPPS reagent costs and waste generation become prohibitive at large scales.[1] |
| Reagent Usage | Stoichiometric (Monomer + Initiator) | Large excess of amino acids & coupling reagents | NCA is a polymerization. SPPS relies on Le Châtelier's principle, using excess soluble reagents to ensure complete reaction on the solid phase.[3] |
| Solvent/Waste Generation | Low to moderate | Very High | NCA is a one-pot synthesis. SPPS requires extensive washing steps between each coupling cycle, generating large volumes of waste.[25] |
Application-Specific Recommendations
The choice of synthesis method should be dictated by the end-goal. The following decision tree provides a logical framework for selecting the appropriate technique.
Caption: Decision framework for choosing between SPPS and NCA polymerization.
-
Choose NCA Polymerization when: Your application requires high molecular weight polypeptides, such as for creating polymer-drug conjugates, hydrogels, or other biomaterials, and when absolute sequence fidelity is not required. It is the superior choice for large-scale production of homopolypeptides and simple block copolymers.[27]
-
Choose Solid-Phase Peptide Synthesis (SPPS) when: Your application demands a peptide with a specific, defined amino acid sequence. This is non-negotiable for therapeutic peptides, peptide-based vaccines, enzyme kinetics studies, and any research where structure-function relationships are being precisely interrogated.[6][28]
Experimental Protocols
To provide a self-validating system of knowledge, the following sections detail standardized, field-proven protocols for both synthesis techniques.
Protocol 1: Synthesis of Poly(γ-benzyl-L-glutamate) via NCA Polymerization
This protocol describes a standard primary amine-initiated polymerization. Note the stringent requirement for anhydrous conditions.
Materials:
-
γ-benzyl-L-glutamate NCA (BLG-NCA), recrystallized and dried under high vacuum.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
n-Hexylamine (initiator).
-
Diethyl ether (anhydrous, for precipitation).
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 g of BLG-NCA in 10 mL of anhydrous DMF.
-
Initiation: Calculate the required volume of initiator. For a target Degree of Polymerization (DP) of 100, the monomer-to-initiator ratio [M]/[I] is 100. Add the calculated amount of n-hexylamine via syringe.
-
Polymerization: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-48 hours, depending on monomer purity and temperature.[10][29] Monitor the reaction by IR spectroscopy for the disappearance of the NCA anhydride peaks (~1790 and 1860 cm⁻¹).
-
Isolation: Once the polymerization is complete, precipitate the polypeptide by slowly adding the DMF solution into a large volume (e.g., 200 mL) of vigorously stirring diethyl ether.
-
Purification & Drying: Collect the white, fibrous precipitate by filtration. Wash thoroughly with additional diethyl ether to remove any residual monomer or solvent. Dry the final polymer under high vacuum to a constant weight.
-
Validation: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the structure.
Protocol 2: Synthesis of a Model Pentapeptide (Tyr-Gly-Gly-Phe-Leu) by Manual Fmoc-SPPS
This protocol outlines the manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.1 mmol scale).
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.
-
Coupling reagent: HCTU.
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Solvents: DMF, Dichloromethane (DCM).
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure (One Full Cycle for adding Phenylalanine):
-
Resin Swelling: Place the resin (pre-loaded with Fmoc-Leu) in a reaction vessel and swell in DCM for 30 minutes, followed by DMF for 30 minutes.[22] Drain the solvent.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Add another 5 mL of the solution and agitate for 15 minutes.[21]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[21]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Validation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Repeat: Repeat steps 2-7 for Gly, Gly, and Tyr(tBu) in sequence.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry it. Add the cleavage cocktail (10 mL) and let it react for 2-3 hours.[21]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC. Validate the final product by mass spectrometry to confirm the correct molecular weight.
Conclusion
The choice between NCA polymerization and Solid-Phase Peptide Synthesis is a classic case of selecting the right tool for the job. Neither method is universally superior; their efficiencies are defined by different parameters and tailored to disparate goals.
-
NCA polymerization is a powerful technique for the rapid, large-scale synthesis of high molecular weight polypeptides where precise sequence definition is not the primary objective. Its efficiency lies in its speed, scalability, and atom economy, making it the method of choice for biomaterials applications.
-
Solid-Phase Peptide Synthesis (SPPS) is the undisputed champion of precision and sequence fidelity . Its efficiency is measured by its ability to reliably produce complex, sequence-defined peptides with high purity. It remains the gold standard for creating therapeutic peptides and tools for biochemical research, despite its limitations in scale and its significant environmental footprint.
As a senior application scientist, my recommendation is to first define the non-negotiable requirements of the final product. If absolute sequence is paramount, SPPS is the only viable path. If high molecular weight and quantity are the goals, NCA polymerization is the more logical and efficient choice. Future developments, particularly in improving the sequence control of NCA methods and enhancing the green chemistry of SPPS, will continue to shape this dynamic field.[17]
References
- 1. Integrating synthetic polypeptides with innovative material forming techniques for advanced biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 5. bachem.com [bachem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. communities.springernature.com [communities.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. materials.uoi.gr [materials.uoi.gr]
- 13. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 17. Rewriting the Rules of Polymer Sequence Control - Highways Today [highways.today]
- 18. tandfonline.com [tandfonline.com]
- 19. peptide.com [peptide.com]
- 20. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. jpt.com [jpt.com]
- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Synthetic polypeptides: from polymer design to supramolecular assembly and biomedical application. | Semantic Scholar [semanticscholar.org]
- 28. solid phase peptide synthesis [biosyn.com]
- 29. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
A Paradigm Shift in Peptide Synthesis: The Advantages of (R)-4-Methyloxazolidine-2,5-dione Over Traditional Coupling Reagents
In the intricate world of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. For researchers, scientists, and professionals in drug development, the choice of coupling reagent can be the determining factor between a successful synthesis and a cascade of challenging side reactions and purification hurdles. While traditional coupling reagents have long been the workhorses of peptide chemistry, a new generation of reagents is emerging, offering significant advantages. Among these, (R)-4-Methyloxazolidine-2,5-dione, a type of N-carboxyanhydride (NCA), is proving to be a transformative tool.
This guide provides an in-depth, objective comparison of this compound with traditional coupling reagents. We will delve into the mechanistic underpinnings of these reagents, present supporting experimental insights, and offer a detailed protocol for their comparative evaluation.
The Persistent Challenges of Peptide Bond Formation
The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not thermodynamically favorable under ambient conditions. Coupling reagents are therefore essential to activate the carboxylic acid moiety of one amino acid, rendering it susceptible to nucleophilic attack by the amino group of another.[1] This activation, however, is a double-edged sword. Over-activation or the use of inappropriate reagents can lead to a host of undesirable side reactions, the most notorious of which is epimerization—the loss of stereochemical integrity at the chiral α-carbon.[2]
A Critical Look at Traditional Coupling Reagents
For decades, peptide synthesis has been dominated by several classes of coupling reagents, each with its own set of strengths and weaknesses.
Carbodiimides: The Prevalent but Problematic Precursors
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been widely used due to their low cost and effectiveness.[3][4] They react with the C-terminal carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to intramolecular rearrangement to form a stable N-acylurea, a difficult-to-remove byproduct.[3] More critically, the O-acylisourea can also lead to the formation of a 5(4H)-oxazolone, a key intermediate in the epimerization pathway.[2]
To mitigate epimerization, additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) are often employed.[3] These additives react with the O-acylisourea to form a less reactive but more stable active ester, which is less prone to epimerization. While effective, this adds complexity to the reaction mixture and does not completely eliminate the risk of racemization.[3]
Phosphonium and Uronium Salts: The High-Performance Contenders
Reagents like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino analogue (PyBOP), as well as uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer higher coupling efficiencies and faster reaction times compared to carbodiimides.[1][3] They directly form the corresponding HOBt or HOAt active esters, bypassing the problematic O-acylisourea intermediate.
Despite their improved performance, these reagents are not without their drawbacks. They are significantly more expensive than carbodiimides, and their byproducts can sometimes complicate purification. Furthermore, under certain conditions, uronium reagents can cause guanidinylation of the N-terminal amino group, a capping side reaction that terminates peptide chain elongation.[3]
This compound: A Superior Approach to Peptide Coupling
This compound, also known as D-Alanine N-carboxyanhydride, belongs to the family of N-carboxyanhydrides (NCAs). These reagents offer a fundamentally different and highly advantageous mechanism for peptide bond formation.
The Elegant Mechanism of N-Carboxyanhydrides
NCAs are cyclic anhydrides of amino acids. Their inherent ring strain makes them highly reactive towards nucleophiles, such as the amino group of another amino acid. The coupling reaction proceeds through a direct nucleophilic attack on the carbonyl group of the NCA, leading to the formation of a carbamate intermediate. This intermediate then readily decarboxylates to yield the desired peptide bond and carbon dioxide as the sole byproduct.
This streamlined mechanism is the source of the significant advantages offered by this compound.
Head-to-Head Comparison: The this compound Advantage
| Feature | This compound | Traditional Coupling Reagents (Carbodiimides, Phosphonium/Uronium Salts) |
| Byproducts | Carbon Dioxide (gas) | Insoluble ureas (DCC), water-soluble byproducts, HOBt/HOAt |
| Reaction Speed | Very rapid | Varies (fast for uronium salts, slower for carbodiimides) |
| Epimerization Risk | Minimal | Significant, especially with carbodiimides; requires additives |
| Reagent Stoichiometry | Near-equimolar amounts often sufficient | Often require excess reagent and base |
| Atom Economy | High | Lower due to complex reagents and additives |
| Purification | Simplified due to gaseous byproduct | Can be complex due to reagent byproducts and additives |
| Cost | Can be higher per gram, but overall process cost may be lower | Varies, with carbodiimides being the most economical |
Experimental Support for the Superiority of NCAs
While direct comparative data for this compound against a full spectrum of traditional reagents is dispersed throughout the literature, the advantages of the NCA class of compounds are well-documented. Studies have shown that NCA polymerization, a process of sequential peptide bond formation, can proceed rapidly and with excellent control over the final polypeptide structure.[5][6] The key advantages that translate to stepwise peptide synthesis include:
-
Reduced Epimerization: The mechanism of NCA coupling does not involve the formation of the highly epimerization-prone 5(4H)-oxazolone intermediate that plagues carbodiimide-mediated couplings.[2] This inherent resistance to racemization is a critical advantage, particularly in the synthesis of long or epimerization-sensitive peptides.
-
Cleaner Reactions and Simplified Purification: The only byproduct of NCA coupling is carbon dioxide, which simply evolves from the reaction mixture. This eliminates the need for arduous purification steps to remove byproducts like dicyclohexylurea (DCU) or the various components of phosphonium and uronium salt-based couplings.[3]
-
Faster Kinetics: The high reactivity of NCAs leads to significantly faster coupling reactions compared to many traditional methods.[6][7] This not only improves throughput but also minimizes the exposure of the growing peptide chain to potentially harsh reaction conditions, reducing the risk of side reactions.
A Protocol for the Comparative Evaluation of Coupling Reagents
To provide a framework for the objective assessment of this compound against a traditional coupling reagent such as HBTU, we propose the following experimental protocol for the synthesis of a model dipeptide, D-Ala-L-Phe-NH2, on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-L-Phe-OH
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
HPLC system with a C18 and a chiral column
-
Mass spectrometer
Procedure:
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin in DMF in two separate reaction vessels for 1 hour.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
Vessel A (this compound):
-
Dissolve 1.2 equivalents of this compound in DMF.
-
Add the solution to the resin and agitate at room temperature for 30 minutes.
-
-
Vessel B (HBTU/DIPEA):
-
In a separate vial, dissolve 1.2 equivalents of Fmoc-D-Ala-OH, 1.2 equivalents of HBTU, and 2.4 equivalents of DIPEA in DMF.
-
Pre-activate for 5 minutes.
-
Add the solution to the resin and agitate at room temperature for 30 minutes.
-
-
-
Washing:
-
Wash the resin in both vessels thoroughly with DMF and then DCM.
-
-
Cleavage:
-
Treat the resin in both vessels with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptides in a suitable solvent.
-
Analyze the crude product by LC-MS to determine the yield and purity of the desired dipeptide.
-
Analyze the crude product by chiral HPLC to quantify the extent of epimerization (i.e., the percentage of L-Ala-L-Phe-NH2 formed).
-
Expected Outcomes:
This experiment is designed to demonstrate that the reaction using this compound will result in a higher yield of the desired dipeptide with significantly lower levels of epimerization compared to the HBTU-mediated coupling. The purification of the peptide from the NCA reaction is also expected to be simpler due to the absence of reagent-derived byproducts.
Conclusion: Embracing a Greener and More Efficient Future for Peptide Synthesis
This compound and other N-carboxyanhydrides represent a significant advancement in peptide synthesis. Their unique mechanism of action addresses the most persistent challenges associated with traditional coupling reagents, namely epimerization and the generation of difficult-to-remove byproducts. By offering a cleaner, faster, and more efficient route to peptide bond formation, this compound empowers researchers to synthesize complex peptides with greater confidence and success. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the adoption of such innovative reagents will be crucial in driving progress and enabling new discoveries.
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of (R)-4-Methyloxazolidine-2,5-dione Ring-Opening Polymerization
Welcome to a comprehensive guide on the kinetic analysis of the ring-opening polymerization (ROP) of (R)-4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from D-alanine. This document is designed for researchers, scientists, and drug development professionals seeking to understand and control the synthesis of poly(D-alanine) and related polypeptide architectures.
In the realm of biomimetic polymers, polypeptides synthesized via NCA ROP stand out for their potential in drug delivery, tissue engineering, and antimicrobial applications.[1] Achieving precise control over the polymer's molecular weight, dispersity, and end-group fidelity is paramount, and this control is fundamentally rooted in a thorough understanding of polymerization kinetics. This guide provides an in-depth look at the kinetic profile of D-alanine NCA, compares its behavior with other monomers and initiator systems, and offers detailed protocols for empirical analysis.
Mechanistic Foundations of NCA Polymerization Kinetics
The ring-opening polymerization of NCAs is a nuanced process, and its kinetics are dictated primarily by the chosen initiation method.[2] Two dominant mechanisms govern the chain growth: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). Understanding the interplay between these pathways is critical for interpreting kinetic data.
-
Normal Amine Mechanism (NAM): In this pathway, a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring. This is the most common and direct route for achieving living polymerization, where initiation is fast and propagation proceeds with minimal side reactions.[2][3] The propagating species is a terminal amine group on the growing polymer chain.
-
Activated Monomer Mechanism (AMM): This mechanism becomes significant in the presence of strong bases or certain tertiary amines. The base deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic N-anionic species that then attacks another monomer.[3][4] AMM can lead to very rapid polymerization but often results in broader molecular weight distributions due to complex initiation and propagation steps.[3]
The choice of initiator and reaction conditions dictates which mechanism prevails, directly influencing the polymerization rate and the degree of control. For instance, systems designed for high control, such as those using high vacuum techniques or specific organosilicon reagents, aim to ensure the polymerization proceeds exclusively via NAM.[4][5]
Caption: Dominant mechanisms in NCA ring-opening polymerization.
Comparative Kinetic Analysis
The polymerization kinetics of D-alanine NCA are influenced by several factors, including the monomer's inherent reactivity and the chosen synthetic strategy. By comparing it to other systems, we can highlight its unique characteristics.
Influence of Side-Chain and Stereochemistry
The methyl group of alanine presents minimal steric hindrance compared to bulkier side chains (e.g., from leucine or γ-benzyl-L-glutamate). This generally allows for faster propagation rates. However, the secondary structure of the forming polypeptide chain plays a crucial role. Polypeptides with a high propensity to form β-sheet structures can precipitate or gel during polymerization, leading to a significant reduction in the propagation rate or even termination of the reaction.[2] While poly-L-alanine is known for its tendency to form rigid α-helices that can accelerate polymerization, the behavior of poly-D-alanine must be empirically determined under specific conditions.
Comparison of Initiator Systems
The choice of initiator is the most powerful tool for tuning polymerization kinetics. Traditional primary amine initiators often suffer from slow initiation relative to propagation, leading to broader dispersity.[5] Modern systems offer superior control.
| Initiator / Catalyst System | Typical Polymerization Rate | Control (Dispersity, Đ) | Key Mechanistic Feature | Reference |
| Primary Amines (e.g., n-Hexylamine) | Moderate | Moderate to Poor (Đ > 1.3) | Classic Normal Amine Mechanism (NAM), but initiation can be slow. | [2] |
| Hexamethyldisilazane (HMDS) | Fast | Excellent (Đ < 1.2) | Forms a trimethylsilyl carbamate end group, mediating controlled propagation. | [5] |
| Bifunctional Amino Acid Salts | Very Fast | Excellent (Đ < 1.2) | A cooperative mechanism where the carboxylate opens the NCA, followed by a rapid acyl transfer. | [6][7] |
| Weak Carboxylic Acids (e.g., Acetic Acid) | Accelerated | Excellent (Đ < 1.1) | The acid activates the NCA monomer via hydrogen bonding while not fully inhibiting the propagating amine chain end. | [1] |
| Strong Acids (e.g., Trifluoroacetic Acid) | Inhibited / Blocked | N/A | Protonates the propagating amino groups, completely halting the polymerization. |
This comparison underscores a paradigm shift in NCA polymerization: the move towards catalytic or mediated systems that accelerate the reaction while maintaining or even enhancing control.[1] For example, the use of weak acids like benzoic or acetic acid has been shown to accelerate polymerization by promoting the decarboxylation step and activating the monomer, a counterintuitive finding given that strong acids are known inhibitors.
Experimental Protocol: Kinetic Analysis via In-Situ FTIR
This protocol describes a robust method for determining the polymerization kinetics of this compound using a primary amine initiator and monitored by Fourier-Transform Infrared (FTIR) spectroscopy. This technique is highly effective as it allows for real-time tracking of monomer consumption.
Materials & Reagents
-
This compound (D-alanine NCA), recrystallized twice from THF/hexane and dried under high vacuum.
-
Benzylamine (Bn-NH₂), distilled over CaH₂ and stored under argon.
-
Anhydrous N,N-Dimethylformamide (DMF), inhibitor-free, <50 ppm H₂O.
-
Anhydrous dichloromethane (DCM) for stock solutions.
-
Argon or Nitrogen gas (high purity).
-
Standard laboratory glassware, flame-dried under vacuum.
Causality: The rigorous purification of monomer, initiator, and solvent is non-negotiable. Trace impurities like water or HCl can act as unintended initiators or inhibitors, respectively, leading to irreproducible kinetic data and poor polymerization control.[1]
Experimental Workflow
Caption: Workflow for kinetic analysis of NCA ROP via in-situ FTIR.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): All steps should be performed in an argon-filled glovebox.
-
Prepare a stock solution of D-alanine NCA in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of benzylamine in anhydrous DMF. The concentration will depend on the desired monomer-to-initiator ratio ([M]/[I]), typically ranging from 25:1 to 200:1.
-
-
Reaction Setup:
-
Add the calculated volume of the NCA stock solution to a flame-dried glass vial equipped with a magnetic stir bar.
-
Place the vial in a pre-heated block at the desired temperature (e.g., 25°C).
-
Insert the in-situ FTIR probe into the solution and allow the system to equilibrate.
-
-
Initiation and Monitoring:
-
Collect a background IR spectrum of the monomer solution.
-
Rapidly inject the calculated volume of the benzylamine initiator stock solution into the stirring NCA solution. This marks time t=0.
-
Immediately begin recording IR spectra at regular intervals (e.g., every 30 seconds). The key spectral feature to monitor is the disappearance of the C=O stretching vibration of the NCA ring at approximately 1790 cm⁻¹.
-
-
Data Analysis:
-
For each time point, calculate the monomer concentration [M] by integrating the area of the 1790 cm⁻¹ peak and correlating it to the initial concentration.
-
To determine the apparent propagation rate constant (k_app), plot ln([M]₀/[M]t) versus time.
-
If the polymerization follows first-order kinetics with respect to the monomer, this plot will be linear. The slope of this line is k_app.
-
The propagation rate constant (k_p) can be calculated if the concentration of active propagating chains is known (k_app = k_p * [I]₀).
-
Conclusion
The kinetic analysis of this compound ROP is a critical endeavor for producing well-defined poly(D-alanine). While its kinetics are governed by the fundamental principles of NCA polymerization, the choice of initiator system dramatically alters the reaction speed and level of control. Traditional amine initiators offer a baseline, but modern catalytic approaches using organosilicon agents, bifunctional salts, or weak acids provide pathways to accelerated, highly controlled polymerizations.[1][5][7] The provided protocol for in-situ FTIR analysis offers a reliable method for researchers to quantify these kinetics, enabling the rational design and synthesis of advanced polypeptide materials for sophisticated biomedical applications.
References
A Senior Application Scientist's Guide to the Characterization of Poly-D-alanine Synthesized from (R)-4-Methyloxazolidine-2,5-dione
This guide provides an in-depth technical comparison of poly-D-alanine (PDA) synthesized via ring-opening polymerization (ROP) of (R)-4-Methyloxazolidine-2,5-dione, also known as D-alanine N-carboxyanhydride (D-Ala-NCA). We will explore the rationale behind this synthetic approach and compare the resulting polymer's characteristics with those produced by alternative methods, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PDA synthesis and characterization for applications in biomaterials and therapeutic delivery.
Introduction: The Significance of Poly-D-alanine and Its Synthesis
Poly(α-amino acid)s are a vital class of biodegradable and biocompatible polymers with wide-ranging applications in medicine, including drug delivery, tissue engineering, and medical devices.[1][2] Among these, poly-D-alanine (PDA) is of particular interest. The presence of the D-amino acid enantiomer provides resistance to enzymatic degradation by proteases that are specific for L-amino acids, a crucial attribute for controlled drug release and in vivo stability.[2]
The synthesis of well-defined polypeptides with controlled molecular weight and low polydispersity is paramount for their application. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely adopted method for producing high molecular weight polypeptides.[3] This method offers significant advantages in terms of scalability and the ability to produce polymers with high stereochemical purity.[3][4] this compound (D-Ala-NCA) serves as the direct precursor for the synthesis of PDA through this efficient polymerization technique.
This guide will focus on the characterization of PDA synthesized from D-Ala-NCA, providing a comparative analysis against other synthetic routes to highlight the strengths and considerations of this approach.
Comparative Overview of Poly-D-alanine Synthesis Methodologies
The choice of synthesis method profoundly impacts the properties and applicability of the resulting poly-D-alanine. Here, we compare the primary method of NCA ROP with two notable alternatives: chemoenzymatic polymerization and solid-phase peptide synthesis (SPPS).
| Synthesis Method | Primary Advantages | Primary Limitations | Scalability | Control over Molecular Weight |
| NCA Ring-Opening Polymerization | High molecular weight polymers, scalable, good control over stereochemistry.[3][4] | Requires stringent anhydrous conditions, potential for side reactions if impurities are present.[3][4] | High | Good to Excellent |
| Chemoenzymatic Polymerization | Environmentally benign (aqueous conditions), high stereospecificity.[5] | Lower molecular weight polymers, enzyme specificity can be a limitation, primarily demonstrated for L-amino acids.[5][6] | Moderate | Moderate |
| Solid-Phase Peptide Synthesis (SPPS) | Absolute control over sequence and chain length.[7] | Not practical for high molecular weight polymers, high cost, generates significant chemical waste.[1][7] | Low | Absolute |
The NCA ROP method strikes a balance between achieving high molecular weight polymers suitable for many biomaterial applications and maintaining good control over the polymer's structural parameters, making it a preferred method for large-scale production.
Synthesis of Poly-D-alanine via Ring-Opening Polymerization of this compound
The synthesis of poly-D-alanine begins with the preparation of the monomer, this compound (D-Ala-NCA), followed by its ring-opening polymerization.
Synthesis of this compound (D-Ala-NCA)
The most common and efficient method for synthesizing NCAs is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid.[3]
Caption: Synthesis of D-Ala-NCA from D-Alanine.
Ring-Opening Polymerization of D-Ala-NCA
The polymerization of D-Ala-NCA is typically initiated by a nucleophile, such as a primary amine. The reaction proceeds with the evolution of carbon dioxide.
Caption: ROP of D-Ala-NCA to form Poly-D-alanine.
Comprehensive Characterization of Poly-D-alanine
The following sections detail the experimental protocols and expected results for the characterization of poly-D-alanine synthesized from D-Ala-NCA. The data presented is primarily based on the comprehensive study by Vanhalle et al. (2016).[8][9][10][11]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of the synthesized poly-D-alanine.
-
Protocol:
-
Dissolve 5-10 mg of the purified poly-D-alanine in a suitable deuterated solvent (e.g., trifluoroacetic acid-d, TFA-d).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra using appropriate software.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To determine the secondary structure of the poly-D-alanine (α-helix, β-sheet, random coil).
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid polymer directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands to identify the secondary structural elements.
-
3. Size Exclusion Chromatography (SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., hexafluoroisopropanol, HFIP, with a salt like potassium trifluoroacetate).
-
Filter the solution through a 0.2 µm filter.
-
Inject the sample into an SEC system equipped with appropriate columns and a refractive index (RI) detector.
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
4. Thermal Analysis (TGA and DSC)
-
Objective: To evaluate the thermal stability and phase transitions of the poly-D-alanine.
-
Protocol:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Place 5-10 mg of the polymer in a DSC pan.
-
Heat the sample under a nitrogen atmosphere, typically through a heat-cool-heat cycle, to observe glass transition and melting/crystallization events. A typical range would be from room temperature to 350 °C at a heating rate of 10 °C/min.
-
-
Comparative Characterization Data
The following table summarizes the characterization data for poly-D-alanine synthesized via NCA ROP, as reported by Vanhalle et al. (2016).[8][9][10][11]
| Characterization Technique | Parameter | Typical Value for Poly-D-alanine (from D-Ala-NCA) |
| ¹H NMR (in TFA-d) | Chemical Shifts (δ, ppm) | ~1.8 (d, -CH₃), ~4.8 (q, -CH-), ~8.0 (br s, -NH-) |
| FT-IR | Amide I band (cm⁻¹) | ~1655 (α-helix), ~1630 (β-sheet) |
| Amide II band (cm⁻¹) | ~1545 (α-helix), ~1520 (β-sheet) | |
| SEC (in HFIP) | Mn ( g/mol ) | Varies with monomer/initiator ratio (e.g., 10,000 - 50,000) |
| PDI (Mw/Mn) | Typically low (e.g., 1.1 - 1.4) | |
| TGA | Decomposition Temperature (Td) | Onset around 300 °C |
| DSC | α-helix to β-sheet transition | ~210 °C |
| Melting/Degradation of β-sheet | > 330 °C |
Analysis and Interpretation:
-
NMR Spectroscopy: The ¹H NMR spectrum confirms the expected repeating alanine unit. The chemical shifts are consistent with the polypeptide structure.
-
FT-IR Spectroscopy: Poly-D-alanine synthesized from D-Ala-NCA typically exhibits a predominantly α-helical structure in its solid state after synthesis.[8][9][10][11] Upon thermal treatment, it can convert to the more stable β-sheet conformation, which is reflected in the shifts of the amide I and II bands.
-
Size Exclusion Chromatography: The low PDI values obtained from SEC analysis are indicative of a controlled polymerization process, a key advantage of the NCA ROP method. This allows for the synthesis of polymers with predictable chain lengths.
-
Thermal Analysis: TGA reveals that poly-D-alanine is thermally stable up to around 300 °C. DSC analysis highlights the interesting thermal behavior, with an irreversible transition from the kinetically trapped α-helical form to the thermodynamically more stable β-sheet structure at elevated temperatures.[8][9][10][11]
Comparison with Alternative Synthesis Methods
Chemoenzymatic Polymerization: This method utilizes enzymes, such as papain, to catalyze the polymerization of amino acid esters in an aqueous environment.[5][6] While this approach is "greener" and highly stereospecific, it generally produces lower molecular weight oligomers compared to NCA ROP.[5] Furthermore, the substrate specificity of enzymes can be a limiting factor, and the synthesis of high molecular weight poly-D-alanine via this route is not as well-established as for its L-enantiomer.
Solid-Phase Peptide Synthesis (SPPS): SPPS is the gold standard for producing peptides with a precisely defined sequence and length.[1][7] However, it is a stepwise process that is not practical for the synthesis of high molecular weight polymers due to accumulating inefficiencies in each coupling and deprotection step.[3] The high cost of reagents and the generation of significant chemical waste also make it unsuitable for large-scale production of homopolymers like poly-D-alanine.[1]
Applications in Drug Development
The unique properties of poly-D-alanine, particularly its biodegradability and resistance to proteolysis, make it an excellent candidate for various drug delivery applications.[1][2] PDA can be formulated into nanoparticles, micelles, or hydrogels to encapsulate and deliver therapeutic agents.[12][13] The controlled degradation of the polymer matrix allows for sustained release of the encapsulated drug, improving its therapeutic efficacy and reducing side effects. The D-enantiomeric nature of the polymer backbone prolongs the in vivo circulation time of the delivery system by evading enzymatic degradation.
Conclusion
The synthesis of poly-D-alanine from this compound via ring-opening polymerization is a highly effective and scalable method for producing well-defined, high molecular weight polymers. The characterization data presented in this guide demonstrates that this synthetic route yields a polymer with predictable structural and thermal properties. When compared to alternative methods such as chemoenzymatic polymerization and solid-phase peptide synthesis, NCA ROP offers a superior balance of molecular weight control, scalability, and stereochemical purity for the production of homopolypeptides. These attributes make poly-D-alanine synthesized from D-Ala-NCA a highly promising biomaterial for advanced drug delivery systems and other biomedical applications where in vivo stability is a critical requirement.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. The Application of Polymeric Nanoparticles as Drug Delivery Carriers to Cells in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Initiator Selection for the Ring-Opening Polymerization of (R)-4-Methyloxazolidine-2,5-dione
Introduction: The Synthesis of Poly(D-alanine)
(R)-4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from D-alanine, is a critical monomer for the synthesis of poly(D-alanine). This polypeptide is of significant interest in drug delivery, biomaterial scaffolding, and chiral chemistry due to its biocompatibility, biodegradability, and unique stereochemical properties. The ring-opening polymerization (ROP) of this NCA is the most effective route to high molecular weight poly(D-alanine). However, the success of this polymerization—defined by control over molecular weight, a narrow molecular weight distribution (polydispersity), and end-group fidelity—is critically dependent on the choice of initiator.
This guide provides a comparative analysis of common initiator systems for the ROP of this compound. We will delve into the mechanistic underpinnings of each initiator class, present comparative performance data, and provide a validated experimental protocol for researchers aiming to synthesize well-defined polypeptides.
The Mechanistic Dichotomy: Normal Amine vs. Activated Monomer Pathways
The ROP of NCAs, including D-alanine NCA, can proceed through two primary, often competing, mechanistic pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AM).[1] Understanding this dichotomy is fundamental to rational initiator selection.
-
Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening process where a primary amine initiator attacks the C5 carbonyl of the NCA. This forms a carbamate, which rapidly decarboxylates to expose a new terminal amine. This new amine then acts as the nucleophile for the next chain propagation step. NAM is the desired pathway for controlled polymerization as each initiator molecule generates one polymer chain.[1]
-
Activated Monomer Mechanism (AM): This pathway is initiated by a strong base that deprotonates the N-H bond of the NCA monomer itself.[1] This creates a highly nucleophilic NCA anion, which then attacks another monomer. The AM pathway can lead to very high molecular weight polymers but offers poor control over initiation, resulting in broad polydispersity and poor end-group control.[1]
Figure 1: Competing mechanisms in NCA polymerization.
A Comparative Study of Initiator Classes
The choice of initiator directly dictates which mechanistic pathway is favored and, consequently, the characteristics of the final polymer.
Primary Amine Initiators
Primary amines are the most traditional and straightforward initiators for NCA ROP.[1] They operate almost exclusively through the NAM pathway, making them suitable for controlled polymerization.
-
Mechanism of Action: As nucleophiles, they initiate chain growth directly. The number of polymer chains is theoretically equal to the number of initiator molecules.
-
Performance: Control is highly dependent on reaction conditions. In standard glovebox setups, side reactions and competing initiation via the AM mechanism (triggered by impurities) can occur.[2][3] However, when used under high-vacuum conditions, which eliminate atmospheric impurities and carefully control solvent purity, primary amines can yield polypeptides with predictable molecular weights and low polydispersity indices (PDI < 1.2).[2][4]
-
Causality: The improved control under high vacuum stems from the suppression of unintended initiation pathways. Water or other protic impurities that can initiate uncontrolled polymerization are rigorously removed, ensuring initiation occurs only from the intended primary amine.[3]
Transition Metal Initiators
The development of transition metal complexes, particularly those of nickel, cobalt, and iron, marked a significant breakthrough in achieving living polymerization of NCAs.[4][5][6]
-
Mechanism of Action: These initiators operate through a coordination-insertion mechanism. The metal complex activates the NCA monomer by coordination, and the propagating chain, which is bound to the metal center, inserts into the activated monomer. This process avoids the formation of free amine chain ends during propagation, thereby preventing side reactions.
-
Performance: Transition metal initiators provide excellent control over molecular weight and yield polymers with very narrow PDIs (often < 1.1).[4] They are less sensitive to impurities than primary amine systems, making them more robust. A limitation can be the potential for metal contamination in the final polymer, which may be a concern for biomedical applications.[4]
-
Causality: The "living" nature of the polymerization is due to the persistent bond between the propagating chain end and the metal center. This prevents the termination and chain-transfer reactions that often plague traditional amine-initiated polymerizations.[1]
Organocatalysts
Modern organocatalysis offers a metal-free approach to controlled ROP, addressing the concerns of metal contamination. Strong, non-nucleophilic organic bases and bifunctional catalysts are prominent in this class.
-
Mechanism of Action: Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and other guanidine/amidine bases often act via a bifunctional mechanism.[7] They simultaneously activate the monomer (e.g., through hydrogen bonding) and the initiating alcohol, facilitating a controlled nucleophilic attack. This mimics the controlled nature of enzymatic polymerizations.
-
Performance: Organocatalysts can achieve fast and controlled polymerization of cyclic esters and, by extension, NCAs.[7][8] They can produce polymers with predictable molecular weights and narrow PDIs. The selection of the appropriate organocatalyst is crucial to avoid promoting the undesired AM mechanism.
-
Causality: The high degree of control is achieved by lowering the activation energy of the desired nucleophilic ring-opening step without being basic enough to cause widespread monomer deprotonation (the first step of the AM mechanism).[7]
Quantitative Performance Data
The following table summarizes the expected performance of different initiator classes for the polymerization of D-alanine NCA based on data from analogous NCA polymerization literature.
| Initiator Class | Example Initiator | Typical PDI | Mn Control | End-Group Fidelity | Key Advantage | Key Disadvantage |
| Primary Amines | Hexylamine | 1.2 - 1.6 (Standard) < 1.2 (High Vacuum)[2] | Moderate to Good | Poor to Good (Condition Dependent)[3] | Simplicity, Low Cost | High sensitivity to impurities and conditions |
| Transition Metals | (bpy)Ni(COD) | < 1.1[1] | Excellent | Excellent | High degree of control, robust | Potential metal contamination, cost |
| Strong Bases | Triethylamine | > 1.8 | Poor | Poor | Can produce very high MW polymers | Lack of control, broad PDI |
| Organocatalysts | TBD | 1.1 - 1.3 | Good to Excellent | Good | Metal-free, high efficiency | Can require co-initiator (alcohol), catalyst removal |
Validated Experimental Protocol: High-Vacuum Polymerization of this compound
This protocol describes a method for achieving a well-controlled polymerization using a primary amine initiator, emphasizing the critical role of high-vacuum techniques for ensuring scientific integrity and reproducibility.[2][3][4]
Rationale
The goal is to create an environment where the Normal Amine Mechanism is the exclusive pathway. This requires the rigorous exclusion of atmospheric gases and moisture, which can act as adventitious initiators, and the use of ultra-pure reagents. High-vacuum sublimation and distillation are used for purification, and the polymerization is conducted in a sealed, all-glass apparatus.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. materials.uoi.gr [materials.uoi.gr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlled Polymerization of α-Amino Acid-N-Carboxyanhydrides Using Transition Metal Initiators. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Guanidine and amidine organocatalysts for ring-opening polymerization of cyclic esters for Macromolecules - IBM Research [research.ibm.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Helical Polypeptides: Performance Analysis of (R)-4-Methyloxazolidine-2,5-dione
Introduction: The Quest for Controlled Helical Architectures
Helical polypeptides, synthetic analogues of natural proteins, are at the forefront of biomedical innovation, with significant applications in drug delivery, tissue engineering, and antimicrobial development.[1][2] The primary route to these macromolecules is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). The choice of the NCA monomer is paramount, as its intrinsic properties dictate the polymerization behavior and the secondary structure of the final polypeptide.
This guide provides an in-depth performance analysis of (R)-4-Methyloxazolidine-2,5-dione, the NCA derived from D-alanine (D-Ala-NCA), in the synthesis of helical polypeptides. We will objectively compare its performance against other common NCAs, supported by experimental data and protocols, to offer researchers and drug development professionals a clear understanding of its capabilities and limitations in creating precisely controlled biomaterials.
The Monomer in Focus: this compound (D-Ala-NCA)
This compound is the N-carboxyanhydride of D-alanine.[3] Its stereochemistry is a critical feature; the (R)-configuration of the chiral center at the 4-position leads to the formation of poly(D-alanine), which preferentially adopts a left-handed α-helical conformation. This is in contrast to its enantiomer, (S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA), which forms the more common right-handed α-helices.[4][5][6] This ability to dictate the helical screw-sense is a powerful tool in rational polymer design.
Fundamentals of Polypeptide Synthesis: The ROP of NCAs
The synthesis of polypeptides from NCAs occurs via a ring-opening polymerization, a process that, while powerful, is notoriously sensitive to impurities and side reactions.[7][8] Historically, this has led to polypeptides with uncontrolled molecular weights and broad molecular weight distributions.[9]
The polymerization can proceed through several pathways, but two are most prominent: the "amine mechanism" and the "activated monomer mechanism".[10][11]
-
Amine Mechanism: A nucleophilic initiator, typically a primary amine, attacks one of the electrophilic carbonyl carbons of the NCA ring, leading to ring-opening and the formation of a propagating chain with a terminal amine that continues the polymerization.[11]
-
Activated Monomer Mechanism: A strong base deprotonates the NCA at the nitrogen, creating a highly nucleophilic anion that initiates polymerization. This method is often employed by tertiary amines.[10][11]
The major challenge in both mechanisms is the occurrence of side reactions, which can terminate chains and broaden the molecular weight distribution.[10] Modern advances, however, have introduced controlled polymerization techniques that mitigate these issues, enabling the synthesis of well-defined polypeptides with predictable molecular weights and low dispersity (Đ < 1.2).[1][9]
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-4-Methyloxazolidine-2,5-dione in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the pharmaceutical and polymer industries, the choice of chiral building blocks is a critical decision point that profoundly impacts process efficiency, scalability, and ultimately, the economic viability of a given synthetic route. (R)-4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from D-alanine, stands as a potent and highly reactive synthon. This guide provides an in-depth cost-benefit analysis of employing this reagent in large-scale manufacturing, comparing it with prevalent alternative technologies. Our objective is to equip researchers and process chemists with the necessary data and insights to make informed decisions tailored to their specific synthetic challenges.
The Profile of this compound: A Versatile Chiral Building Block
This compound, hereafter referred to as D-Alanine NCA, is a cyclic anhydride of the N-carboxy protected amino acid D-alanine. Its high electrophilicity at the carbonyl positions makes it an excellent substrate for nucleophilic attack, most notably in ring-opening polymerization (ROP) to form polypeptides and in reactions with other nucleophiles to create chiral amides and esters. The primary byproduct of its reaction is carbon dioxide, a significant advantage in terms of process work-up and waste management[1].
A notable industrial application of a related NCA is in the synthesis of Glatiramer Acetate, a copolymer drug for multiple sclerosis, which is prepared by the random ring-opening copolymerization of four amino acid NCAs[1]. This underscores the industrial relevance and scalability of NCA chemistry.
Comparative Analysis: D-Alanine NCA vs. Key Alternatives
The decision to use D-Alanine NCA should be weighed against other established methods for introducing chiral centers, primarily the use of chiral auxiliaries and peptide coupling agents for amide bond formation.
Economic and Process Efficiency Comparison
| Parameter | This compound (D-Alanine NCA) | Chiral Auxiliaries (e.g., Evans Oxazolidinones) | Peptide Coupling Agents (e.g., HATU, COMU) |
| Reagent Cost | Moderate. Can be synthesized in-house from D-alanine. | High initial cost for the auxiliary, but it is often recyclable. | High. Can constitute a significant portion of raw material costs (up to 23% in SPPS)[2]. |
| Number of Synthetic Steps | Fewer steps for polymerization or direct coupling. | Additional steps for attachment and cleavage of the auxiliary are required. | Can be used in one-pot procedures, but overall process for long peptides is multi-step (SPPS/LPPS). |
| Atom Economy | High. The main byproduct is CO2. | Lower, due to the high molecular weight of the auxiliary which is later removed. | Varies. Stoichiometric amounts of activating agents and bases are often used, generating significant byproducts. |
| Scalability | Good. Large-scale synthesis protocols exist, for instance, using triphosgene as a safer alternative to phosgene[3]. | Generally good, but the need for cryogenic conditions in some cases can be a challenge on a very large scale. | Scalable, but the cost of reagents and solvents can become prohibitive for very large quantities. |
| Work-up and Purification | Can be challenging due to the moisture sensitivity of the NCA. However, modern techniques allow for the use of unpurified NCAs[4]. | Diastereomeric products are often easily separable by crystallization or chromatography. | Purification of the final product from reagent byproducts and unreacted starting materials is often required. |
| Waste Generation | Low intrinsic waste from the reaction itself. Solvent usage is the main contributor. | The auxiliary needs to be recovered and recycled, which can generate its own waste stream. | High solvent usage, especially in Solid-Phase Peptide Synthesis (SPPS) for washing steps[2]. |
Chemical Performance and Safety Considerations
| Parameter | This compound (D-Alanine NCA) | Chiral Auxiliaries | Peptide Coupling Agents |
| Stereochemical Control | Excellent. The stereocenter is pre-defined in the starting amino acid. | Excellent. High diastereoselectivity is typically achieved. | Risk of racemization, especially with sensitive amino acids. The choice of reagent and conditions is critical[5]. |
| Reaction Conditions | Requires anhydrous conditions due to high moisture sensitivity. | Often requires strong bases (e.g., LDA, n-BuLi) and low temperatures. | Generally mild conditions, but can be sensitive to the nature of the substrates. |
| Substrate Scope | Primarily used for polymerization or reaction with strong nucleophiles. | Broad scope for alkylations, aldol reactions, and other transformations. | Very broad scope for amide and ester bond formation. |
| Safety | Synthesis can involve hazardous reagents like phosgene or its surrogates (e.g., triphosgene)[3]. The NCA itself can be a skin and respiratory irritant[4]. | The auxiliaries themselves are generally stable and safe to handle. The use of strong bases and pyrophoric reagents can pose safety risks. | Some coupling agents and their byproducts can be hazardous or have unfavorable safety profiles[5]. |
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we outline representative, scalable protocols for the synthesis of a chiral amide using D-Alanine NCA and a chiral auxiliary approach.
Protocol 1: Synthesis of a Chiral Amide using this compound
This protocol is adapted from general procedures for NCA reactions with amines.
Objective: To synthesize N-benzyl-D-alaninamide.
Materials:
-
This compound (D-Alanine NCA)
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate (saturated solution)
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a flame-dried, nitrogen-purged reactor, dissolve benzylamine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve D-Alanine NCA (1.1 equivalents) in anhydrous THF.
-
Add the D-Alanine NCA solution dropwise to the benzylamine solution over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and CO2 evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the NCA is consumed.
-
Quench the reaction by adding 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-D-alaninamide.
-
Purify the product by crystallization or column chromatography.
Protocol 2: Asymmetric Synthesis of a Chiral Carboxylic Acid Derivative using a Chiral Auxiliary
This protocol is a generalized procedure for the alkylation of an Evans-type chiral auxiliary.
Objective: To synthesize a chiral carboxylic acid derivative, which can then be converted to the corresponding amide.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Lithium hydroxide
-
Hydrogen peroxide
Procedure: Step A: Acylation of the Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to -78°C.
-
Add n-BuLi (1.05 equivalents) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equivalents) dropwise and stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the acylated auxiliary by column chromatography.
Step B: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary (1 equivalent) in anhydrous THF and cool to -78°C.
-
Add LDA (1.1 equivalents) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 equivalents) and stir at -78°C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the alkylated product by column chromatography to isolate the desired diastereomer.
Step C: Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1 equivalent) in a mixture of THF and water.
-
Cool to 0°C and add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir at room temperature until the reaction is complete.
-
Work-up and purification will yield the chiral carboxylic acid. The chiral auxiliary can be recovered.
Step D: Amide Formation
-
The resulting chiral carboxylic acid can then be coupled with benzylamine using a standard peptide coupling agent (e.g., HATU, EDC/HOBt) to form the final amide product.
Visualization of Synthetic Workflows
The choice between these synthetic strategies can be visualized as a decision tree, where factors such as the target molecule's complexity, scale, and cost constraints guide the selection process.
Caption: Decision workflow for selecting a chiral synthesis strategy.
The synthetic pathway for each approach can also be visualized to highlight the differences in complexity and the number of steps.
Caption: Comparison of synthetic pathways: NCA vs. Chiral Auxiliary.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced landscape where the optimal choice is highly context-dependent.
-
For the synthesis of polypeptides or in situations where D-alanine is to be incorporated as a terminal group, the NCA route is highly advantageous. It offers a more direct and atom-economical pathway, which can translate to significant cost savings on a large scale, provided that the technical challenges of handling moisture-sensitive compounds are adequately addressed. The development of robust, scalable synthesis methods for NCAs, such as those using triphosgene, further strengthens this position.
-
For the asymmetric synthesis of complex molecules where a chiral center needs to be established early on and carried through multiple steps, the chiral auxiliary approach remains a very strong contender. While it involves more synthetic steps, the high degree of stereocontrol and the well-established, reliable nature of these methods can de-risk a complex synthesis, making it a preferred choice in many drug development campaigns. The ability to recycle the auxiliary can mitigate some of the cost concerns.
-
Peptide coupling agents are indispensable for the synthesis of specific, non-polymeric peptide sequences. However, for the simple incorporation of a single D-alanine unit, they are likely to be less cost-effective than the NCA approach on a large scale due to the high cost of the reagents and the associated waste streams.
References
- 1. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 4. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Spectroscopic Purity Validation of (R)-4-Methyloxazolidine-2,5-dione
Introduction: The Imperative of Purity in Polypeptide Synthesis
(R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (D-Ala-NCA), is a critical chiral building block.[1] As a derivative of the amino acid D-alanine, it serves as a key monomer in the ring-opening polymerization (ROP) to produce well-defined polypeptides.[2][3] These polymers are foundational materials in advanced applications, including drug delivery systems, tissue engineering scaffolds, and biomimetic materials.[4] The stereochemistry and purity of the NCA monomer directly dictate the microstructure, conformation, and ultimate biological function of the resulting polypeptide.
The presence of even minute impurities—be it the opposite enantiomer ((S)-form), unreacted starting materials, or side-products from synthesis—can act as a chain terminator or introduce structural defects, compromising the entire polymerization process and the final material's performance.[2] Therefore, a robust, multi-faceted analytical approach is not merely a quality control step but a prerequisite for reproducible and meaningful research.
This guide provides a comparative analysis of essential spectroscopic methods for validating the chemical and enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a framework for integrating these techniques into a comprehensive quality assurance workflow.
The Analytical Challenge: A Spectrum of Potential Impurities
Before selecting an analytical technique, one must understand the potential impurities that can arise during the synthesis of this compound, which is commonly prepared via the Fuchs-Farthing method involving the phosgenation of D-alanine.[2][5]
Potential Impurities Include:
-
(S)-4-Methyloxazolidine-2,5-dione: The enantiomeric impurity, which can disrupt the stereoregularity of the final polypeptide.
-
D-Alanine: Unreacted starting material.
-
Residual Solvents: Such as tetrahydrofuran (THF), ethyl acetate, or hexane used during synthesis and purification.[5]
-
Phosgene-related byproducts: Including N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which can interfere with polymerization.[2]
-
Oligomeric Species: Formed by premature, moisture-induced polymerization of the NCA.
A successful validation strategy must employ a suite of orthogonal techniques capable of detecting this diverse range of potential contaminants.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the chemical structure and can quantify many chemical (non-enantiomeric) impurities.
Expertise in Practice: Why NMR is the First Line of Defense
¹H NMR offers a rapid and quantitative assessment of the compound's identity. The chemical shift, multiplicity, and integration of each proton signal provide a unique fingerprint. For instance, the methine proton (H-4) and the methyl protons (CH₃) are highly characteristic. Critically, the absence of signals corresponding to starting materials or solvents confirms chemical purity. ¹³C NMR, while less sensitive, provides crucial information about the carbon skeleton, particularly the two distinct carbonyl carbons (C-2 and C-5), confirming the integrity of the oxazolidinedione ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality Note: CDCl₃ is an excellent choice as it is a common solvent for NCAs and has a minimal residual solvent signal that does not interfere with key analyte peaks.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate signal integration for quantitative analysis.
-
Acquire at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-3 seconds are required due to the lower natural abundance of ¹³C and the longer relaxation times of carbonyl carbons.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Data Interpretation & Expected Results
The following table summarizes the expected chemical shifts for this compound.
| Assignment | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| -CH₃ | ~ δ 1.65 (d, 3H) | ~ δ 18.5 |
| -CH- | ~ δ 4.50 (q, 1H) | ~ δ 55.0 |
| N-H | ~ δ 6.5-7.5 (br s, 1H) | N/A |
| C=O (Amide) | N/A | ~ δ 152.0 |
| C=O (Anhydride) | N/A | ~ δ 168.0 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.
Purity Assessment: The absence of signals other than those listed (and the solvent signal) indicates high chemical purity. The integration of the methyl and methine protons should be in a strict 3:1 ratio.
Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy — Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[6] For NCAs, it is particularly effective at verifying the formation of the anhydride ring system, which is the reactive moiety for polymerization.
Expertise in Practice: The Anhydride Signature
The most telling feature in the IR spectrum of an N-carboxyanhydride is the pair of strong carbonyl (C=O) stretching bands characteristic of the cyclic anhydride.[7] The disappearance of the broad carboxylic acid O-H stretch from the starting amino acid and the appearance of these sharp, intense peaks provide definitive evidence of successful ring closure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. Causality Note: ATR is a preferred method as it requires minimal sample preparation and avoids complications from KBr pellet preparation, such as moisture absorption which can degrade the NCA.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands.
Data Interpretation & Expected Results
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Appearance |
| N-H Stretch | ~3200 - 3400 | Medium, broad |
| C-H Stretch (aliphatic) | ~2900 - 3000 | Medium |
| C=O Stretch (anhydride) | ~1850 and ~1770 | Strong, sharp (two bands) |
| C-O Stretch | ~1000 - 1300 | Strong |
The presence of the two distinct, strong carbonyl peaks is the primary indicator of a successfully synthesized NCA.[7][8]
Method 3: Mass Spectrometry (MS) — Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[9][10] This technique is highly sensitive and serves as a final check on the identity of the synthesized material.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Data Interpretation & Expected Results
The molecular formula for this compound is C₄H₅NO₃.[1]
The observation of a prominent peak at m/z 116.034 confirms the molecular weight of the target compound.
Method 4: Chiral High-Performance Liquid Chromatography (HPLC) — The Enantiomeric Purity Gatekeeper
While NMR, IR, and MS confirm the chemical structure, they are inherently achiral methods and cannot distinguish between (R) and (S) enantiomers. Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, e.e.).[12][13]
Expertise in Practice: Achieving Chiral Separation
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) within the HPLC column.[14] For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective.[14][15] The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Astec CHIROBIOTIC T (Teicoplanin-based) or a similar column known for amino acid derivative separation.
-
Mobile Phase: A mixture of polar organic solvents and/or aqueous buffers. A typical starting point could be a mixture of ethanol and hexane, or a buffered aqueous-organic mobile phase. Method development is often required to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the NCA absorbs (e.g., ~210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. To confirm peak identity, inject a sample of the racemic mixture if available.
Data Interpretation & Calculation of Enantiomeric Excess (e.e.)
The chromatogram will show two peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the peak areas:
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
For high-purity this compound, the peak corresponding to the (S)-enantiomer should be minimal or non-existent.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed chemical structure, quantitative purity (non-chiral) | Unambiguous structural confirmation, quantitative | Cannot distinguish enantiomers, lower sensitivity than MS |
| FTIR Spectroscopy | Functional group identification | Rapid, non-destructive, confirms anhydride formation | Not quantitative, provides limited structural detail |
| Mass Spectrometry | Molecular weight and elemental formula | High sensitivity, confirms molecular formula | Provides little structural information, not inherently quantitative |
| Chiral HPLC | Enantiomeric purity (e.e.), chemical purity | Gold standard for chiral analysis, quantitative | Requires method development, may not resolve all chemical impurities |
Integrated Purity Validation Workflow
A robust quality control process should not rely on a single technique. The following workflow illustrates an efficient and comprehensive approach to validating the purity of this compound.
References
- 1. This compound | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 6. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. [PDF] Mass Spectrometry of Amino Acids and Proteins | Semantic Scholar [semanticscholar.org]
- 11. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-4-Methyloxazolidine-2,5-dione: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the scrupulous management of chemical reagents is paramount, not only for experimental success but also for ensuring the safety of personnel and the protection of our environment. (R)-4-Methyloxazolidine-2,5-dione, a valuable chiral building block, requires knowledgeable handling from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence.
Immediate Safety and Handling Imperatives
Before initiating any disposal protocol, it is critical to recognize the inherent hazards of this compound. As an N-carboxyanhydride (NCA), it is highly sensitive to moisture and can react with nucleophiles.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]
Strategic Disposal Planning: A Decision-Making Framework
The selection of an appropriate disposal method depends on the quantity of the waste and the available facilities. The following decision tree illustrates the recommended pathways for managing waste this compound.
Caption: Decision tree for the disposal of this compound.
Primary Disposal Method: High-Temperature Incineration
For bulk quantities or expired, unopened containers of this compound, the recommended and most secure method of disposal is through a licensed hazardous waste management company.
Protocol for Off-Site Disposal:
-
Containerization: Ensure the waste is in a properly sealed, clearly labeled container. The original manufacturer's container is ideal.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: this compound.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.
-
Documentation: Maintain a detailed inventory of all hazardous waste awaiting disposal, in accordance with your institution's Chemical Hygiene Plan (CHP).[2][3][4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed waste disposal vendor.
The primary disposal route for this compound is combustion in a chemical incinerator equipped with an afterburner and scrubber.[1] This method ensures the complete destruction of the compound. However, it's important to be aware that thermal decomposition of the parent amino acid, alanine, can produce ammonia and other byproducts, which are effectively managed by the scrubber system in a certified incinerator.
Secondary Disposal Method: Laboratory-Scale Chemical Neutralization (Hydrolysis)
For small quantities of residual this compound, such as from cleaning glassware or treating minor spills, chemical neutralization via hydrolysis is a viable and practical approach. This method leverages the inherent reactivity of N-carboxyanhydrides with water to break the molecule down into its constituent amino acid (Alanine) and carbon dioxide.[5]
Experimental Protocol for Hydrolysis:
Objective: To safely hydrolyze small quantities of this compound into non-hazardous byproducts suitable for drain disposal, in accordance with local regulations.
Materials:
-
Waste this compound
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or a calibrated pH meter
-
Ice bath
Procedure:
-
Preparation: In a chemical fume hood, place a beaker or flask containing a stir bar in an ice bath on a stir plate. Add a significant volume of water to the beaker.
-
Dispersion: Slowly and carefully add the waste this compound to the stirring water. The compound may not fully dissolve initially.
-
Initiate Hydrolysis: While stirring, slowly add 1 M NaOH solution dropwise to the mixture. The hydrolysis of the N-carboxyanhydride will be initiated by the aqueous conditions and accelerated by the basic environment. You may observe some gas evolution (CO2); ensure adequate ventilation.
-
Ensure Complete Reaction: Continue stirring for at least one hour to ensure the complete hydrolysis of the starting material. The solution should become clear as the alanine salt is formed.
-
Neutralization: Once the hydrolysis is complete, neutralize the solution. Slowly add 1 M HCl dropwise while monitoring the pH with pH paper or a pH meter. Adjust the pH to a neutral range (typically between 6.0 and 8.0), as per your local wastewater regulations.
-
Final Disposal: Once neutralized, the resulting aqueous solution of alanine hydrochloride and sodium chloride can typically be disposed of down the drain with copious amounts of water, subject to your institution's and local municipality's guidelines.
Causality of Experimental Choices:
-
Ice Bath: The hydrolysis reaction can be exothermic. The ice bath helps to control the temperature and prevent any uncontrolled reaction.
-
Slow Addition: Slow, dropwise addition of reagents is a critical safety measure to control the reaction rate and prevent excessive heat or gas generation.
-
Stirring: Continuous stirring ensures homogeneity and facilitates the reaction between the solid waste and the aqueous solution.
-
pH Neutralization: Neutralizing the final solution is essential to comply with wastewater regulations and prevent damage to plumbing infrastructure.
Chemical Incompatibility and Storage Considerations
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound, as an N-carboxyanhydride, is incompatible with:
| Incompatible Material | Reason for Incompatibility |
| Water and Moisture | Reacts to hydrolyze, releasing carbon dioxide. |
| Acids | Can catalyze decomposition and polymerization.[3] |
| Bases | Can catalyze hydrolysis and polymerization. |
| Alcohols and Amines | React as nucleophiles to open the anhydride ring.[6][7] |
| Strong Oxidizing Agents | May lead to vigorous, exothermic reactions. |
Storage of Waste:
-
Store waste in a cool, dry, and well-ventilated area.
-
Keep waste containers tightly closed to prevent exposure to atmospheric moisture.
-
Store away from the incompatible materials listed above.
Regulatory Framework
The disposal of this compound falls under the general regulations for laboratory hazardous waste as outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) which must include procedures for the safe disposal of chemical waste.[2][3][4]
-
EPA's Resource Conservation and Recovery Act (RCRA): While there is no specific EPA waste code for this compound, if it is disposed of without neutralization, it would be considered a chemical waste. If a corrosive substance (e.g., strong acid or base) is used for neutralization and the resulting waste has a pH of ≤ 2 or ≥ 12.5 before final pH adjustment, it could be classified under the EPA hazardous waste code D002 for corrosivity.[8][9]
By adhering to these scientifically sound and procedurally detailed guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. epfl.ch [epfl.ch]
- 5. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 6. EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids - Google Patents [patents.google.com]
- 7. pmcisochem.fr [pmcisochem.fr]
- 8. pwaste.com [pwaste.com]
- 9. my.alfred.edu [my.alfred.edu]
Mastering the Safe Handling of (R)-4-Methyloxazolidine-2,5-dione: A Guide for Researchers
Welcome to your essential guide for the safe and effective handling of (R)-4-Methyloxazolidine-2,5-dione, a key reagent in the synthesis of advanced biomaterials and polypeptides. As a member of the N-carboxyanhydride (NCA) family, this compound offers immense potential but demands meticulous handling due to its reactivity, particularly its sensitivity to moisture. This document provides in-depth, field-tested guidance on personal protective equipment (PPE), operational protocols, and disposal methods to ensure both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the Reactivity of this compound
This compound is a moisture-sensitive solid. Its primary hazards, as identified in safety data sheets and chemical databases, include:
-
Skin Irritation : Can cause skin irritation upon contact.
-
Serious Eye Irritation : Poses a risk of serious eye irritation.
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.
The most critical reactive property of this compound is its susceptibility to hydrolysis. In the presence of water, it decomposes into the corresponding amino acid (D-alanine) and carbon dioxide gas. This reaction can be vigorous and needs to be managed, especially during disposal.
Due to its moisture sensitivity, storage in a cool, dry, and inert atmosphere, such as in a freezer at temperatures under -20°C, is crucial to maintain its purity and reactivity for experimental use.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as during quenching or large-scale transfers, a face shield worn over safety goggles is strongly recommended to protect the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills. |
| Hand Protection | Standard nitrile gloves offer poor protection against common solvents used with NCAs, such as Tetrahydrofuran (THF) and Dimethylformamide (DMF). Therefore, more robust gloves are necessary. Butyl rubber or Viton® gloves are recommended for handling this compound, especially when dissolved in these solvents. Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize the risk of inhaling the powder. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Glove Selection: A Critical Choice
The choice of glove material is paramount when working with this compound, especially when it is in solution. The following table provides a summary of glove compatibility with common solvents used in NCA polymerization.
| Glove Material | Tetrahydrofuran (THF) Compatibility | Dimethylformamide (DMF) Compatibility |
| Nitrile | Poor | Poor |
| Butyl Rubber | Excellent | Good |
| Viton® | Fair to Good | Excellent |
Data compiled from various chemical resistance charts.
Given this data, Butyl rubber or Viton® gloves are the preferred choice. If using Viton® with THF, be aware of the "fair" rating and ensure that contact time is minimized. Double gloving can provide an additional layer of safety.
Operational Plan: From Storage to Reaction
The successful use of this compound hinges on maintaining an inert, moisture-free environment.
Storage
-
Store the compound in a tightly sealed container.
-
Place the container inside a desiccator or a glove box with a dry atmosphere.
-
Store at or below -20°C to minimize degradation.[1]
Handling and Weighing
The preferred method for handling this compound is within a glove box under an inert atmosphere (e.g., nitrogen or argon). This provides the most controlled environment to prevent moisture contamination.
If a glove box is unavailable, Schlenk line techniques are a viable alternative. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.
Emergency Procedures: Be Prepared
Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills
-
Small Spills (Solid) : If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.
-
Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Deactivation and Waste Management
Due to its reactivity with water, this compound should not be disposed of directly in the trash or down the drain. A controlled deactivation (quenching) process is necessary before final disposal.
Quenching Protocol for Unused this compound
This procedure should be performed in a fume hood, with appropriate PPE.
-
Inert Atmosphere : Place the solid this compound in a flask under an inert atmosphere (nitrogen or argon). If it is in a solvent, ensure the solvent is compatible with the quenching agent.
-
Cooling : Cool the flask in an ice bath to manage any potential exotherm.
-
Slow Addition of Alcohol : Slowly add a less reactive alcohol, such as isopropanol or ethanol, to the flask with stirring. The hydrolysis of NCAs can be exothermic, so slow, controlled addition is crucial.
-
Observation : Continue adding the alcohol until the gas evolution (CO2) ceases.
-
Addition of Water : Once the reaction with alcohol has subsided, slowly add water to ensure complete hydrolysis.
-
Neutralization : After the quenching is complete, neutralize the resulting amino acid solution with a mild acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) as appropriate before disposing of it as aqueous waste, in accordance with your local regulations.
Disposal of Contaminated Materials
-
Empty Containers : Triple rinse the empty container with a suitable solvent (e.g., acetone), and then with water. The rinsate should be collected and disposed of as hazardous waste.
-
Contaminated PPE : Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
By adhering to these rigorous safety and handling protocols, you can confidently and safely harness the synthetic power of this compound in your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
